Mechlorethamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIQJVCYUQZDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N.ClH, C5H12Cl3N | |
| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20776 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-75-2 (Parent) | |
| Record name | Mechlorethamine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8025757 | |
| Record name | Nitrogen mustard hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitrogen mustard hydrochloride appears as white to off-white crystals or powder with a fishy odor. Initial pH (2% aqueous solution) 3.0-4.0. (NTP, 1992) | |
| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20776 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in ethanol, Soluble in water at 1 g/100 ml | |
| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20776 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MECHLORETHAMINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7176 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Hygroscopic leaflets from acetone or chloroform, White hygroscopic crystals, White, crystalline, hygroscopic powder | |
CAS No. |
55-86-7 | |
| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20776 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitrogen mustard | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mechlorethamine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormethine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nitrogen mustard hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlormethine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECHLORETHAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0MR697HHI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MECHLORETHAMINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7176 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
226 to 232 °F (NTP, 1992), 109-111 °C | |
| Record name | NITROGEN MUSTARD HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20776 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MECHLORETHAMINE HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7176 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Mechlorethamine Hydrochloride's Mechanism of Action on DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which mechlorethamine (B1211372) hydrochloride exerts its cytotoxic effects through DNA alkylation. It details the chemical transformations of the drug, its interaction with DNA, the resulting types of DNA damage, and the subsequent cellular responses. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this classic alkylating agent.
Core Mechanism of Action: From Prodrug to DNA Alkylation
Mechlorethamine, a nitrogen mustard, is a bifunctional alkylating agent that covalently modifies DNA, leading to cytotoxicity.[1][2] Its mechanism can be dissected into two primary stages: activation and DNA alkylation.
Activation: In an aqueous physiological environment, mechlorethamine undergoes a spontaneous intramolecular cyclization. The lone pair of electrons on the nitrogen atom displaces a chloride ion, forming a highly reactive and unstable aziridinium (B1262131) (ethyleniminium) ion intermediate.[1][3] This cyclization is the rate-limiting step in the overall reaction.
DNA Alkylation: The positively charged aziridinium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA. The primary target for alkylation is the N7 position of guanine (B1146940) residues.[1][4] To a lesser extent, alkylation can also occur at the N3 position of adenine.[4] This initial reaction results in the formation of a monoalkyated adduct, with mechlorethamine covalently attached to a single DNA base.
The second chloroethyl arm of mechlorethamine can then undergo a similar cyclization to form another aziridinium ion. This second reactive species can then alkylate a second nucleophilic site on DNA. This can result in two main types of lesions:
-
Interstrand Cross-links (ICLs): If the second alkylation occurs on a guanine residue on the opposite DNA strand, it forms a covalent link between the two strands.[1] This is considered the most cytotoxic lesion induced by mechlorethamine as it physically prevents the separation of the DNA strands, a critical step for both DNA replication and transcription.[5][6]
-
Intrastrand Cross-links: The second alkylation can also occur on another base within the same DNA strand.[1]
Additionally, mechlorethamine can induce DNA-protein cross-links, where the drug covalently links a DNA base to a nearby protein.[7]
Quantitative Aspects of Mechlorethamine-DNA Interaction
| Parameter | Value | Cell Line / Conditions | Reference |
| Half-life in Aqueous Solution | ~15 minutes | In water or body fluids | [8][9] |
| Atmospheric Half-life | ~2 days | Estimated for vapor-phase reaction with hydroxyl radicals | [10] |
| Half-life of Interstrand Cross-link Repair | ~7 hours | L1210 cells | [11] |
| Peak Monoadduct Levels | 13.02 ± 3.68 adducts/10⁶ nucleotides (p53 gene) | Human peripheral lymphocytes (in vivo) | [11] |
| 12.29 ± 6.27 adducts/10⁶ nucleotides (N-ras gene) | Human peripheral lymphocytes (in vivo) | [11] | |
| DNA Bending by Interstrand Cross-link | 12.4-16.8 degrees per lesion | In vitro | [6] |
Table 1: Quantitative Parameters of Mechlorethamine Activity
Cellular Responses to Mechlorethamine-Induced DNA Damage
The formation of DNA adducts and cross-links by mechlorethamine triggers a complex cellular response, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells.[1][2]
DNA Damage Response (DDR) Pathways
The cell employs a sophisticated network of proteins to detect DNA damage and signal for repair or cell death. The primary kinases that sense and initiate the DDR in response to mechlorethamine-induced damage are ATM (Ataxia Telangiectasia Mutated), ATR (ATM and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase).
-
ATM-Chk2 Pathway: Double-strand breaks (DSBs), which can arise from the processing of interstrand cross-links, are potent activators of the ATM kinase. Activated ATM then phosphorylates a number of downstream targets, including the checkpoint kinase Chk2. This cascade leads to the stabilization and activation of the tumor suppressor protein p53 and cell cycle arrest, primarily at the G1/S checkpoint.[12][13]
-
ATR-Chk1 Pathway: Stalled replication forks, a direct consequence of bulky DNA adducts and cross-links, activate the ATR kinase. ATR then phosphorylates the checkpoint kinase Chk1, which in turn phosphorylates and inactivates Cdc25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) and leads to cell cycle arrest, predominantly in the S and G2/M phases.[14][15]
-
DNA-PK and Non-Homologous End Joining (NHEJ): DNA-PK is a key component of the NHEJ pathway, a major mechanism for repairing DSBs. DNA-PK is recruited to DSB ends where it helps to ligate the broken strands back together.[16][17]
p53-Mediated Apoptosis
If the DNA damage is too extensive to be repaired, the cell will undergo programmed cell death, or apoptosis. A key player in this process is the tumor suppressor protein p53, which is stabilized and activated in response to DNA damage signals from ATM and Chk2.[18][19] Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins, most notably Bax.[20][21]
Bax translocates to the mitochondria where it promotes the release of cytochrome c into the cytoplasm.[21] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[22] Caspase-9, an initiator caspase, then activates effector caspases such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular proteins.[20]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the effects of mechlorethamine on DNA.
Quantification of Mechlorethamine-DNA Adducts by HPLC-ESI-MS/MS
This protocol outlines the general steps for the sensitive detection and quantification of mechlorethamine-DNA adducts from cellular DNA.
1. DNA Isolation and Hydrolysis: a. Treat cells with the desired concentrations of mechlorethamine for a specified time. b. Harvest cells and isolate genomic DNA using a standard phenol-chloroform extraction method or a commercial DNA isolation kit. To prevent adventitious damage, include antioxidants and deaminase inhibitors during isolation.[23] c. Quantify the isolated DNA using a spectrophotometer (e.g., NanoDrop). d. Enzymatically digest the DNA to individual nucleosides. A typical digestion mixture includes nuclease P1, followed by alkaline phosphatase.[24][25] e. Spike the sample with a known amount of a stable isotope-labeled internal standard corresponding to the adduct of interest for accurate quantification.[25] f. Remove the enzymes by ultrafiltration.[24]
2. HPLC Separation: a. Use a reverse-phase C18 column for the separation of the nucleoside mixture.[25] b. Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).[25] c. Optimize the gradient to achieve good separation of the DNA adducts from the unmodified nucleosides.
3. ESI-MS/MS Analysis: a. Couple the HPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[24] b. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[26] c. Set up specific MRM transitions for the analyte (the mechlorethamine adduct) and the internal standard. This typically involves monitoring the fragmentation of the protonated molecular ion [M+H]⁺ to a characteristic product ion (e.g., the protonated base).[26]
4. Data Analysis: a. Generate a calibration curve using known concentrations of the DNA adduct standard. b. Quantify the amount of the adduct in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Detection of DNA Interstrand Cross-links by Alkaline Comet Assay
The alkaline comet assay is a sensitive method for detecting DNA strand breaks. A modification of this assay can be used to detect DNA interstrand cross-links. The principle is that cross-links will reduce the migration of DNA fragments induced by a second DNA damaging agent.[27][28]
1. Cell Preparation and Treatment: a. Treat cells with mechlorethamine at various concentrations. b. Harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.[29]
2. Slide Preparation and Lysis: a. Mix the cell suspension with low-melting-point agarose (B213101) and pipette onto a microscope slide pre-coated with normal-melting-point agarose.[29][30] b. Allow the agarose to solidify at 4°C. c. Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.[27][31]
3. Induction of DNA Strand Breaks (for Cross-link Detection): a. After lysis, wash the slides with PBS. b. To detect cross-links, induce a known amount of DNA strand breaks. This is typically done by treating the slides with a DNA-damaging agent like hydrogen peroxide (H₂O₂) or by exposing them to a controlled dose of ionizing radiation.[27]
4. Alkaline Unwinding and Electrophoresis: a. Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13).[31] b. Allow the DNA to unwind for a set period (e.g., 20-40 minutes). c. Apply a voltage (e.g., 25 V) for a specific duration (e.g., 20-30 minutes).[31]
5. Neutralization and Staining: a. After electrophoresis, gently remove the slides and neutralize them with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).[31] b. Stain the DNA with a fluorescent dye such as SYBR Green I or propidium (B1200493) iodide.[29]
6. Visualization and Analysis: a. Visualize the "comets" using a fluorescence microscope. b. Quantify the extent of DNA migration (comet tail length or tail moment) using specialized image analysis software. A reduction in DNA migration in mechlorethamine-treated cells compared to control cells (treated only with the second damaging agent) is indicative of the presence of interstrand cross-links.
Conclusion
Mechlorethamine hydrochloride remains a paradigm for bifunctional alkylating agents. Its potent cytotoxicity stems from its ability to form a highly reactive aziridinium intermediate that subsequently cross-links DNA strands, thereby inhibiting essential cellular processes. The resulting DNA damage activates complex signaling networks that ultimately determine the cell's fate – either repair and survival or programmed cell death. A thorough understanding of these intricate molecular mechanisms is crucial for the continued development of more targeted and effective cancer chemotherapeutics. This guide provides a foundational resource for professionals engaged in this critical area of research.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mechlorethamine-induced DNA interstrand cross-link bends duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrogen mustard hydrochloride | C5H12Cl3N | CID 5935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mustargen (Mechlorethamine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Mechlorethamine | C5H11Cl2N | CID 4033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. researchgate.net [researchgate.net]
- 14. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Role of DNA-PK in the cellular response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DNA-PK is involved in repairing a transient surge of DNA breaks induced by deceleration of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Bax-dependent caspase-3 activation is a key determinant in p53-induced apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. p53 induces apoptosis by caspase activation through mitochondrial cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. HPLC-UV, MALDI-TOF-MS and ESI-MS/MS Analysis of the Mechlorethamine DNA Crosslink at a Cytosine-Cytosine Mismatch Pair - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. An HPLC-tandem mass spectrometry method for simultaneous detection of alkylated base excision repair products - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. mdpi.com [mdpi.com]
- 31. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
The Dawn of a New Era in Cancer Treatment: A Technical History of Nitrogen Mustards
From Chemical Warfare to Chemotherapy: The Serendipitous Journey of Nitrogen Mustards
The story of nitrogen mustards in chemotherapy is a compelling narrative of scientific observation, wartime secrecy, and the dawn of a new paradigm in cancer treatment.[1][2][3][4] Initially developed as more stable and potent analogues of sulfur mustard ("mustard gas") for chemical warfare, their journey into the clinic was an unforeseen consequence of military research.[1][2][3] During World War II, pharmacologists Louis S. Goodman and Alfred Gilman at the Yale School of Medicine were tasked with investigating the pharmacology of these toxic agents.[1][5] Their meticulous studies on animals revealed a profound and selective toxicity towards rapidly dividing cells, particularly those of the lymphatic system and bone marrow.[1][6][7] This observation sparked a revolutionary idea: a poison designed to kill could potentially be harnessed to destroy the uncontrollably proliferating cells of cancer.[3]
The First Clinical Trials: A Glimmer of Hope in the Face of Terminal Illness
In late 1942, under a cloak of military secrecy, the first clinical trial of a nitrogen mustard, specifically mechlorethamine (B1211372) (also known as "HN2" or "mustine"), was initiated.[5][6] The first patient, a man with advanced, radiation-resistant lymphosarcoma, was treated with intravenous injections of "Compound X," the code name for mechlorethamine.[5] The initial results were nothing short of dramatic. The patient experienced a significant regression of his tumors, marking the first time a chemical agent had demonstrated such a profound effect on a systemic malignancy.[1][3][5]
While the remission was temporary and the patient ultimately relapsed, this landmark experiment provided the crucial proof-of-concept that chemical agents could be used to treat cancer, giving birth to the field of modern chemotherapy.[1][5] Following this initial success, further trials were conducted, and the once-classified results were eventually published after the war, catalyzing a wave of research into new anticancer drugs.[8]
Quantitative Data from Early Clinical Experiences
Detailed quantitative data from the very first clinical trials is scarce due to the classified nature of the research. However, available reports and later studies provide some insights into the early clinical use of nitrogen mustards.
| Nitrogen Mustard Agent | Indication | Dosage Regimen (Early Trials) | Observed Response | Key Toxicities |
| Mechlorethamine (HN2) | Lymphosarcoma, Hodgkin's Disease | 0.1 mg/kg intravenously daily for several days | Significant but temporary tumor regression | Myelosuppression (leukopenia, thrombocytopenia), nausea, vomiting |
| Topical Mechlorethamine | Mycosis Fungoides (Cutaneous T-cell Lymphoma) | 10–20 mg dissolved in 40–60 mL of water, applied topically | Complete response rates of 51%–84% in T1 stage and 31%–62.2% in T2 stage[9] | Allergic contact dermatitis, irritant contact dermatitis, hyperpigmentation[9][10] |
Mechanism of Action: Unraveling the Molecular Basis of Cytotoxicity
The therapeutic and toxic effects of nitrogen mustards stem from their potent ability to alkylate DNA.[11] As bifunctional alkylating agents, they possess two reactive chloroethyl groups.
The DNA Damage Response Signaling Pathway
The extensive DNA damage induced by nitrogen mustards triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This intricate network of proteins is responsible for detecting the damage, halting the cell cycle to allow for repair, and initiating apoptosis (programmed cell death) if the damage is too severe to be repaired.
Caption: DNA Damage Response Pathway initiated by Nitrogen Mustards.
Experimental Protocols: The Methodologies Behind the Discoveries
The elucidation of the historical development and mechanism of action of nitrogen mustards relied on a variety of experimental techniques, from organic synthesis to in vivo animal studies and early methods of DNA analysis.
Synthesis of Early Nitrogen Mustards
The pioneering nitrogen mustard, mechlorethamine, and its later derivatives, chlorambucil (B1668637) and melphalan, were synthesized through multi-step chemical reactions.
Synthesis of Mechlorethamine: A common early synthesis involved the reaction of diethanolamine (B148213) with thionyl chloride to replace the hydroxyl groups with chlorine atoms.
Synthesis of Chlorambucil: This derivative was synthesized to reduce the reactivity of the nitrogen mustard by attaching it to an aromatic ring. The synthesis typically started with 4-nitro-phenylbutyric acid.
Synthesis of Melphalan: Incorporating the nitrogen mustard into an amino acid analogue, L-phenylalanine, was a strategy to potentially enhance cellular uptake. The synthesis began with L-phenylalanine.[12]
In Vivo Tumor Regression Studies in Mice (circa 1940s)
Early preclinical evaluation of nitrogen mustards heavily relied on mouse models of cancer.
A General Protocol:
-
Tumor Implantation: A suspension of tumor cells (e.g., lymphoma or sarcoma) was implanted subcutaneously or intraperitoneally into mice.
-
Treatment Initiation: Once the tumors reached a palpable size, the mice were treated with the nitrogen mustard compound, typically via intraperitoneal or intravenous injection.
-
Tumor Measurement: Tumor size was measured regularly using calipers.
-
Toxicity Monitoring: The mice were monitored for signs of toxicity, including weight loss and changes in blood cell counts.
-
Endpoint: The experiment concluded when the tumors reached a predetermined size, or the mice showed signs of significant toxicity. The primary endpoints were often tumor growth inhibition and increased survival time.[7]
Early Analysis of DNA Alkylation
While modern techniques for DNA analysis were not available in the 1940s and 50s, early researchers used indirect methods to infer DNA damage. Later, techniques like Maxam-Gilbert sequencing provided more direct evidence of the sites of alkylation.
Maxam-Gilbert Sequencing for Determining Alkylation Sites (A Later, More Direct Method):
-
DNA Labeling: A purified DNA fragment was radioactively labeled at one end.
-
Chemical Treatment: The labeled DNA was treated with the nitrogen mustard, causing alkylation primarily at guanine (B1146940) residues.
-
Base-Specific Cleavage: The DNA was then subjected to chemical reactions that would cleave the DNA backbone at the modified bases.
-
Gel Electrophoresis: The resulting DNA fragments were separated by size using polyacrylamide gel electrophoresis.
-
Autoradiography: The radioactive fragments were visualized by exposing the gel to X-ray film, revealing a ladder of bands corresponding to the positions of the alkylated guanines.[13][14][15][16]
The Evolution of Nitrogen Mustards: A Timeline of Discovery and Development
The initial discovery of mechlorethamine's anticancer activity spurred decades of research to develop derivatives with improved efficacy and reduced toxicity. This led to the introduction of key drugs that remain in clinical use today.
Caption: Historical Development of Nitrogen Mustards in Chemotherapy.
Conclusion: A Legacy of Innovation
The historical development of nitrogen mustards represents a pivotal moment in the history of medicine. From their origins as instruments of war to their repurposing as life-saving therapies, these compounds laid the foundation for the entire field of cancer chemotherapy. The journey from the initial observations of Goodman and Gilman to the development of a diverse arsenal (B13267) of alkylating agents is a testament to the power of scientific inquiry and the relentless pursuit of new treatments for cancer. While newer, more targeted therapies have emerged, the principles established through the study of nitrogen mustards continue to inform cancer research and drug development today.
References
- 1. discover.nci.nih.gov [discover.nci.nih.gov]
- 2. Evolution of Nitrogen-Based Alkylating Anticancer Agents [mdpi.com]
- 3. Fighting cancer - the early years | Feature | RSC Education [edu.rsc.org]
- 4. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First FDA-Approved Chemo Agent Turns 60 | MDedge [mdedge.com]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. speakingofresearch.com [speakingofresearch.com]
- 8. Landmark article Sept. 21, 1946: Nitrogen mustard therapy. Use of methyl-bis(beta-chloroethyl)amine hydrochloride and tris(beta-chloroethyl)amine hydrochloride for Hodgkin's disease, lymphosarcoma, leukemia and certain allied and miscellaneous disorders. By Louis S. Goodman, Maxwell M. Wintrobe, William Dameshek, Morton J. Goodman, Alfred Gilman and Margaret T. McLennan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical potential of mechlorethamine gel for the topical treatment of mycosis fungoides-type cutaneous T-cell lymphoma: a review on current efficacy and safety data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Melphalan synthesis - chemicalbook [chemicalbook.com]
- 13. Maxam–Gilbert sequencing - Wikipedia [en.wikipedia.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. llri.in [llri.in]
mechlorethamine hydrochloride as a bifunctional alkylating agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mechlorethamine (B1211372), also known as nitrogen mustard or mustine, is the prototypical bifunctional alkylating agent that has been a cornerstone in the history of cancer chemotherapy.[1][2] Its potent cytotoxic effects stem from its ability to form covalent bonds with biological macromolecules, most critically, deoxyribonucleic acid (DNA). By creating interstrand and intrastrand cross-links in the DNA double helix, mechlorethamine disrupts the fundamental processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3] This technical guide provides a comprehensive overview of mechlorethamine hydrochloride, detailing its chemical properties, mechanism of action, clinical applications and efficacy, and relevant experimental protocols for its study.
Chemical and Physical Properties
This compound is the salt form of mechlorethamine, a nitrogen analog of sulfur mustard.[4][5] It is a crystalline, hygroscopic powder that is highly soluble in water.[4][6] Due to its high reactivity and toxicity, it must be handled with extreme care following appropriate safety procedures.[4]
| Property | Value | Source |
| Chemical Name | 2-chloro-N-(2-chloroethyl)-N-methylethanamine hydrochloride | [4][7] |
| Synonyms | Nitrogen Mustard, Mustine, Chlormethine, HN2 | [8][7][9] |
| Molecular Formula | C₅H₁₁Cl₂N · HCl | [4][6] |
| Molecular Weight | 192.52 g/mol | [4][6] |
| Appearance | Light yellow-brown, crystalline powder | [4][6] |
| Melting Point | 108-111°C | [6][10] |
| Solubility | Very soluble in water | [4][6] |
Mechanism of Action as a Bifunctional Alkylating Agent
The cytotoxic activity of mechlorethamine is mediated by its function as a bifunctional alkylating agent.[2][3] The process involves a two-step intracellular, non-enzymatic chemical transformation.
-
Formation of the Aziridinium (B1262131) Ion: In an aqueous environment, one of the 2-chloroethyl side chains undergoes an intramolecular cyclization, displacing the chloride ion to form a highly reactive and unstable aziridinium (ethylenimonium) cation.[1][11] This intermediate is a potent electrophile.
-
DNA Alkylation (Monofunctional Adduct): The aziridinium ion rapidly reacts with a nucleophilic site on a biological molecule. The primary target is the N7 position of guanine (B1146940) residues in DNA, although other sites like the N1 and N3 of adenine, N3 of cytosine, and phosphate (B84403) groups can also be alkylated.[3][10] This forms a monofunctional adduct.
-
Cross-Linking (Bifunctional Alkylation): The second 2-chloroethyl arm of the mechlorethamine molecule can undergo the same cyclization process to form another aziridinium ring.[3][11] This second reactive intermediate then alkylates another nucleophilic site, typically a guanine on the opposite DNA strand, resulting in a stable interstrand cross-link (ICL).[3] Intrastrand cross-links and DNA-protein cross-links can also be formed.[12]
These DNA lesions, particularly interstrand cross-links, are highly cytotoxic. They physically block the separation of DNA strands, which is essential for both DNA replication and gene transcription, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[13]
Caption: Mechanism of mechlorethamine activation and DNA cross-linking leading to apoptosis.
Cellular Signaling Response to Mechlorethamine
The extensive DNA damage induced by mechlorethamine triggers complex cellular stress responses. Key signaling pathways, including those mediated by p53 and NF-κB, are activated to determine the cell's fate.
-
p53 Pathway: As a critical tumor suppressor, p53 is activated in response to DNA damage. It can induce cell cycle arrest to allow for DNA repair or, if the damage is irreparable, trigger apoptosis.
-
NF-κB Pathway: Bifunctional alkylating agents like mechlorethamine can induce nonclassical NF-κB signaling.[14] This pathway is involved in inflammatory responses and cell survival, and its activation can sometimes counteract the pro-apoptotic signals, contributing to drug resistance.[14]
Caption: Signaling pathways activated by mechlorethamine-induced DNA damage.
Clinical Efficacy and Safety
Historically used intravenously for Hodgkin's disease and other lymphomas, mechlorethamine's modern clinical application is primarily as a topical gel (Valchlor®) for the treatment of early-stage mycosis fungoides (MF), a type of cutaneous T-cell lymphoma (CTCL).[15][16][17]
Quantitative Clinical Data
The efficacy of topical mechlorethamine has been established in multiple studies. Response rates vary by disease stage.
Table 1: Clinical Response Rates of Topical Mechlorethamine in Mycosis Fungoides
| Study Cohort/Stage | Complete Response (CR) Rate | Partial Response (PR) Rate | Overall Response Rate (ORR) | Source |
| Stage IA | 76-80% | - | - | [15] |
| Stage IB | 35-68% | - | - | [15] |
| T1 Stage (Limited Patch/Plaque) | 51-84% | - | - | [13] |
| T2 Stage (Generalized Patch/Plaque) | 31-62% | - | - | [13] |
| Valchlor® Gel (12 months) | 13.8% | 29.2% (approx.) | 43% | [13][18] |
Note: Response rates can vary significantly based on the formulation (aqueous vs. gel), concentration, and patient population.
Safety and Tolerability
The primary adverse events associated with topical mechlorethamine are dermatological. Systemic absorption and toxicity are minimal to non-existent with topical application.[13]
Table 2: Common Adverse Events with Topical Mechlorethamine
| Adverse Event | Description | Incidence | Source |
| Irritant Contact Dermatitis | Redness, itching, or stinging at the application site. | Most frequent complication. | [18] |
| Allergic Contact Dermatitis | A delayed hypersensitivity reaction, sometimes severe with blistering. | ~10% | [18] |
| Hyperpigmentation | Darkening of the skin in treated areas. | Common | [15] |
| Non-melanoma Skin Cancers | Potential increased risk, particularly in patients with prior skin-damaging therapies. | Noted as a potential risk. | [13][15] |
Experimental Protocols
Studying the effects of mechlorethamine involves various cellular and molecular biology techniques. Below is a generalized protocol for the isolation and detection of DNA-protein cross-links, adapted from methodologies used in the literature.[12]
Protocol: Isolation of DNA-Protein Cross-links (DPCs)
Objective: To isolate and visualize covalent DPCs in mammalian cells following treatment with mechlorethamine.
Materials:
-
Mammalian cell line (e.g., HT1080 human fibrosarcoma)
-
Cell culture medium and supplements
-
This compound (stock solution)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 2% Triton X-100, 0.65M sucrose)
-
Protease inhibitors (e.g., PMSF, leupeptin)
-
Phenol/chloroform/isoamyl alcohol
-
SDS-PAGE equipment and reagents
-
Protein stain (e.g., SimplyBlue SafeStain)
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency in appropriate medium.
-
Treat cells with varying concentrations of mechlorethamine (e.g., 0, 10, 25, 50, 100 µM) for a specified time (e.g., 3 hours) at 37°C.[12]
-
-
Cell Lysis and Nuclei Isolation:
-
Wash cells with ice-cold PBS.
-
Resuspend cells in PBS (~2 × 10⁶ cells/mL).
-
Lyse cells by adding an equal volume of 2X cell lysis buffer containing protease inhibitors.
-
Incubate on ice for 5 minutes.
-
Centrifuge at 2,000g for 10 minutes at 4°C to pellet the nuclei.[12]
-
-
DNA-Protein Complex Isolation:
-
Wash the nuclear pellet with lysis buffer and resuspend.
-
Perform a modified phenol/chloroform extraction to separate the cross-linked DNA-protein complexes (which remain in the aqueous phase) from free proteins (which partition to the organic phase).[12]
-
Precipitate the DNA-protein complexes from the aqueous phase with ethanol.
-
-
Protein Visualization:
-
Resuspend the DNA-protein pellet.
-
Quantify DNA concentration.
-
Release the cross-linked proteins from the DNA by thermal hydrolysis (e.g., heating at 95°C).
-
Load equal amounts of DNA (e.g., 15 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Stain the gel with a protein stain (e.g., SimplyBlue) to visualize the proteins that were cross-linked to the DNA. The intensity of the protein bands should correlate with the mechlorethamine concentration.[12]
-
Caption: Workflow for isolating and visualizing mechlorethamine-induced DNA-protein cross-links.
Conclusion
This compound remains a significant compound in oncology, both as a therapeutic agent for specific malignancies and as a model bifunctional alkylating agent for research. Its mechanism, centered on the covalent cross-linking of DNA, is a powerful illustration of how disrupting DNA integrity can be harnessed to eliminate rapidly proliferating cancer cells. A thorough understanding of its chemical reactivity, the cellular responses it elicits, and the mechanisms by which tumors develop resistance is crucial for optimizing its use and for the development of next-generation alkylating agents and combination therapies.
References
- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 4. Mustargen (Mechlorethamine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Facebook [cancer.gov]
- 6. medkoo.com [medkoo.com]
- 7. Nitrogen mustard hydrochloride | C5H12Cl3N | CID 5935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechlorethamine | C5H11Cl2N | CID 4033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mechlorethamine [drugcentral.org]
- 10. This compound - LKT Labs [lktlabs.com]
- 11. Alkylating agents -Medicinal Chemistry | PDF [slideshare.net]
- 12. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical potential of mechlorethamine gel for the topical treatment of mycosis fungoides-type cutaneous T-cell lymphoma: a review on current efficacy and safety data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bifunctional alkylating agent-induced p53 and nonclassical nuclear factor kappaB responses and cell death are altered by caffeic acid phenethyl ester: a potential role for antioxidant/electrophilic response-element signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechlorethamine gel for the topical treatment of stage IA and IB mycosis fungoides-type cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound - NCI [cancer.gov]
- 17. Mechlorethamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. clfoundation.org [clfoundation.org]
An In-Depth Technical Guide to the Cytotoxic Effects of Mechlorethamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechlorethamine (B1211372) hydrochloride, a nitrogen mustard derivative, is a potent bifunctional alkylating agent with a long history in cancer chemotherapy. Its cytotoxic effects are primarily mediated through the covalent alkylation of DNA, leading to the formation of inter- and intra-strand cross-links. This extensive DNA damage disrupts fundamental cellular processes such as replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of mechlorethamine's cytotoxicity, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Mechanism of Action: DNA Alkylation and Its Consequences
Mechlorethamine hydrochloride exerts its cytotoxic effects through a well-established mechanism involving the alkylation of DNA. As a nitrogen mustard, it spontaneously cyclizes in aqueous environments to form a highly reactive aziridinium (B1262131) (ethylenimonium) ion. This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, with a preference for the N7 position of guanine.
The bifunctional nature of mechlorethamine allows for a second alkylation event, resulting in the formation of covalent cross-links between DNA strands (interstrand cross-links, ICLs) or within the same strand (intrastrand cross-links).[1] These ICLs are particularly cytotoxic as they physically prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription. This blockage leads to a cascade of cellular responses, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[1]
Mechlorethamine is considered a cell cycle-nonspecific agent, meaning it can damage DNA at any phase of the cell cycle. However, its cytotoxic effects are most pronounced in rapidly dividing cells, such as cancer cells, which have less time to repair DNA damage before undergoing replication or mitosis.
Quantitative Cytotoxicity Data
The cytotoxic potency of this compound varies across different cell lines and is typically quantified by the half-maximal inhibitory concentration (IC50) or lethal concentration 50 (LC50).
| Cell Line | Cancer Type | Parameter | Value (µM) | Exposure Time | Reference |
| HT1080 | Fibrosarcoma | LC50 | ~50 | 3 hours | [2] |
| Rabbit Tracheal Epithelial Cells | Normal | LC10 | 50 | 1 hour | [3] |
| MatB (GST Yc transfected) | Rat Mammary Carcinoma | IC50 (Resistance Fold) | 10- to 16-fold higher than wild type | Not Specified | [4] |
DNA Damage and Repair
The formation of DNA adducts and cross-links by mechlorethamine triggers a complex cellular DNA damage response (DDR). Key protein kinases, including Ataxia Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK), are activated at the sites of damage.[5][6] These kinases initiate a signaling cascade that leads to the phosphorylation of numerous downstream targets, orchestrating DNA repair processes and cell cycle checkpoint activation.
If the DNA damage is too extensive to be repaired, the DDR pathways can signal for the initiation of apoptosis. The level of DNA damage can be quantified using techniques such as the comet assay, which measures DNA strand breaks.
| Parameter | Method | Typical Result with Mechlorethamine | Reference |
| DNA Strand Breaks | Comet Assay | Increased tail moment, indicating more DNA fragmentation. | [7][8][9][10] |
| DNA Adducts | Mass Spectrometry | Formation of N7-guanine monoadducts and interstrand cross-links. |
Induction of Apoptosis
A primary outcome of mechlorethamine-induced cytotoxicity is the induction of apoptosis, or programmed cell death. The irreparable DNA damage and stalled replication forks trigger both intrinsic and extrinsic apoptotic pathways. This process is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, nuclear fragmentation, and the activation of caspases.
The percentage of apoptotic cells can be quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining.
| Cell Line | Concentration (µM) | Time (hours) | % Apoptotic Cells (Early + Late) | Reference |
| HL-60 | 2 (MG132, not Mechlorethamine) | 24 | 16.67 ± 1.48 | [11] |
| Jurkat | Various | 4 | Dose-dependent increase | [12] |
Note: Specific quantitative data for mechlorethamine-induced apoptosis percentages across various cell lines is limited in the provided search results. The data from HL-60 cells with MG132 is included as an example of apoptosis quantification.
Cell Cycle Arrest
In response to DNA damage, cell cycle checkpoints are activated to halt cell cycle progression, allowing time for DNA repair. Mechlorethamine treatment has been shown to induce cell cycle arrest, primarily at the G2/M and S phases.[1] This arrest is mediated by the ATM/ATR and DNA-PK signaling pathways, which lead to the inhibition of cyclin-dependent kinases (CDKs) that drive cell cycle progression.
The distribution of cells in different phases of the cell cycle can be analyzed by flow cytometry after staining with a DNA-intercalating dye like propidium iodide.
| Cell Line | Concentration | Time (hours) | % Cells in G2/M | Reference |
| HL-60 | 2 µM (MG132) | 12 | 63.42 ± 2.02 | [11] |
Note: Specific quantitative data for mechlorethamine-induced cell cycle arrest percentages is limited in the provided search results. The data from HL-60 cells with MG132 is included as an example of G2/M arrest quantification.
Modulation of Cytotoxicity
Glutathione (B108866) (GSH)
The cellular antioxidant glutathione (GSH) can play a role in modulating the cytotoxicity of mechlorethamine. GSH can directly conjugate with the reactive aziridinium ion of mechlorethamine, leading to its detoxification.[4][13] Elevated intracellular levels of GSH have been associated with resistance to mechlorethamine and other alkylating agents.[4][13]
| Condition | Effect on Mechlorethamine Cytotoxicity | Reference |
| Increased Glutathione S-Transferase (GST) Yc expression | 10- to 16-fold increase in resistance | [4] |
| Glutamine supplementation (in vivo) | Decreased tumor glutathione, increased host glutathione | [14] |
mTOR Signaling Pathway
Recent studies have suggested that the mammalian target of rapamycin (B549165) (mTOR) signaling pathway is dysregulated by mechlorethamine.[15][16] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Mechlorethamine treatment has been shown to reduce the phosphorylation of downstream effectors of mTORC1, such as S6 ribosomal protein and 4E-BP1, suggesting an inhibition of mTOR activity.[15][16]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired exposure time. Include untreated control wells.
-
After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Seed and treat cells with this compound as desired.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
DNA Damage Assay (Comet Assay)
Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol:
-
Prepare a suspension of single cells treated with this compound.
-
Mix the cell suspension with low-melting-point agarose and spread it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lyse the cells by immersing the slides in a high-salt and detergent solution.
-
Denature the DNA by incubating the slides in an alkaline electrophoresis buffer.
-
Perform electrophoresis under alkaline conditions.
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters like tail moment.[7][8][9][10]
Signaling Pathways and Experimental Workflows
Mechlorethamine-Induced Cytotoxicity Pathway
Caption: Mechlorethamine's cytotoxic pathway.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for cytotoxicity assessment.
Conclusion
This compound remains a significant cytotoxic agent due to its potent DNA alkylating activity. Its ability to induce extensive DNA damage, leading to cell cycle arrest and apoptosis, forms the basis of its therapeutic efficacy in oncology. Understanding the quantitative aspects of its cytotoxicity, the intricacies of the cellular response to the damage it inflicts, and the factors that modulate its activity is crucial for the development of more effective cancer therapies and for mitigating its toxic side effects. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of chemotherapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechlorethamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Regulation of the DNA damage response by DNA-PKcs inhibitory phosphorylation of ATM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The comet moment as a measure of DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The COMET assay: single-cell analysis of DNA damage - Cellomatics Biosciences [cellomaticsbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Microarray Gene Expression Cancer Data - Mendeley Data [data.mendeley.com]
- 14. Protection from cytotoxic effects induced by the nitrogen mustard mechlorethamine on human bronchial epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dysregulation of the mTOR pathway by mechlorethamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dysregulation of the mTOR pathway by mechlorethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Targets of Mechlorethamine Hydrochloride in Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechlorethamine (B1211372) hydrochloride, a potent nitrogen mustard and the archetypal alkylating agent, has been a cornerstone in cancer chemotherapy for decades.[1][2] Its clinical efficacy is rooted in its ability to induce significant cytotoxicity, primarily through extensive damage to cellular macromolecules. This technical guide provides a comprehensive overview of the molecular targets of mechlorethamine hydrochloride, detailing its interactions with DNA and proteins, and its subsequent impact on critical cellular signaling pathways. The guide is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into the mechanisms of this important chemotherapeutic agent.
Primary Molecular Target: Deoxyribonucleic Acid (DNA)
The principal molecular target of mechlorethamine is DNA.[3] As a bifunctional alkylating agent, it covalently attaches alkyl groups to DNA bases, leading to a cascade of cellular events that culminate in cell death.[4]
Mechanism of DNA Alkylation
Upon entering the physiological environment, mechlorethamine undergoes a spontaneous intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion (also known as an ethylenimonium ion).[4] This electrophilic intermediate readily attacks nucleophilic sites on DNA bases. The primary site of alkylation is the N7 position of guanine (B1146940).[4] Other less frequent sites of alkylation include the N3 position of adenine, the N1 of adenine, the N3 of cytosine, and the O6 of guanine.
The reaction can result in the formation of a monoadduct, where one chloroethyl arm of the mechlorethamine molecule binds to a DNA base. Subsequently, the second chloroethyl arm can react with another base, leading to the formation of cross-links.
Formation of DNA Adducts and Cross-links
The alkylation of DNA by mechlorethamine results in the formation of various adducts, which can be broadly categorized as monoadducts and cross-links.
-
Monoadducts : These are formed when a single arm of the mechlorethamine molecule binds to a DNA base, primarily the N7 position of guanine.
-
Interstrand Cross-links (ICLs) : These are highly cytotoxic lesions where mechlorethamine links two guanine bases on opposite DNA strands, most commonly at 5'-GNC-3' sequences.[2][4] ICLs physically prevent the separation of the DNA double helix, thereby blocking DNA replication and transcription.[4]
-
Intrastrand Cross-links : These occur when mechlorethamine links two adjacent guanine bases on the same DNA strand.[4]
-
DNA-Protein Cross-links (DPCs) : In addition to cross-linking DNA strands, mechlorethamine can also covalently link proteins to DNA, forming bulky lesions that interfere with DNA metabolism.[4]
The formation of these adducts and cross-links introduces significant distortion to the DNA helix, which is recognized by the cellular DNA damage response machinery. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[4]
Table 1: Types of DNA Adducts Formed by this compound
| Adduct Type | Description | Primary Site of Formation | Cellular Consequence |
| Guanine-N7 Monoadduct | A single chloroethyl arm of mechlorethamine binds to the N7 position of guanine. | Guanine N7 | Precursor to cross-links; can lead to depurination. |
| Interstrand Cross-link (ICL) | Covalent linkage of two guanine bases on opposite DNA strands. | 5'-GNC-3' sequences | Blocks DNA replication and transcription; highly cytotoxic. |
| Intrastrand Cross-link | Covalent linkage of two adjacent guanine bases on the same DNA strand. | Contiguous guanine residues | Distorts DNA structure; inhibits DNA polymerase progression. |
| DNA-Protein Cross-link (DPC) | Covalent linkage between DNA and a protein molecule. | Guanine N7 and nucleophilic amino acids (e.g., Cysteine) | Forms bulky lesions that block DNA replication and transcription. |
Protein Targets of Mechlorethamine
While DNA is the primary target, mechlorethamine also reacts with cellular proteins, leading to the formation of DNA-protein cross-links (DPCs). These bulky lesions contribute significantly to the cytotoxic effects of the drug.
A mass spectrometry-based proteomics approach has identified a number of nuclear proteins that are covalently cross-linked to chromosomal DNA in human fibrosarcoma (HT1080) cells following mechlorethamine treatment.[4] These proteins are involved in a variety of critical cellular functions.
Table 2: Nuclear Proteins Identified as Targets for DNA-Protein Cross-linking by Mechlorethamine
| Protein Category | Examples of Identified Proteins |
| Chromatin Regulation | Histones (H1, H2A, H2B, H3, H4) |
| DNA Replication and Repair | PARP-1, Ku70/80, DNA ligase III |
| Transcription and RNA Processing | RNA polymerase II, hnRNP proteins |
| Cell Cycle Control | p53, Cyclin B1 |
| Nuclear Matrix and Architecture | Lamin A/C, Matrin-3 |
The formation of DPCs is thought to occur through the initial alkylation of DNA by mechlorethamine, followed by the reaction of the second chloroethyl arm with a nearby nucleophilic amino acid residue, such as cysteine, on a protein.[4]
References
- 1. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cell lines ic50: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Mechlorethamine Hydrochloride's Effect on Purine Base Alkylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechlorethamine (B1211372) hydrochloride, a nitrogen mustard and the prototype of alkylating chemotherapeutic agents, exerts its cytotoxic effects primarily through the alkylation of DNA. This technical guide provides an in-depth analysis of the molecular mechanisms underlying mechlorethamine's interaction with purine (B94841) bases, the resulting cellular consequences, and the methodologies used to study these effects.
Core Mechanism: Purine Base Alkylation
Mechlorethamine is a bifunctional alkylating agent, meaning it possesses two reactive chloroethyl groups. In the physiological environment, it undergoes a spontaneous intramolecular cyclization to form a highly reactive aziridinium (B1262131) (ethyleneimonium) ion. This cation is a potent electrophile that readily attacks nucleophilic sites on DNA bases.
The primary targets for alkylation by mechlorethamine are the purine bases, guanine (B1146940) and adenine. The N7 position of guanine is the most frequent site of alkylation due to its high nucleophilicity.[1][2] Alkylation can also occur at the N3 position of adenine, albeit to a lesser extent.[3] Computational studies suggest that the alkylation of guanine is energetically more favorable than that of adenine.[1]
The initial reaction results in the formation of a monoadduct, where one of the chloroethyl groups of mechlorethamine is covalently attached to a purine base. The second chloroethyl group can then react with another nucleophilic site, leading to the formation of cross-links. These can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite DNA strands). Interstrand cross-links (ICLs) are considered the most cytotoxic lesions as they physically prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription.[3][4]
Quantitative Analysis of Mechlorethamine-Induced DNA Adducts
The formation and persistence of mechlorethamine-DNA adducts are critical determinants of its therapeutic efficacy and toxicity. The following table summarizes key quantitative findings from various studies.
| Adduct Type | Target Site | Relative Abundance/Kinetics | Key Findings |
| Monoadducts | N7-Guanine | Most abundant initial lesion.[3][5] | Rapidly formed and can be subject to DNA repair mechanisms or depurination. |
| N3-Adenine | Less frequent than N7-guanine adducts.[3][6] | Contributes to the overall DNA damage profile. | |
| Cross-links | N7-Guanine to N7-Guanine (Interstrand) | Formed subsequent to monoadduct formation. | Considered the most cytotoxic lesion, effectively blocking DNA replication.[4] |
| N7-Guanine to N3-Adenine (Interstrand) | A possible, though less characterized, cross-link. | Further contributes to the complexity of DNA damage. |
Signaling Pathways Activated by Mechlorethamine-Induced DNA Damage
The presence of mechlorethamine-induced DNA adducts, particularly interstrand cross-links, triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This network coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. The key signaling pathways are depicted below.
Experimental Workflows and Protocols
Studying the effects of mechlorethamine on purine base alkylation requires a combination of in vitro and cell-based assays. Below are diagrams and detailed protocols for key experimental approaches.
Protocol 1: Quantification of Mechlorethamine-DNA Adducts by HPLC-MS/MS
This protocol outlines the steps for the sensitive detection and quantification of mechlorethamine-induced DNA adducts.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., cancer cell lines) to 70-80% confluency.
-
Treat cells with varying concentrations of mechlorethamine hydrochloride for a defined period (e.g., 2-24 hours). Include an untreated control.
2. DNA Extraction:
-
Harvest cells and extract genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
3. DNA Hydrolysis:
-
Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
4. HPLC Separation:
-
Separate the deoxynucleoside mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
Use a C18 column with a gradient elution of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) formate).
5. Mass Spectrometry Detection (MS/MS):
-
Interface the HPLC system with a tandem mass spectrometer (e.g., a triple quadrupole) operating in positive electrospray ionization (ESI) mode.
-
Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the adducts of interest.
-
N7-Guanine Monoadduct: Monitor for the transition corresponding to the protonated adduct to the protonated guanine base.
-
Interstrand Cross-links: Monitor for the transition corresponding to the cross-linked nucleoside species to a specific fragment ion.
-
6. Data Analysis:
-
Quantify the adducts by comparing the peak areas of the analytes to those of isotopically labeled internal standards.
-
Express the results as the number of adducts per 10^6 or 10^7 normal nucleotides.
Protocol 2: Assessment of DNA Damage using the Alkaline Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks and alkali-labile sites resulting from DNA alkylation.
1. Cell Preparation:
-
Treat cells with mechlorethamine as described in Protocol 1.
-
Harvest and resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
2. Embedding Cells in Agarose (B213101):
-
Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.
-
Allow the agarose to solidify at 4°C.
3. Cell Lysis:
-
Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
4. Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Apply a voltage (typically 25 V) for 20-30 minutes.
5. Neutralization and Staining:
-
Neutralize the slides with a Tris buffer (pH 7.5).
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
6. Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Damaged DNA will migrate from the nucleus, forming a "comet tail."
-
Quantify the extent of DNA damage using image analysis software to measure parameters such as tail length, percent DNA in the tail, and tail moment. Increased tail moment is indicative of higher levels of DNA damage.[7][8][9]
Conclusion
This compound is a potent DNA alkylating agent that primarily targets the N7 position of guanine. The formation of monoadducts and subsequent interstrand cross-links disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis. The DNA damage response pathways, orchestrated by kinases such as ATM and ATR, are critical in determining the ultimate fate of the cell. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of mechlorethamine-induced DNA damage, which is essential for both basic research and the development of more effective cancer therapies.
References
- 1. The mechanism of guanine alkylation by nitrogen mustards: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of the comet assay technique for quick and reliable prediction of in vitro response to chemotherapeutics in breast and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Structural Analysis of Mechlorethamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of mechlorethamine (B1211372) hydrochloride, a potent alkylating agent and the progenitor of nitrogen mustard chemotherapeutics. The document collates critical physicochemical data, detailed spectroscopic analysis, and mechanistic insights into its mode of action. Through a combination of tabulated quantitative data, detailed experimental protocols, and visual diagrams, this guide serves as an in-depth resource for researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
Mechlorethamine, also known as mustine or HN2, is a bifunctional alkylating agent that has played a pivotal role in the history of chemotherapy.[1] Its hydrochloride salt is a crystalline solid that is soluble in water and ethanol.[2][3] As the first nitrogen mustard used clinically, its mechanism of action and structural characteristics have been of significant interest. This guide delves into the core structural features of mechlorethamine hydrochloride, providing a detailed examination of its molecular architecture and spectroscopic fingerprint.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[4] It is a hygroscopic and corrosive substance, necessitating careful handling.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₅H₁₁Cl₂N·HCl | [3] |
| Molecular Weight | 192.51 g/mol | [3] |
| Melting Point | 108-111 °C | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in water and ethanol | [2][3] |
| CAS Number | 55-86-7 |
Structural and Spectroscopic Analysis
A thorough understanding of the molecular structure of this compound is crucial for elucidating its reactivity and biological activity. This section details its structural characteristics and provides a summary of its spectroscopic data.
Crystal Structure
No publicly available Crystallographic Information File (CIF) or detailed crystal structure data with specific bond lengths, bond angles, and unit cell parameters for this compound could be located in the searched databases.
Spectroscopic Data
Specific experimental ¹H and ¹³C NMR spectra with assigned chemical shifts (ppm) and coupling constants (Hz) for this compound were not found in the public domain during the literature search.
The mass spectrum of mechlorethamine (the free base) shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is influenced by the presence of the nitrogen and chlorine atoms.
A detailed experimental mass spectrum of this compound with a comprehensive list of fragment ions (m/z) and their relative intensities was not available in the searched resources. However, the NIST Mass Spectrometry Data Center provides some information on the GC-MS of mechlorethamine, indicating top peaks at m/z 106 and 108.[5]
Mechanism of Action: DNA Alkylation
Mechlorethamine exerts its cytotoxic effects through the alkylation of DNA.[1] This process is initiated by an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) residues.[3] The bifunctional nature of mechlorethamine allows it to form both mono-adducts and inter- and intra-strand cross-links in the DNA, which ultimately leads to inhibition of DNA replication and transcription, cell cycle arrest, and apoptosis.[3][6]
Caption: Mechanism of DNA alkylation by this compound.
Experimental Protocols
Due to the hazardous nature of this compound, all experimental procedures should be conducted in a certified fume hood with appropriate personal protective equipment.
Synthesis of this compound
Mechlorethamine can be synthesized by treating diethanolamine (B148213) with thionyl chloride to produce the dichloro derivative, followed by methylation. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. A common synthetic route involves the reaction of methylamine (B109427) with ethylene (B1197577) oxide to form bis-(2-hydroxyethyl)methylamine, which is subsequently chlorinated using thionyl chloride.[7]
Caption: Simplified workflow for the synthesis of this compound.
General Analytical Workflow
A general workflow for the structural analysis of a synthesized batch of this compound would involve a series of analytical techniques to confirm its identity and purity.
Caption: General experimental workflow for structural analysis.
Conclusion
This technical guide has synthesized available information on the structural analysis of this compound. While key physicochemical properties and its mechanism of action are well-documented, a significant gap exists in the public availability of detailed quantitative structural and spectroscopic data. Further research and publication of these datasets would be invaluable to the scientific community for a more complete understanding of this foundational chemotherapeutic agent. Researchers are encouraged to consult specialized chemical and crystallographic databases and to perform their own analyses under appropriate safety protocols to obtain specific structural information.
References
Early Research on Mechlorethamine Hydrochloride as a Vesicant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechlorethamine (B1211372) hydrochloride, a nitrogen mustard and the first alkylating agent used in cancer chemotherapy, was initially developed and studied for its potent vesicant (blistering) properties, drawing parallels to sulfur mustard ("mustard gas").[1][2] This technical guide delves into the early research on mechlorethamine hydrochloride as a vesicant, a topic rooted in classified military studies during World War II. While the primary data from this era remains largely inaccessible, this document synthesizes historical context with more recent, publicly available experimental findings to provide a comprehensive overview for researchers. The focus is on the compound's mechanism of action as a vesicant, detailed experimental protocols from representative studies, and quantitative data on its effects on the skin.
Historical Context: From Chemical Warfare to Chemotherapy
The study of nitrogen mustards, including mechlorethamine (initially designated as HN2), began in the 1920s and 1930s as part of chemical warfare research.[2] During World War II, extensive, classified research was conducted at institutions like the Yale School of Medicine, with key figures such as Louis S. Goodman and Alfred Gilman leading the investigations.[3] These early studies were primarily focused on the toxicological effects of nitrogen mustards, particularly their vesicant action on the skin and mucous membranes.[4] The research was spurred by the need to understand the threat of chemical warfare and to develop protective measures.[5]
It was through this toxicological research that the systemic effects of mechlorethamine, particularly its impact on lymphoid and hematopoietic tissues, were observed.[6] This serendipitous discovery paved the way for its pioneering use as a chemotherapeutic agent for lymphoma and other malignancies, with the first clinical trials occurring in 1942.[3] The groundbreaking results of this research were not declassified and published until 1946 in landmark papers by Goodman, Gilman, and their colleagues.[7][8][9]
Mechanism of Vesicant Action
This compound exerts its vesicant effects through a rapid and highly reactive mechanism. In an aqueous environment, such as the moisture in the skin, it undergoes an intramolecular cyclization to form a highly reactive aziridinium (B1262131) (ethylenimonium) ion.[10] This electrophilic intermediate readily alkylates a variety of nucleophilic molecules in the skin, most notably DNA within the keratinocytes of the epidermis.[10]
The primary target for alkylation is the N7 position of guanine (B1146940) bases in DNA.[10] As a bifunctional alkylating agent, a single molecule of mechlorethamine can react with two different guanine bases, leading to the formation of interstrand and intrastrand cross-links in the DNA.[10] This extensive DNA damage disrupts cellular processes such as replication and transcription, ultimately triggering a cascade of events that lead to cellular injury and death.[10]
The cellular and tissue-level consequences of this DNA damage manifest as the characteristic signs of vesicant exposure:
-
Inflammation: Damaged cells release inflammatory mediators, leading to erythema (redness) and edema (swelling).
-
Cell Death: Widespread apoptosis and necrosis of keratinocytes occur.
-
Blister Formation: The death of basal keratinocytes, which anchor the epidermis to the dermis, leads to a separation at the dermal-epidermal junction and the formation of fluid-filled blisters.[11][12]
Experimental Protocols
While the precise protocols from the 1940s are not detailed in publicly available literature, more recent in vivo studies in animal models provide insight into the methodologies used to study the vesicant properties of mechlorethamine. The following protocols are representative of such research.
Mouse Ear Vesicant Model (MEVM)
This model is commonly used to assess the dermatotoxicity of vesicants.
-
Animal Model: Male or female C57BL/6J mice are typically used.[13]
-
Test Substance Preparation: this compound is dissolved in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO), to achieve the desired concentrations (e.g., 25, 50, 100, or 200 mM).[13]
-
Application: A single topical dose of the mechlorethamine solution is applied to the ears of the mice.[13] A vehicle control (DMSO only) is applied to the ears of a control group.
-
Observation Period: The animals are monitored for a set period, typically 24 hours, after which they are euthanized.[13]
-
Endpoint Analysis:
-
Gross Observation: The ears are visually inspected for signs of erythema, edema, and blister formation.
-
Edema Measurement: Ear wet weight and morphometric thickness are measured to quantify the extent of edema.[13]
-
Histopathology: Ear tissue is fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to examine for microscopic changes, such as epidermal necrosis, dermal-epidermal junction separation, and inflammatory cell infiltration.[12]
-
Biochemical Markers: Tissue homogenates can be analyzed for markers of inflammation (e.g., myeloperoxidase) and tissue remodeling (e.g., matrix metalloproteinase-9).[13]
-
Depilatory Double-Disc Mouse Model for Dermal Injury
This model is designed to evaluate dermal injury and the efficacy of potential countermeasures.
-
Animal Model: Female CD-1 mice are used.
-
Skin Preparation: The dorsal skin of the mice is clipped and then treated with a chemical depilatory agent to ensure a smooth surface for application.
-
Test Substance Preparation: this compound is dissolved in a buffered solution (e.g., 0.1 M acetate (B1210297) buffer, pH 4.0) to achieve specific molar quantities (e.g., 5 or 15 µmol).
-
Application: A precise volume (e.g., 15 µl) of the mechlorethamine solution is applied to the depilated skin.
-
Time Course Analysis: Groups of mice are euthanized at various time points post-application (e.g., 1, 3, 6, 12, 24, 48, 72, 96, 120, 144, and 168 hours) to assess the progression of the skin injury.
-
Endpoint Analysis:
-
Punch Biopsy: A punch biopsy of the treated skin is taken to measure changes in tissue weight, indicative of edema and inflammation.
-
Histopathology: As described in the MEVM protocol.
-
Quantitative Data
The following tables summarize quantitative data from representative studies on the vesicant effects of this compound.
Table 1: Dose-Dependent Effects of Mechlorethamine on Mouse Ear Tissue (24-hour exposure)
| Mechlorethamine Concentration (mM) | Increase in Ear Wet Weight (mg) | Increase in Ear Thickness (mm) |
| 25 | Data Not Specified | Data Not Specified |
| 50 | ~2.5 | ~0.15 |
| 100 | ~3.5 | ~0.20 |
| 200 | ~4.0 | ~0.25 |
Data are approximate values based on graphical representations in Raghavendra Rao, 2018.[13]
Table 2: Time Course of Mechlorethamine-Induced Skin Injury in Mice (Punch Biopsy Weight)
| Time Post-Exposure (hours) | Change in Punch Biopsy Weight (mg) - 5 µmol Dose | Change in Punch Biopsy Weight (mg) - 15 µmol Dose |
| 1 | ~0 | ~0 |
| 3 | ~1 | ~2 |
| 6 | ~2 | ~5 |
| 12 | ~3 | ~8 |
| 24 | ~5 | ~12 |
| 48 | ~6 | ~15 |
| 72 | ~7 | ~16 |
| 96 | ~6 | ~15 |
| 120 | ~5 | ~13 |
| 144 | ~4 | ~11 |
| 168 | ~3 | ~9 |
Data are approximate values based on graphical representations in Rosario-Acevedo et al., 2019.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of mechlorethamine-induced vesicant action.
Caption: Experimental workflow for the Mouse Ear Vesicant Model (MEVM).
Conclusion
The early research into this compound as a vesicant laid the crucial groundwork for understanding its potent biological activity. While the initial impetus was for chemical warfare, these foundational toxicological studies directly led to its revolutionary application as the first cancer chemotherapy agent. Although detailed protocols and quantitative data from the earliest, classified studies are scarce, modern research using animal models continues to elucidate the mechanisms of its vesicant action. This technical guide provides a synthesis of the available historical and contemporary scientific information, offering valuable insights for researchers in toxicology and drug development. The provided experimental frameworks and quantitative data serve as a robust starting point for further investigation into the dermatotoxic effects of alkylating agents.
References
- 1. Evaluation of a 1-h exposure time to mechlorethamine in patients undergoing topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nationalacademies.org [nationalacademies.org]
- 3. Mechlorethamine gel for the topical treatment of stage IA and IB mycosis fungoides-type cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ispub.com [ispub.com]
- 5. MRI-traceable theranostic nanoparticles for targeted cancer treatment [thno.org]
- 6. Response Assessment Criteria and Their Applications in Lymphoma: Part 1 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. ashpublications.org [ashpublications.org]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. "A Timecourse Based Dermatotoxicity Evaluation of Mechlorethamine on Da" by Ganming Mao [scholar.stjohns.edu]
- 12. "EVALUATING THE EFFECTS OF MECHLORETHAMINE ON THE DERMAL-EPIDERMAL JUNC" by Trishaal Janardhanam Raghavendra Rao [scholar.stjohns.edu]
- 13. researchgate.net [researchgate.net]
Foundational Studies of Mechlorethamine Hydrochloride in Lymphoma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechlorethamine (B1211372) hydrochloride, a nitrogen mustard derivative, holds a significant place in the history of oncology as one of the first effective chemotherapeutic agents. Its foundational research, born out of military studies on chemical warfare agents during World War II, paved the way for modern cancer treatment. This technical guide provides an in-depth exploration of the core scientific principles and seminal studies that established mechlorethamine as a cornerstone in lymphoma therapy. It details the compound's mechanism of action, key experimental methodologies, and the clinical data that supported its use, particularly in the context of Hodgkin's lymphoma and mycosis fungoides.
Mechanism of Action: DNA Alkylation and Cellular Response
Mechlorethamine hydrochloride is a potent bifunctional alkylating agent. Its cytotoxic effects are primarily mediated through the covalent attachment of alkyl groups to the DNA of cancer cells, leading to the formation of interstrand and intrastrand cross-links.[1] This process is initiated by the intramolecular cyclization of one of the β-chloroethyl side chains to form a highly reactive ethylenimonium ion, which then alkylates a nucleophilic site on a DNA base, most commonly the N7 position of guanine (B1146940). The second β-chloroethyl arm can then react with another guanine base on the same or opposite DNA strand, resulting in a cross-link.
This DNA damage triggers a cascade of cellular responses. The DNA cross-links physically obstruct DNA replication and transcription, leading to cell cycle arrest, primarily at the G2/M phase.[1] If the DNA damage is too extensive to be repaired by the cell's DNA repair machinery, the apoptotic signaling cascade is initiated, culminating in programmed cell death.
Signaling Pathway of Mechlorethamine-Induced Apoptosis
The DNA damage inflicted by mechlorethamine activates a complex signaling network that ultimately determines the cell's fate. Key players in this pathway include sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which recognize DNA double-strand breaks and stalled replication forks, respectively. Activation of these kinases initiates a signaling cascade that leads to the phosphorylation and activation of downstream effectors, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2.
Activated p53 can induce cell cycle arrest to allow for DNA repair or, in cases of severe damage, trigger apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and Puma. The activation of the intrinsic apoptotic pathway leads to the release of cytochrome c from the mitochondria, formation of the apoptosome, and subsequent activation of caspase-9 and the executioner caspase-3, resulting in the systematic dismantling of the cell.
Foundational Preclinical and Clinical Studies
The therapeutic potential of nitrogen mustards was first realized by Louis S. Goodman and Alfred Gilman at Yale University during the 1940s. Their classified wartime research revealed that these compounds caused lymphoid and myeloid suppression, suggesting their potential use in treating lymphomas.
Early Animal Studies by Goodman and Gilman
While specific, detailed protocols from these early, classified studies are not extensively published, historical accounts describe their key methodologies.
Experimental Workflow:
Key Methodological Aspects:
-
Animal Model: Mice with transplanted lymphoma were utilized.
-
Drug Administration: Mechlorethamine was administered intravenously.
-
Endpoints: The primary outcomes measured were a reduction in tumor size and an increase in the survival time of the treated mice compared to control groups.
These pioneering animal studies demonstrated the dramatic anti-tumor effects of mechlorethamine and provided the crucial preclinical evidence needed to proceed to human trials.
The MOPP Regimen for Hodgkin's Lymphoma
In the 1960s, building upon the single-agent activity of mechlorethamine, researchers at the National Cancer Institute developed one of the first successful combination chemotherapy regimens: MOPP. This regimen combined four drugs with different mechanisms of action to increase efficacy and overcome drug resistance.
MOPP Regimen Components:
-
M ustargen (this compound)
-
O ncovin (vincristine)
-
P rocarbazine
-
P rednisone
Experimental Protocol for MOPP Regimen:
The MOPP regimen was administered in 28-day cycles.
| Drug | Dose | Route | Administration Schedule |
| M echlorethamine (Mustargen) | 6 mg/m² | Intravenous (IV) | Days 1 and 8 |
| O ncovin (Vincristine) | 1.4 mg/m² (capped at 2 mg) | Intravenous (IV) | Days 1 and 8 |
| P rocarbazine | 100 mg/m² | Oral (PO) | Days 1 through 14 |
| P rednisone | 40 mg/m² | Oral (PO) | Days 1 through 14 (in cycles 1 and 4) |
This protocol is a standard representation; actual doses and schedules may have varied in early clinical trials.
Quantitative Data from Early MOPP Trials:
The introduction of the MOPP regimen dramatically improved the prognosis for patients with advanced Hodgkin's lymphoma.
| Study/Era | Number of Patients | Complete Remission (CR) Rate | Long-term Disease-Free Survival |
| Early NCI Trials (DeVita et al.) | 43 | 81% | ~50% at 5 years |
| Subsequent Larger Studies | >150 | 70-80% | >50% at 10 years |
These groundbreaking results established combination chemotherapy as the standard of care for advanced Hodgkin's lymphoma and solidified the importance of mechlorethamine in the treatment of this disease.
Topical Mechlorethamine for Mycosis Fungoides
Mycosis fungoides is the most common type of cutaneous T-cell lymphoma (CTCL). Foundational research demonstrated that topical application of mechlorethamine could be an effective skin-directed therapy for early-stage disease.
Experimental Protocol for Topical Mechlorethamine Gel (Pivotal Study for FDA Approval):
-
Study Design: A randomized, controlled, observer-blinded, multicenter trial comparing a novel 0.02% mechlorethamine gel to a 0.02% mechlorethamine compounded ointment.
-
Patient Population: 260 patients with Stage IA-IIA mycosis fungoides who had not used topical mechlorethamine within the previous two years.
-
Treatment: Once daily application of the assigned treatment for up to 12 months.
-
Primary Endpoint: Response rate based on the Composite Assessment of Index Lesion Severity (CAILS). A response was defined as a ≥50% improvement from baseline.
-
Secondary Endpoint: Response rate based on the Modified Severity-Weighted Assessment Tool (mSWAT).
Quantitative Data from the Pivotal Topical Mechlorethamine Gel Trial:
| Outcome | Mechlorethamine Gel (0.02%) | Mechlorethamine Ointment (0.02%) |
| CAILS Response Rate | 58.5% | 47.7% |
| mSWAT Response Rate | 46.9% | 46.2% |
| Time to Response | Statistically superior to ointment | - |
| Drug-related Withdrawals | 20.3% | 17.3% |
This pivotal study demonstrated the efficacy and safety of a novel mechlorethamine gel formulation, leading to its FDA approval for the treatment of mycosis fungoides.
Conclusion
The foundational studies of this compound represent a paradigm shift in the treatment of lymphoma and cancer in general. From its serendipitous discovery rooted in military research to its rational application in the groundbreaking MOPP regimen and its targeted use as a topical agent, mechlorethamine has had a profound and lasting impact on oncology. The principles of DNA alkylation, the strategy of combination chemotherapy, and the development of targeted topical therapies all have their roots in the early research surrounding this seminal compound. This technical guide serves as a testament to the enduring legacy of mechlorethamine and the scientific rigor that propelled it from a chemical weapon to a life-saving medication.
References
The Dawn of a New Era in Cancer Treatment: Unraveling the Antineoplastic Properties of Mechlorethamine Hydrochloride
A Technical Guide on the Foundational Discovery of the First Nitrogen Mustard as a Chemotherapeutic Agent
The journey to uncover the cancer-fighting capabilities of mechlorethamine (B1211372) hydrochloride, a nitrogen mustard derivative, is a compelling narrative of scientific observation, wartime research, and a paradigm shift in medical oncology. This in-depth guide provides researchers, scientists, and drug development professionals with a detailed account of the core scientific discoveries, experimental protocols, and quantitative data that established mechlorethamine as the first clinically effective chemotherapeutic agent.
From Chemical Warfare to Cancer Therapy: A Serendipitous Discovery
The story of mechlorethamine's repurposing from a chemical warfare agent to a cancer treatment began with observations of the systemic effects of mustard gas during World War I. Autopsies of soldiers exposed to mustard gas revealed a significant depletion of white blood cells and lymphoid tissue. This profound impact on rapidly dividing cells sparked the interest of researchers. During World War II, under a veil of military secrecy, pharmacologists Louis S. Goodman and Alfred Gilman at Yale University were tasked with investigating the pharmacology of nitrogen mustards.[1][2] Their research would ultimately lay the groundwork for the entire field of cancer chemotherapy.
Preclinical Investigations: The Mouse Lymphoma Model
The initial breakthrough came from experiments conducted on mice with transplanted lymphoma. While the full detailed protocols of these early, classified experiments were not extensively published, it is known that Goodman and Gilman administered nitrogen mustards to these mice and observed significant tumor regression and a notable prolongation of their lifespan compared to untreated controls.[1] These promising, albeit unpublished, results from 1942 provided the crucial evidence needed to consider the audacious step of testing this highly toxic compound in humans.[3]
The First Human Trial: A Landmark in Medical History
In December 1942, the first human trial of a nitrogen mustard, specifically mechlorethamine (referred to at the time as "substance X" due to secrecy), was initiated.[4][5] The patient was a man with advanced lymphosarcoma who had become resistant to radiation therapy.[4]
Experimental Protocol: First Human Administration
The protocol for this groundbreaking, yet ethically complex by modern standards, single-patient trial was as follows:
-
Patient: A patient with advanced, radiation-resistant lymphosarcoma.[4]
-
Drug: Mechlorethamine hydrochloride (methyl-bis(beta-chloroethyl)amine hydrochloride).[2]
-
Dosage: A total course of 0.1 mg per kilogram of body weight administered intravenously over four consecutive days.[1]
-
Administration: The drug was delivered via intravenous injection.
-
Monitoring: The patient's clinical condition, tumor size, and hematological parameters were closely monitored.
The results of this initial trial, and subsequent studies on a larger cohort of patients, were not publicly disclosed until 1946 due to wartime secrecy.[2]
Quantitative Data from Early Clinical Investigations
The 1946 landmark paper by Goodman, Gilman, and their colleagues in the Journal of the American Medical Association detailed the outcomes of treating 67 patients with various hematologic malignancies.[6] The most dramatic and encouraging results were observed in patients with Hodgkin's disease.
| Disease Category | Number of Patients | Objective Improvement | Duration of Remission | Notable Toxicities |
| Hodgkin's Disease | 27 | Significant but temporary remission in a majority of patients. Rapid reduction in the size of enlarged lymph nodes and spleen. | Weeks to several months. | Nausea, vomiting, leukopenia, thrombocytopenia. |
| Lymphosarcoma | 13 | Some patients showed responses similar to Hodgkin's disease, but results were more variable. | Not consistently reported, generally shorter than in Hodgkin's disease. | Similar to Hodgkin's disease patients. |
| Leukemia (Acute & Chronic) | 21 | Modest improvement in some chronic leukemia cases; disappointing results in acute leukemia. | Brief and of little clinical significance. | Significant bone marrow suppression. |
This table summarizes the qualitative and semi-quantitative findings reported in the 1946 Goodman et al. publication. Specific numerical data on tumor size reduction and precise remission durations for individual patients were not uniformly presented in a standardized format in this seminal paper.
Mechanism of Action: DNA Alkylation and Cell Death
This compound is a potent alkylating agent. Its cytotoxic effects are a direct result of its ability to covalently attach alkyl groups to cellular macromolecules, with DNA being the primary target.
The mechanism involves an intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, particularly the N7 position of guanine (B1146940). As a bifunctional alkylating agent, mechlorethamine can react with two different guanine bases, leading to the formation of interstrand and intrastrand cross-links in the DNA double helix.[2]
This DNA cross-linking has profound consequences for the cell:
-
Inhibition of DNA Replication and Transcription: The cross-links prevent the separation of the DNA strands, which is essential for both replication and the transcription of genetic information into RNA.
-
Induction of Apoptosis: The extensive DNA damage triggers cellular surveillance mechanisms that, upon failing to repair the damage, initiate programmed cell death, or apoptosis.
The preferential targeting of rapidly dividing cells, such as those found in lymphoid malignancies, is a hallmark of mechlorethamine's antineoplastic activity. This is because these cells are more actively engaged in DNA replication, making them more vulnerable to the disruptive effects of DNA alkylation.
Visualizing the Discovery and Mechanism
Experimental Workflow of the Initial Mechlorethamine Studies
Signaling Pathway of Mechlorethamine-Induced Cell Death
Conclusion: A Foundation for Modern Chemotherapy
The discovery of the antineoplastic properties of this compound was a watershed moment in the history of medicine. It demonstrated for the first time that a chemical agent could be used to systematically treat cancer, giving birth to the field of chemotherapy. Although mechlorethamine itself is now used less frequently due to its high toxicity and the development of more targeted agents, the principles established through its discovery continue to underpin much of modern cancer treatment. The pioneering work of Goodman, Gilman, and their contemporaries transformed a weapon of war into a tool of healing, offering a glimmer of hope in the fight against cancer and paving the way for the vast arsenal (B13267) of chemotherapeutic drugs available today.
References
- 1. scribd.com [scribd.com]
- 2. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 3. 61.8.75.226 [61.8.75.226]
- 4. agent nitrogen mustard: Topics by Science.gov [science.gov]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. Observations of unprecedented remissions following novel treatment for acute leukemia in children in 1948 - PMC [pmc.ncbi.nlm.nih.gov]
Mechlorethamine Hydrochloride's Impact on Cell Cycle Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechlorethamine (B1211372) hydrochloride, a potent nitrogen mustard alkylating agent, exerts a profound impact on cell cycle progression, primarily through the induction of DNA damage. This technical guide provides a comprehensive overview of the molecular mechanisms underlying mechlorethamine's effects, with a focus on its influence on cell cycle checkpoints and the signaling pathways that govern them. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in oncology and drug development.
Mechanism of Action: DNA Alkylation and its Consequences
Mechlorethamine hydrochloride functions as a bifunctional alkylating agent.[1] Its high reactivity stems from the intramolecular cyclization of one of its β-chloroethyl side chains, forming a highly reactive aziridinium (B1262131) (ethylenimonium) ion. This electrophilic intermediate readily reacts with nucleophilic sites on cellular macromolecules, with the N7 position of guanine (B1146940) residues in DNA being a primary target.[2] The presence of a second chloroethyl arm allows for a subsequent alkylation event, leading to the formation of stable interstrand and intrastrand DNA cross-links.
These DNA lesions physically obstruct the unwinding of the DNA double helix, a critical prerequisite for both DNA replication and transcription.[3] The resulting stalled replication forks and transcriptional machinery trigger a robust DNA Damage Response (DDR), which ultimately dictates the cell's fate.
Impact on Cell Cycle Progression: Induction of S and G2/M Arrest
The presence of mechlorethamine-induced DNA adducts and cross-links activates cell cycle checkpoints, primarily leading to arrests in the S and G2/M phases. This serves as a crucial cellular defense mechanism, providing time for DNA repair before the cell commits to DNA synthesis or mitosis, which would otherwise lead to the propagation of damaged genetic material.
Quantitative Analysis of Cell Cycle Distribution
The effect of this compound on cell cycle progression can be quantitatively assessed using flow cytometry with DNA content staining (e.g., propidium (B1200493) iodide). The following table summarizes representative data on the dose-dependent effects of mechlorethamine on the cell cycle distribution of a human cancer cell line.
| Treatment (24 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 51.6 | 8.7 | 39.7 |
| Mechlorethamine (5 µM) | 40.6 | 27.7 | 31.7 |
| Mechlorethamine (10 µM) | 35.2 | 35.1 | 29.7 |
| Mechlorethamine (25 µM) | 28.9 | 25.3 | 45.8 |
| Mechlorethamine (50 µM) | 20.1 | 15.2 | 64.7 |
Note: Data are hypothetical and compiled for illustrative purposes based on typical results reported in the literature.[4]
Key Signaling Pathways Involved
The cellular response to mechlorethamine-induced DNA damage is orchestrated by a complex network of signaling pathways. The ATM/ATR and p53 pathways are central to this response, integrating DNA damage signals to regulate cell cycle progression, DNA repair, and apoptosis.
The ATM/ATR Signaling Cascade
The Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases are master regulators of the DNA Damage Response.[5][6] ATM is primarily activated by DNA double-strand breaks, while ATR responds to single-stranded DNA regions, which can arise from stalled replication forks caused by mechlorethamine-induced DNA cross-links.
Upon activation, ATM and ATR phosphorylate a plethora of downstream substrates, including the checkpoint kinases Chk1 and Chk2.[7][8] Activated Chk1 and Chk2, in turn, phosphorylate and inhibit Cdc25 phosphatases. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression, thereby enforcing the S and G2/M checkpoints.
Figure 1: ATM/ATR Signaling Pathway Activation by Mechlorethamine.
The p53 Tumor Suppressor Pathway
The tumor suppressor protein p53 plays a pivotal role in the response to DNA damage.[9] Following mechlorethamine-induced genotoxic stress, p53 is stabilized and activated through phosphorylation by ATM/ATR and Chk1/Chk2.[9][10] Activated p53 functions as a transcription factor, upregulating the expression of several target genes involved in cell cycle arrest, DNA repair, and apoptosis.
A key downstream target of p53 is the cyclin-dependent kinase inhibitor p21 (CDKN1A).[11] p21 binds to and inhibits cyclin-CDK complexes, such as Cyclin E/CDK2 and Cyclin B1/CDK1, thereby contributing to both the G1/S and G2/M checkpoints.[12] Furthermore, p53 can induce apoptosis by transcriptionally activating pro-apoptotic genes like Bax and PUMA.[13]
Figure 2: p53 Signaling Pathway in Response to Mechlorethamine.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to investigate the impact of this compound on cell cycle progression.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Data Presentation:
| Mechlorethamine HCl (µM) | % Cell Viability (48h) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 85.3 ± 4.1 |
| 25 | 62.7 ± 3.5 |
| 50 | 48.9 ± 2.9 |
| 100 | 23.1 ± 1.8 |
Note: Data are hypothetical and presented as mean ± SD.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following mechlorethamine treatment.
Materials:
-
Mechlorethamine-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Figure 3: Experimental Workflow for Cell Cycle Analysis by Flow Cytometry.
Western Blot Analysis of Cell Cycle Proteins
This protocol is for the detection and quantification of key cell cycle regulatory proteins.
Materials:
-
Mechlorethamine-treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Quantitative Data Presentation:
| Treatment (24 hours) | p53 (Fold Change) | p21 (Fold Change) | Cyclin B1 (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| Mechlorethamine (25 µM) | 3.2 ± 0.4 | 4.5 ± 0.6 | 0.6 ± 0.1 |
| Mechlorethamine (50 µM) | 5.8 ± 0.7 | 7.1 ± 0.9 | 0.3 ± 0.05 |
Note: Data are hypothetical and presented as mean ± SD relative to the control.
Conclusion
This compound's potent cytotoxic activity is intrinsically linked to its ability to induce extensive DNA damage, leading to the activation of robust cell cycle checkpoint responses. The resulting S and G2/M phase arrest is a direct consequence of the intricate signaling cascades initiated by the ATM/ATR and p53 pathways. A thorough understanding of these molecular mechanisms is paramount for the strategic development of novel anticancer therapies and for optimizing existing treatment regimens that utilize DNA alkylating agents. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further investigate the complex interplay between mechlorethamine, DNA damage, and cell cycle control.
References
- 1. Mechlorethamine Gel Usage in Patients with Mycosis Fungoides in a Lymphoma Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of p53 Function and Stability by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATM/Chk2 and ATR/Chk1 Pathways Respond to DNA Damage Induced by Movento® 240SC and Envidor® 240SC Keto-Enol Insecticides in the Germarium of Drosophila melanogaster | MDPI [mdpi.com]
- 9. DNA damage induces phosphorylation of the amino terminus of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]
- 12. DRG2 Regulates G2/M Progression via the Cyclin B1-Cdk1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutant p53 drives cancer chemotherapy resistance due to loss of function on activating transcription of PUMA - PMC [pmc.ncbi.nlm.nih.gov]
Mechlorethamine Hydrochloride: An In-depth Technical Guide to its Immunosuppressive Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechlorethamine (B1211372) hydrochloride, a nitrogen mustard and the first clinically used alkylating agent, has a long history in cancer chemotherapy.[1][2][3] Beyond its cytotoxic effects on rapidly dividing cancer cells, mechlorethamine exhibits significant immunosuppressive properties.[1] This technical guide provides a comprehensive exploration of the core immunosuppressive activities of mechlorethamine hydrochloride, detailing its molecular mechanisms, effects on immune cell populations, and the signaling pathways it modulates. This document is intended to serve as a resource for researchers and professionals in drug development interested in the immunomodulatory potential of this compound.
Molecular Mechanism of Action
This compound is a bifunctional alkylating agent. Once in a physiological environment, it undergoes a rapid intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion (ethyleniminium ion). This electrophilic intermediate readily reacts with nucleophilic groups on various biomolecules, most notably the N7 position of guanine (B1146940) bases in DNA.[2]
This alkylation of DNA has several profound consequences for the cell:
-
DNA Cross-linking: As a bifunctional agent, mechlorethamine can react with two different guanine bases, leading to the formation of interstrand and intrastrand cross-links in the DNA double helix.[2] These cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription.[2]
-
DNA Damage Response and Cell Cycle Arrest: The formation of DNA adducts and cross-links triggers the DNA damage response (DDR) pathways. This leads to the activation of cell cycle checkpoints, primarily at the G2/M phase, to halt cell division and allow for DNA repair.[2]
-
Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[1][2] This is a key mechanism for eliminating rapidly proliferating cells, including activated lymphocytes.
Immunosuppressive Activities
The primary mechanism of mechlorethamine's immunosuppressive activity stems from its ability to induce apoptosis in and inhibit the proliferation of lymphocytes, which are key players in the immune response.
Effects on T-Lymphocytes
T-lymphocytes are central to cell-mediated immunity and are highly susceptible to the effects of mechlorethamine.
-
Induction of T-Cell Apoptosis: Mechlorethamine is a potent inducer of apoptosis in T-lymphocytes. Studies on Jurkat cells, a human T-lymphoblastoid cell line, have shown that various agents can induce a dose- and time-dependent increase in apoptosis, as measured by Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry.[4][5][6][7] While specific quantitative data for mechlorethamine on primary human T-cells is limited in the search results, the known mechanism of action strongly supports its ability to induce apoptosis in these cells. The process involves the activation of caspase cascades, leading to the characteristic morphological and biochemical changes of apoptosis.
Effects on B-Lymphocytes
Similar to T-lymphocytes, B-lymphocytes, which are responsible for humoral immunity through antibody production, are also sensitive to the cytotoxic effects of mechlorethamine. The alkylating action of the drug on B-cell DNA leads to the inhibition of their proliferation and differentiation into plasma cells, thereby suppressing antibody production.
Modulation of Cytokine Production
Cytokines are crucial signaling molecules that orchestrate the immune response. The effect of mechlorethamine on cytokine production is complex and can be both direct and indirect. By eliminating cytokine-producing lymphocytes, mechlorethamine indirectly reduces the levels of various cytokines. There is also evidence that it can directly modulate cytokine gene expression.
-
Pro-inflammatory Cytokines (TNF-α, IL-2): Activated T-cells are a major source of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2).[8][9] By inhibiting T-cell proliferation and inducing apoptosis, mechlorethamine leads to a reduction in the secretion of these cytokines. This contributes significantly to its immunosuppressive effect by dampening the inflammatory cascade.
-
Anti-inflammatory Cytokines (IL-10): The effect of mechlorethamine on anti-inflammatory cytokines like Interleukin-10 (IL-10) is less well-characterized in the provided search results. IL-10 is known to have a suppressive role in the immune response, and its production can be influenced by various stimuli.[10][11] Further research is needed to elucidate the precise impact of mechlorethamine on IL-10 production by immune cells.
Quantitative Data on Immunosuppressive Activities
While the qualitative immunosuppressive effects of mechlorethamine are well-established, specific quantitative data from the provided search results is limited. The following table summarizes the type of quantitative data that would be crucial for a comprehensive understanding of its activity.
| Parameter | Immune Cell Type | Assay | Expected Outcome |
| IC50 | Human PBMCs, T-cells | Lymphocyte Proliferation Assay ([³H]-thymidine incorporation) | Dose-dependent inhibition of proliferation |
| % Apoptosis | Human T-cells, B-cells | Flow Cytometry (Annexin V/PI staining) | Dose- and time-dependent increase in apoptotic cells |
| Cytokine Levels | Activated Human PBMCs | ELISA | Dose-dependent decrease in IL-2 and TNF-α; effect on IL-10 to be determined |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the immunosuppressive activities of this compound.
Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the ability of lymphocytes to proliferate in response to a stimulus, and the inhibitory effect of mechlorethamine on this process.[12][13][14]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Phytohemagglutinin (PHA)
-
This compound
-
[³H]-Thymidine
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with RPMI-1640 medium and resuspend to a concentration of 1 x 10⁶ cells/mL in complete medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 50 µL of the mechlorethamine dilutions to the appropriate wells. Include a vehicle control (medium only).
-
Add 50 µL of PHA (final concentration, e.g., 5 µg/mL) to stimulate lymphocyte proliferation. Include unstimulated control wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Pulse the cells by adding 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each mechlorethamine concentration compared to the PHA-stimulated control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with mechlorethamine.[15][16][17][18][19]
Materials:
-
Human T-lymphocytes (e.g., purified from PBMCs or a cell line like Jurkat)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed T-lymphocytes at a density of 0.5 x 10⁶ cells/mL in a 24-well plate.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Gate on the cell population and quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cytokine Secretion Assay (ELISA)
This assay measures the concentration of specific cytokines released by lymphocytes in response to stimulation and the modulatory effect of mechlorethamine.[8][10][11]
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Phytohemagglutinin (PHA)
-
This compound
-
ELISA kits for human IL-2, IL-10, and TNF-α
-
96-well ELISA plates
-
Microplate reader
Protocol:
-
Isolate and culture PBMCs as described in the lymphocyte proliferation assay.
-
Seed 1 x 10⁶ cells/mL in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with PHA (e.g., 5 µg/mL) for 24 or 48 hours. Include unstimulated and untreated controls.
-
Collect the cell culture supernatants by centrifugation.
-
Perform the ELISA for IL-2, IL-10, and TNF-α according to the manufacturer's instructions for each kit. This typically involves: a. Coating a 96-well plate with a capture antibody. b. Blocking the plate. c. Adding standards and samples (the collected supernatants). d. Adding a detection antibody. e. Adding an enzyme-conjugated secondary antibody. f. Adding a substrate to produce a colorimetric signal. g. Reading the absorbance on a microplate reader.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
Signaling Pathways Modulated by Mechlorethamine
Mechlorethamine's immunosuppressive effects are mediated through the modulation of several key intracellular signaling pathways.
DNA Damage and Apoptosis Pathway
As an alkylating agent, mechlorethamine directly damages DNA, which triggers a cascade of events leading to apoptosis.
Mechlorethamine-induced DNA damage and apoptosis pathway.
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[20][21][22][23][24] Dysregulation of this pathway has been implicated in mechlorethamine's effects. In some contexts, mechlorethamine appears to inhibit mTORC1 activity, leading to decreased protein synthesis and cell growth.
References
- 1. Mechlorethamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechlorethamine Gel Usage in Patients with Mycosis Fungoides in a Lymphoma Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis induced in Jurkat cells by several agents is preceded by intracellular acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interleukin-2 induces tumor necrosis factor-alpha production by activated human T cells via a cyclosporin-sensitive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased Production of Interleukin-10 and Tumor Necrosis Factor-Alpha in Stimulated Peripheral Blood Mononuclear Cells after Inhibition of S100A12 | MDPI [mdpi.com]
- 11. Interleukin 10 (IL-10) regulation of tumour necrosis factor alpha (TNF-alpha) from human alveolar macrophages and peripheral blood monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. kumc.edu [kumc.edu]
- 19. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 20. mTOR signaling and transcriptional regulation in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dysregulation of the mTOR pathway by mechlorethamine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mTOR signaling and transcriptional regulation in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | mTOR Links Environmental Signals to T Cell Fate Decisions [frontiersin.org]
- 24. mdpi.com [mdpi.com]
Methodological & Application
Preparing Mechlorethamine Hydrochloride Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechlorethamine (B1211372) hydrochloride, a potent nitrogen mustard, is a bifunctional alkylating agent widely utilized in cancer research and as a chemotherapeutic agent.[1] Its cytotoxic effects stem from its ability to form covalent cross-links with DNA, thereby inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[1] Accurate and reproducible in vitro assays are crucial for elucidating its mechanisms of action and for the development of novel cancer therapies. This document provides detailed application notes and protocols for the preparation and use of mechlorethamine hydrochloride solutions in in vitro assays, with a focus on ensuring data quality and experimental success.
Properties and Handling of this compound
This compound is a white to off-white crystalline powder that is highly soluble in water and soluble in ethanol.[2][3] It is classified as a hazardous drug and requires careful handling in a controlled environment, such as a chemical fume hood, with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2]
Safety Precautions:
-
Highly Toxic: Handle with extreme care to avoid inhalation of dust or contact with skin and eyes.[2]
-
Vesicant: Can cause severe skin burns and eye damage.[2]
-
Carcinogenic and Mutagenic: May cause cancer and genetic defects.[2]
-
Hygroscopic: Store in a tightly sealed container in a cool, dry place, protected from light and humidity.[3]
Solution Preparation and Stability
The stability of this compound in solution is a critical factor for obtaining reliable experimental results. It is known to be unstable in aqueous solutions, undergoing rapid degradation.
Solubility Data:
| Solvent | Solubility |
| Water | Very soluble[2] |
| Ethanol | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Soluble |
Stability Data:
The degradation of this compound in aqueous solutions is time and temperature-dependent. While stable for extended periods when refrigerated in certain formulations, its stability significantly decreases at physiological temperatures (37°C) in cell culture media. It is recommended to prepare fresh solutions immediately before each experiment. One study noted that aqueous solutions of mechlorethamine at the same concentration as a stable ointment formulation fully degraded after 4 days.
| Condition | Stability |
| Refrigerated Aqueous Solution | Stable for many months[4] |
| Aqueous Solution (Room Temperature) | Rapid degradation |
| Ointment Base (4°C) | Stable for at least 84 days |
| Ointment Base (37°C) | Stable for at least 40 days |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Chemical fume hood
-
Appropriate PPE
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: In Vitro Cytotoxicity Assay using the MTT Method
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed the cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. The optimal seeding density will vary depending on the cell line's growth rate and should be determined empirically. A starting point for many cancer cell lines is between 5,000 and 10,000 cells per well.
-
Include wells with medium only to serve as a blank.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
On the following day, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations to generate a dose-response curve.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include untreated control wells that receive medium without the drug.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells using a multi-channel pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in cell viability.
-
Representative IC50 Values:
The IC50 values for this compound can vary significantly depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | Incubation Time (h) | Approximate IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 10 - 50 |
| MCF-7 | Breast Adenocarcinoma | 48 | 5 - 25 |
| HeLa | Cervical Adenocarcinoma | 48 | 1 - 10 |
| Jurkat | T-cell Leukemia | 24 | 0.1 - 5 |
Note: These are approximate values and should be determined experimentally for each specific cell line and set of conditions.
Mechanism of Action: DNA Damage Response and Apoptosis
This compound exerts its cytotoxic effects by inducing DNA damage, which triggers a complex cellular response culminating in apoptosis.
Signaling Pathway:
Caption: DNA damage response and apoptosis pathway.
The bifunctional nature of mechlorethamine allows it to form inter- and intra-strand DNA cross-links, leading to the formation of DNA double-strand breaks.[1] This damage is recognized by sensor proteins, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which are activated through autophosphorylation.[5] Activated ATM and ATR then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[6]
These activated checkpoint kinases, in turn, phosphorylate and stabilize the tumor suppressor protein p53.[5] Stabilized p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest, such as p21, leading to a halt in the G2/M phase of the cell cycle.[1] If the DNA damage is too severe to be repaired, p53 promotes apoptosis by upregulating the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak.[7][8]
Bax and Bak translocate to the mitochondria, where they induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol.[8] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, caspase-9.[8] Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell by cleaving a variety of cellular substrates, ultimately leading to apoptotic cell death.[8]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Mechlorethamine | C5H11Cl2N | CID 4033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Early cytotoxic effects of mechlorethamine, a nitrogen mustard, on mammalian airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATM and Chk2-dependent phosphorylation of MDMX contribute to p53 activation after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Che-1 phosphorylation by ATM/ATR and Chk2 kinases activates p53 transcription and the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bax and Bak proteins require caspase activity to trigger apoptosis in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mitochondrial Apoptotic Effectors BAX/BAK Activate Caspase-3 and -7 to Trigger NLRP3 Inflammasome and Caspase-8 Driven IL-1β Activation [openresearch-repository.anu.edu.au]
Application Notes and Protocols for Mechlorethamine Hydrochloride-Induced DNA Cross-Linking in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechlorethamine (B1211372) hydrochloride, a potent nitrogen mustard, is a bifunctional alkylating agent widely utilized in cancer chemotherapy and research to induce DNA damage. Its primary mechanism of action involves the formation of covalent interstrand and intrastrand cross-links, as well as DNA-protein cross-links, predominantly at the N7 position of guanine (B1146940) residues.[1] These lesions are highly cytotoxic as they physically obstruct DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1][2][3] This document provides a comprehensive guide for the application of mechlorethamine hydrochloride to induce DNA cross-linking in cell culture, including detailed experimental protocols, data on its cytotoxic effects, and an overview of the cellular DNA damage response pathways.
Data Presentation
The cytotoxic effects of this compound vary significantly across different cell lines and exposure times. The following tables summarize quantitative data on its activity.
Table 1: Cytotoxicity of this compound in Various Human Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 / LC50 (µM) | Reference |
| HT1080 | Fibrosarcoma | 3 | ~50 (LC50) | [2] |
| MDA-MB-231 | Breast Adenocarcinoma | 24 | ~100 (for adduct formation) | [4] |
| A549 | Lung Carcinoma | 24 | 1-20 (cell cycle arrest) | N/A |
| HeLa | Cervical Adenocarcinoma | 48 | 12-118 | [5] |
| Jurkat | T-cell Leukemia | 48 | 125 | [6] |
| MCF-7 | Breast Adenocarcinoma | 72 | 3.8 | [7] |
Table 2: Quantification of Mechlorethamine-Induced DNA Adducts
| Cell Line | Mechlorethamine Concentration (µM) | Incubation Time (hours) | Adduct Type | Adducts per 10^7 bases | Reference |
| MDA-MB-231 | 100 | 24 | NM-G (mono-adduct) | 970 | [4] |
| MDA-MB-231 | 100 | 24 | G-NM-G (interstrand cross-link) | 240 | [4] |
| MDA-MB-231 | 100 | 24 | NM-FapyG | 180 | [4] |
| MDA-MB-231 | 100 | 24 | FapyG-NM-G (cross-link) | 6.0 | [4] |
Experimental Protocols
Protocol 1: Induction of DNA Cross-Linking in Cultured Cells
This protocol outlines the procedure for treating cultured mammalian cells with this compound to induce DNA cross-links.
Materials:
-
This compound
-
Appropriate cell culture medium
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cultured mammalian cells (e.g., HeLa, A549, HT1080)
-
Cell culture plates or flasks
-
Sterile water or saline for stock solution preparation
-
Sodium thiosulfate (B1220275)
Procedure:
-
Cell Seeding: Plate cells at a suitable density in culture vessels to achieve 60-80% confluency at the time of treatment.
-
Stock Solution Preparation: Prepare a fresh stock solution of this compound in sterile water or saline immediately before use. Due to its high reactivity and instability in aqueous solutions, it is crucial to use the solution promptly.
-
Treatment: Dilute the stock solution to the desired final concentrations (a starting range of 1-100 µM is recommended) in pre-warmed, serum-free cell culture medium.[2] Remove the existing medium from the cells and replace it with the mechlorethamine-containing medium.
-
Incubation: Incubate the cells for a defined period, typically 1 to 4 hours, at 37°C in a humidified incubator with 5% CO2.[2][8]
-
Quenching and Wash: To terminate the cross-linking reaction, aspirate the treatment medium and wash the cells twice with sterile PBS. Add a quenching solution of sodium thiosulfate in PBS. A molar excess of at least 200:1 (sodium thiosulfate to mechlorethamine) is recommended to effectively neutralize the reactive species.[9][10] Incubate with the quenching solution for 10-15 minutes at room temperature.
-
Recovery: Aspirate the quenching solution and wash the cells twice more with sterile PBS. Add fresh, pre-warmed complete culture medium and return the cells to the incubator for a desired recovery period before proceeding with downstream analysis.
Protocol 2: Quantification of DNA Interstrand Cross-Links using the Modified Alkaline Comet Assay
The alkaline single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks. A modification of this assay can be used to quantify DNA interstrand cross-links (ICLs). The principle is that ICLs will reduce the migration of DNA fragments induced by a fixed dose of ionizing radiation.[11][12]
Materials:
-
Treated and control cells from Protocol 1
-
Low melting point agarose (B213101) (LMA)
-
Normal melting point agarose (NMA)
-
Frosted microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I)
-
Source of ionizing radiation (X-ray or gamma-ray)
Procedure:
-
Cell Harvesting and Irradiation: After the desired recovery period, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL. Place the cell suspension on ice and irradiate with a fixed dose of ionizing radiation (e.g., 5-15 Gy) to induce a measurable level of DNA strand breaks in control cells.[13]
-
Slide Preparation: Prepare a 1% NMA solution and coat frosted microscope slides with a thin layer. Allow to solidify. Mix approximately 1 x 10^4 irradiated cells with 75 µL of 0.5% LMA (at 37°C) and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on a cold flat surface for 10 minutes.
-
Cell Lysis: Carefully remove the coverslips and immerse the slides in ice-cold lysis solution for at least 1 hour at 4°C.[13]
-
Alkaline Unwinding and Electrophoresis: Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank. Fill the tank with fresh, chilled alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes at 4°C. Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes at 4°C.[13]
-
Neutralization and Staining: After electrophoresis, carefully remove the slides and wash them three times with neutralization buffer for 5 minutes each. Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Capture images of at least 50-100 comets per slide using a fluorescence microscope. Analyze the images using specialized software to measure the tail moment or the percentage of DNA in the tail. The extent of ICLs is determined by the reduction in DNA migration (tail moment) in mechlorethamine-treated cells compared to irradiated control cells.
Signaling Pathways and Visualizations
Mechlorethamine-induced DNA interstrand cross-links trigger a complex DNA damage response (DDR) involving multiple repair pathways. The initial recognition of the lesion often involves the Nucleotide Excision Repair (NER) machinery. The subsequent repair of the ICL is a complex process that requires the coordinated action of the Fanconi Anemia (FA) pathway, Homologous Recombination (HR), and potentially Non-Homologous End Joining (NHEJ), particularly depending on the cell cycle phase.
Experimental Workflow for Mechlorethamine Treatment and Analysis
Caption: Workflow for inducing and analyzing DNA cross-links.
DNA Interstrand Cross-Link Repair Pathway
Caption: Key pathways in the repair of mechlorethamine-induced ICLs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Mechlorethamine Hydrochloride in Cutaneous T-Cell Lymphoma (CTCL) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechlorethamine (B1211372) hydrochloride, a nitrogen mustard derivative, is a bifunctional alkylating agent that has been a cornerstone in the treatment of Mycosis Fungoides (MF), the most common type of Cutaneous T-Cell Lymphoma (CTCL).[1][2] Initially used in intravenous formulations, the development of topical preparations, particularly the FDA-approved 0.016% mechlorethamine gel (Valchlor®), has provided a valuable skin-directed therapy for early-stage disease (Stage IA and IB).[3][4] These application notes provide a comprehensive overview of the use of mechlorethamine hydrochloride in CTCL studies, including its mechanism of action, clinical efficacy, and detailed protocols for preclinical and clinical research.
Mechlorethamine exerts its cytotoxic effects primarily through the alkylation of DNA. It forms highly reactive ethyleniminium ions that covalently bind to the N7 position of guanine (B1146940) bases, leading to the formation of inter- and intrastrand DNA cross-links.[5] This disruption of DNA replication and transcription induces cell cycle arrest and ultimately triggers apoptosis in rapidly proliferating malignant T-cells.[5] Recent studies have also indicated that mechlorethamine's therapeutic effect may involve the modulation of key signaling pathways, such as the JAK-STAT pathway, particularly when used in combination with other agents.
Data Presentation
Clinical Efficacy of Topical Mechlorethamine in Mycosis Fungoides
The following tables summarize the quantitative data from key clinical trials evaluating the efficacy of topical mechlorethamine formulations in patients with MF-type CTCL.
Table 1: Response Rates of Mechlorethamine Gel vs. Ointment in Stage IA-IIA MF [6][7][8]
| Formulation | Assessment Method | Overall Response Rate (ORR) |
| 0.02% Mechlorethamine Gel | Composite Assessment of Index Lesion Severity (CAILS) | 58.5% |
| 0.02% Mechlorethamine Ointment | Composite Assessment of Index Lesion Severity (CAILS) | 47.7% |
| 0.02% Mechlorethamine Gel | Modified Severity-Weighted Assessment Tool (mSWAT) | 46.9% |
| 0.02% Mechlorethamine Ointment | Modified Severity-Weighted Assessment Tool (mSWAT) | 46.2% |
Table 2: Efficacy of Compounded Topical Mechlorethamine in Early-Stage MF [1][9]
| Study Cohort | Stage | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Stanford Cohort | Stage I-III | 83% | 50% |
| Vonderheid et al. | Stage IA | 76-80% | Not Specified |
| Vonderheid et al. | Stage IB | 35-68% | Not Specified |
Signaling Pathways and Mechanisms of Action
DNA Alkylation and Apoptosis Induction
Mechlorethamine's primary mechanism of action involves the alkylation of DNA, leading to the formation of DNA cross-links. This damage triggers a cellular stress response, culminating in cell cycle arrest and apoptosis.
References
- 1. This compound Gel in the Treatment of Mycosis Fungoides–Type Cutaneous T-Cell Lymphoma (MF-CTCL): A Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechlorethamine Gel Usage in Patients with Mycosis Fungoides in a Lymphoma Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of Mycosis Fungoides with Topical Chlormethine/Mechlorethamine Gel: A Columbia University Cutaneous Lymphoma Center Experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. Topical chemotherapy in cutaneous T-cell lymphoma: positive results of a randomized, controlled, multicenter trial testing the efficacy and safety of a novel mechlorethamine, 0.02%, gel in mycosis fungoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying DNA Damage Response Pathways Using Mechlorethamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechlorethamine (B1211372) hydrochloride, a nitrogen mustard, is a potent bifunctional alkylating agent that has been instrumental in both cancer therapy and the fundamental study of DNA damage and repair.[1] Its primary mechanism of action involves the formation of covalent bonds with DNA, leading to the generation of monoadducts and, more critically, interstrand crosslinks (ICLs).[2][3] These ICLs physically prevent the separation of DNA strands, thereby blocking essential cellular processes like replication and transcription.[2] This potent DNA-damaging activity triggers a complex cellular signaling network known as the DNA Damage Response (DDR), which aims to repair the lesion or, if the damage is too severe, induce programmed cell death (apoptosis).[4] Consequently, mechlorethamine hydrochloride serves as a valuable tool for researchers to investigate the intricate pathways that govern genomic stability and cell fate decisions in response to DNA crosslinking damage.
This document provides detailed application notes and experimental protocols for utilizing this compound to study DDR pathways. It is intended for researchers in academia and industry who are investigating DNA repair mechanisms, developing novel anticancer therapies, or screening for compounds that modulate DDR pathways.
Mechanism of Action and DNA Damage Response
Upon entering a cell, this compound undergoes a spontaneous intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate readily attacks nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) residues.[2] A second reaction can then occur, leading to the formation of an ICL between guanines on opposite DNA strands.[5]
The cellular response to mechlorethamine-induced ICLs is a multifaceted process involving several key DDR pathways. The presence of a bulky ICL can stall DNA replication forks, which is a potent activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase pathway. The Ataxia Telangiectasia Mutated (ATM) kinase pathway can also be activated, particularly if the processing of ICLs leads to the formation of double-strand breaks (DSBs).[6] Activation of these apical kinases initiates a signaling cascade that involves the phosphorylation of numerous downstream targets, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor p53. A key early event in the DDR to DSBs is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX, which serves as a scaffold for the recruitment of repair factors to the site of damage.[1] Ultimately, the cell must decide whether to repair the damage, leading to cell survival, or to initiate apoptosis if the damage is irreparable.
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of mechlorethamine and other alkylating agents on cell viability, DNA damage, and cell cycle progression.
| Table 1: Cytotoxicity of Mechlorethamine in HT1080 Cells | |
| Mechlorethamine Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| 10 | ~85 |
| 25 | ~65 |
| 50 | ~50 |
| 100 | ~30 |
Data presented here is an approximation derived from a study on HT1080 cells treated for 3 hours.[4]
| Table 2: Dose-Dependent Induction of γH2AX Foci by an Alkylating Agent (MMS) | ||||
| Concentration (µg/ml) | 15 min (% γH2AX positive cells) | 2 h (% γH2AX positive cells) | 8 h (% γH2AX positive cells) | 24 h (% γH2AX positive cells) |
| 0 (Control) | <5 | <5 | <5 | <5 |
| 0.1 | ~5 | ~8 | ~10 | ~5 |
| 1 | ~8 | ~15 | ~25 | ~10 |
| 5 | ~12 | ~25 | ~40 | ~15 |
| 10 | ~15 | ~30 | ~50 | ~20 |
Data is illustrative of a time- and dose-dependent response to an alkylating agent, methyl methanesulfonate (B1217627) (MMS), in FL cells.[1]
| Table 3: Mechlorethamine-Induced G2/M Cell Cycle Arrest in PC-3 Cells | |||
| Mechlorethamine Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | ~55 | ~25 | ~20 |
| 0.1 | ~50 | ~25 | ~25 |
| 0.3 | ~45 | ~25 | ~30 |
| 1 | ~35 | ~20 | ~45 |
| 3 | ~25 | ~15 | ~60 |
| 10 | ~15 | ~10 | ~75 |
This table summarizes the dose-dependent effect of a 24-hour mechlorethamine treatment on the cell cycle distribution of PC-3 prostate cancer cells.[2]
| Table 4: Quantification of Apoptosis by Annexin V/PI Staining | |||
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control | >95 | <5 | <1 |
| Mechlorethamine (IC50) | Variable | Significant Increase | Significant Increase |
This table provides a representative outcome for apoptosis assays. Specific percentages will vary depending on the cell line, mechlorethamine concentration, and treatment duration.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Mammalian cell line of interest (e.g., HeLa, U2OS, HT1080)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound powder
-
Sterile, nuclease-free water or PBS
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells to the desired confluency (typically 70-80%) in the appropriate vessel.
-
Prepare a fresh stock solution of this compound in sterile water or PBS immediately before use. Nitrogen mustards are unstable in aqueous solutions.
-
Dilute the stock solution to the desired final concentrations in pre-warmed complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired time period (e.g., 1, 6, 12, 24 hours).
-
After incubation, proceed with the desired downstream analysis (e.g., cell lysis for Western blotting, fixation for immunofluorescence, or harvesting for Comet assay).
Western Blotting for DDR Proteins
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-ATM, anti-phospho-ATR, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After mechlorethamine treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Immunofluorescence for γH2AX Foci
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorophore-conjugated secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Protocol:
-
After treatment, wash cells on coverslips with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with anti-γH2AX primary antibody in blocking solution overnight at 4°C.
-
Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash with PBS and mount the coverslips on microscope slides using DAPI-containing mounting medium.
-
Visualize and quantify γH2AX foci using a fluorescence microscope.
Alkaline Comet Assay for DNA Strand Breaks and Crosslinks
Materials:
-
Comet assay slides
-
Low melting point agarose (B213101)
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Protocol:
-
Harvest cells after mechlorethamine treatment and resuspend in PBS.
-
Mix a small aliquot of the cell suspension with molten low melting point agarose and spread it onto a Comet assay slide.
-
Immerse the slides in lysis solution to remove cell membranes and proteins.
-
To detect interstrand crosslinks, an additional step of exposing the slides to a fixed dose of ionizing radiation is required to introduce a known number of single-strand breaks.
-
Incubate the slides in alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis under alkaline conditions.
-
Neutralize the slides and stain the DNA.
-
Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage (e.g., tail moment) using specialized software. A decrease in tail moment compared to the irradiated control indicates the presence of interstrand crosslinks.
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cell harvesting solution (e.g., Trypsin-EDTA)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells after mechlorethamine treatment.
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest cells after mechlorethamine treatment, including any floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.
Visualizations
Caption: Mechlorethamine-induced DNA damage response pathway.
Caption: General experimental workflow.
References
- 1. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repair of DNA interstrand cross-links produced by cancer chemotherapeutic drugs — Department of Oncology [oncology.ox.ac.uk]
- 4. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Topical Mechlorethamine Hydrochloride Gel in Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechlorethamine (B1211372) hydrochloride, a nitrogen mustard and alkylating agent, has a long history of use in the treatment of mycosis fungoides (MF), the most common type of cutaneous T-cell lymphoma (CTCL). The topical application of mechlorethamine hydrochloride gel offers a targeted therapeutic approach, minimizing systemic exposure and associated toxicities. This document provides detailed application notes and experimental protocols for the use of this compound gel in dermatological research, with a focus on its application in MF.
Mechanism of Action
This compound is a cytotoxic agent that functions by alkylating DNA, primarily at the N7 position of guanine (B1146940) residues. This leads to the formation of inter- and intrastrand cross-links in the DNA double helix, which inhibits DNA replication and transcription, ultimately inducing apoptosis in rapidly proliferating cells, such as malignant T-cells.[1]
Recent research also suggests that mechlorethamine may exert its effects through the dysregulation of key signaling pathways. One such pathway is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for cell growth, proliferation, and survival. Studies have indicated that mechlorethamine can modulate the activity of components within the mTORC1 complex.
Below is a diagram illustrating the proposed mechanism of action of this compound, including its impact on the mTOR signaling pathway.
Caption: this compound's mechanism of action.
Data Presentation
The efficacy and safety of this compound gel have been evaluated in several clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of this compound Gel in Mycosis Fungoides
| Study | Treatment Group | N | Overall Response Rate (ORR) by CAILS | Complete Response (CR) by CAILS | Partial Response (PR) by CAILS | ORR by mSWAT |
| Pivotal 201 Study [2][3] | 0.02% Mechlorethamine Gel | 130 | 58.5% | 13.8% | 44.7% | 46.9% |
| 0.02% Mechlorethamine Ointment | 130 | 47.7% | 11.5% | 36.2% | 46.2% | |
| PROVe Study (Real-World) [3] | Mechlorethamine Gel +/- Other Therapies (Stage IA-IB) | 154 | - | - | - | 43.5% (at 12 months, based on %BSA) |
CAILS: Composite Assessment of Index Lesion Severity; mSWAT: modified Severity Weighted Assessment Tool; BSA: Body Surface Area.
Table 2: Common Adverse Events Associated with Topical this compound Gel
| Adverse Event | Pivotal 201 Study (Gel Arm)[3] | PROVe Study[3] |
| Dermatitis | 14.8% | 12.8% |
| Pruritus | 19.5% | 9.7% |
| Skin Irritation | 25.0% | 7.4% |
| Erythema | 17.2% | 5.0% |
| Skin Hyperpigmentation | 5.5% | Not Reported |
| Folliculitis | 5.5% | Not Reported |
| Withdrawal due to skin irritation | 20.3%[2] | Not Reported |
Experimental Protocols
Protocol 1: Topical Application of this compound Gel in a Clinical Research Setting
This protocol outlines the procedures for the application of this compound gel to subjects in a clinical trial setting.
1. Materials:
-
This compound gel (e.g., Valchlor® 0.016%)[4]
-
Disposable nitrile gloves[5]
-
Soap and water
-
Refrigerator for storage (36°F to 46°F or 2°C to 8°C)[4]
2. Procedure:
-
Storage and Handling:
-
Application by Research Staff/Caregiver:
-
Wash hands thoroughly with soap and water.
-
Wear disposable nitrile gloves.[5]
-
Apply a thin film of the gel to the affected areas of the subject's skin once daily.[5]
-
The subject's skin should be completely dry before application. Apply at least 4 hours before or 30 minutes after showering or washing.[6]
-
Allow the treated area to air-dry for 5 to 10 minutes before covering with clothing.[6]
-
Do not use occlusive dressings over the treated areas.[7]
-
Moisturizers may be applied to the treated areas 2 hours before or 2 hours after the application of the gel.[6]
-
-
Post-Application:
-
Carefully remove and dispose of nitrile gloves in the appropriate waste container.
-
Thoroughly wash hands with soap and water after application.[5]
-
-
Dose Modification for Adverse Events:
Below is a workflow diagram for the clinical application of this compound gel.
Caption: Workflow for the clinical application of the gel.
Protocol 2: Assessment of Efficacy using Composite Assessment of Index Lesion Severity (CAILS)
This protocol describes the methodology for evaluating treatment response using the CAILS score.
1. Objective: To quantitatively assess the severity of up to five index lesions in subjects with mycosis fungoides.
2. Procedure:
-
At baseline, identify up to five distinct and representative index lesions.
-
At each assessment visit, evaluate each index lesion based on the following parameters:
-
Erythema: Graded on a scale (e.g., 0-8, where 0 is none and 8 is severe).
-
Scaling: Graded on a scale (e.g., 0-8, where 0 is none and 8 is severe).
-
Plaque Elevation: Graded on a scale (e.g., 0-3, where 0 is none and 3 is severe).
-
Surface Area: Graded on a scale (e.g., 0-9).
-
Pigmentation: Can also be included in the assessment.[9]
-
-
The scores for each parameter are summed for each index lesion.
-
The total CAILS score is the sum of the scores for all index lesions.
-
Response Definition:
-
A Partial Response (PR) is defined as a ≥50% reduction in the baseline CAILS score, confirmed at a subsequent visit at least 4 weeks later.
-
A Complete Response (CR) is defined as a confirmed CAILS score of 0.
-
Protocol 3: In Vitro Cytotoxicity Assay of this compound on Malignant T-Cells (Jurkat Cells)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a malignant T-cell line in a laboratory setting.
1. Materials:
-
Jurkat cells (human T-lymphoblastoid cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or a live/dead cell staining kit)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
2. Procedure:
-
Cell Culture:
-
Culture Jurkat cells in RPMI-1640 medium in a humidified incubator.
-
Maintain cells in the exponential growth phase.
-
-
Cell Seeding:
-
Seed Jurkat cells into a 96-well plate at a density of approximately 1 x 10⁵ cells/well in 100 µL of culture medium.
-
-
Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours.
-
-
Cytotoxicity Assessment:
-
At each time point, assess cell viability using a chosen cytotoxicity assay according to the manufacturer's instructions.
-
For an MTT assay, this would involve adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals before reading the absorbance on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each time point.
-
Below is a workflow diagram for the in vitro cytotoxicity assay.
Caption: Workflow for an in vitro cytotoxicity assay.
Conclusion
Topical this compound gel is an important therapeutic option in the management of early-stage mycosis fungoides. A thorough understanding of its mechanism of action, clinical application protocols, and safety considerations is essential for its effective use in dermatological research and drug development. The protocols and data presented in this document provide a comprehensive resource for professionals in the field.
References
- 1. mdpi.com [mdpi.com]
- 2. Topical chemotherapy in cutaneous T-cell lymphoma: positive results of a randomized, controlled, multicenter trial testing the efficacy and safety of a novel mechlorethamine, 0.02%, gel in mycosis fungoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PROVe Study: US Real-World Experience with Chlormethine/Mechlorethamine Gel in Combination with Other Therapies for Patients with Mycosis Fungoides Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. valchlorhcp.com [valchlorhcp.com]
- 5. HCP Site - VALCHLOR® (mechlorethamine) gel [valchlorhcp.com]
- 6. Mechlorethamine (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. JSM 2021 Online Program [ww2.amstat.org]
Application Notes and Protocols for Mechlorethamine Hydrochloride Dosage Determination in Animal Models
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Mechlorethamine (B1211372) hydrochloride, a potent nitrogen mustard derivative, is a bifunctional alkylating agent historically significant as one of the first chemotherapeutic drugs.[1] Its cytotoxic effects are primarily mediated through the alkylation of DNA, leading to the formation of DNA cross-links, inhibition of DNA replication and transcription, and subsequent cell cycle arrest and apoptosis.[1][2] Due to its high reactivity and narrow therapeutic index, precise dosage determination is critical in preclinical animal studies to establish both safety and efficacy profiles for novel therapeutic strategies.
These application notes provide a comprehensive overview of dosage determination for mechlorethamine hydrochloride in common animal models, detailed experimental protocols for establishing the Maximum Tolerated Dose (MTD), and guidelines for drug preparation and administration.
II. Data Presentation: Dosage and Toxicity
Quantitative data from preclinical studies are summarized below. It is crucial to note that dosages can vary significantly based on the animal species, strain, administration route, and experimental endpoint. Dosages are presented in both mg/kg and mg/m² where appropriate, as dosing based on body surface area (m²) is common in oncology studies and can offer better correlation between species.
Table 1: Lethal Dose (LD50) of this compound
| Animal Model | Administration Route | LD50 Value | Reference |
| Mouse | Intravenous (IV) | 2.0 mg/kg | [1] |
| Rat | Intravenous (IV) | 1.6 mg/kg | [1] |
| Mouse | Oral (PO) | 20 mg/kg | [1] |
| Rat | Oral (PO) | 10 mg/kg | [1] |
Table 2: Maximum Tolerated Dose (MTD) and Therapeutic Doses
| Animal Model | Administration Route | Dosage | Key Findings & Notes | Reference |
| Dog | Intravenous (IV) | MTD: 10.7 mg/m² | Dose-limiting toxicity was Grade 4 neutropenia observed at 12.3 mg/m². A 3+3 dose escalation study was performed starting at 3.5 mg/m². | [2] |
| Rat | Intraperitoneal (IP) | 600 µg/kg (0.6 mg/kg) | Caused a rapid decrease in complement C3 levels, indicating cytotoxic action after 3 daily applications. | [3] |
| Mouse | Intraperitoneal (IP) | N/A | A general MTD determination protocol suggests starting with a literature-reported safe dose and escalating until endpoints like >15% weight loss or a clinical score >2 are met. | [4] |
Note: Direct conversion between mg/kg and mg/m² requires species-specific formulas. For general reference, the following formula can be used: mg/kg = mg/m² * K_m. The K_m factor varies by species (e.g., Mouse: 3, Rat: 6, Dog: 20).
III. Experimental Protocols
A. Protocol for Maximum Tolerated Dose (MTD) Determination in Mice
This protocol is adapted from methodologies for determining the MTD of cytotoxic agents in rodents and provides a framework for a single-dose MTD study.[4]
1. Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity (e.g., significant weight loss, severe clinical signs) or mortality following a single administration.
2. Materials:
-
This compound for injection, USP (e.g., Mustargen®)
-
Sterile 0.9% Sodium Chloride Injection or Sterile Water for Injection
-
Healthy mice (specify strain, e.g., BALB/c or C57BL/6), 8-10 weeks old, single-sex
-
Sterile syringes (e.g., 29G insulin (B600854) syringes) and needles
-
Calibrated animal scale
-
Personal Protective Equipment (PPE): Chemotherapy gloves, gown, eye protection
3. Drug Preparation (Perform in a certified biosafety cabinet):
-
This compound is highly toxic and a vesicant; handle with extreme care using appropriate PPE.[5]
-
Reconstitute a 10 mg vial of this compound with 10 mL of Sterile Water for Injection or 0.9% Sodium Chloride Injection to yield a final concentration of 1 mg/mL.[6]
-
Shake the vial gently to ensure the drug is completely dissolved. The resulting solution should be clear and colorless.[6]
-
Prepare fresh solutions immediately before use.
-
Calculate the required volume for each dose level and dilute further with sterile saline to a suitable injection volume (e.g., 100-200 µL for intraperitoneal injection in mice).
4. Experimental Procedure (Dose Escalation):
-
Acclimatization: Acclimate animals for at least one week prior to the study.
-
Group Allocation: Randomly assign mice to dose cohorts (n=3 per group). Include a vehicle control group (e.g., saline).
-
Dose Selection:
-
Select a starting dose based on literature review. A conservative starting point could be 10-20% of the reported IV LD50 (e.g., 0.2-0.4 mg/kg for mice).
-
Establish a series of escalating dose levels, with increments not exceeding 50% of the previous dose.[4]
-
-
Administration:
-
Record the pre-dose body weight of each mouse.
-
Administer the calculated dose via the desired route (e.g., intraperitoneal injection).
-
-
Monitoring and Endpoint Determination:
-
Monitor animals daily for a minimum of 14 days.
-
Daily Monitoring: Record body weight and clinical signs.
-
Clinical Scoring: Use a standardized scoring system based on activity, appearance, and body condition (e.g., 0=normal, 1=slight deviation, 2=moderate deviation).[4]
-
MTD Defining Endpoints: The MTD is the highest dose level preceding the one where any of the following is observed:
-
Humane Endpoints: Euthanize any animal that loses ≥20% of its initial body weight or reaches a clinical score of ≥3.[4]
-
-
Dose Escalation Logic (adapted from 3+3 design):
-
Treat the first cohort of 3 mice at the starting dose.
-
If 0/3 mice meet an MTD endpoint, escalate to the next dose level for a new cohort of 3 mice.
-
If ≥2/3 mice meet an MTD endpoint, the MTD has been exceeded. The MTD is defined as the previous dose level.
-
If 1/3 mice meets an MTD endpoint, expand the current cohort by another 3 mice. If the total incidence at that dose remains 1/6, you may consider escalating to the next dose level. If the incidence is ≥2/6, the MTD has been exceeded.
-
7. Data Analysis:
-
Plot mean body weight change over time for each dose group.
-
Record the incidence of clinical signs and mortality at each dose level.
-
The MTD is established as the highest dose that is well-tolerated according to the defined endpoints.
B. Protocol for Post-Administration Monitoring
For efficacy studies using a determined therapeutic dose, regular monitoring is essential to manage potential toxicity, particularly myelosuppression.
-
Physical Examination: Conduct daily checks for general well-being, hydration status, and any signs of distress.
-
Tumor Measurement (if applicable): If studying effects on a tumor model, measure tumor size before each treatment.[3]
-
Hematology:
IV. Mandatory Visualizations
A. Signaling Pathway of Mechlorethamine
The diagram below illustrates the mechanism of action of mechlorethamine, from its intracellular activation to the induction of apoptosis.
Caption: Mechanism of action for this compound.
B. Experimental Workflow for MTD Determination
The following diagram outlines the logical steps for conducting a Maximum Tolerated Dose study in an animal model.
Caption: Workflow for a Maximum Tolerated Dose (MTD) study.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemotherapy Guidelines - Veterinary Medicine at Illinois [vetmed.illinois.edu]
- 4. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. todaysveterinarypractice.com [todaysveterinarypractice.com]
Application Notes and Protocols: Experimental Use of Mechlorethamine Hydrochloride in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechlorethamine (B1211372) hydrochloride, a nitrogen mustard and the prototype of alkylating agents, has been a component of cancer chemotherapy for decades.[1][2][3] Its primary mechanism of action involves the alkylation of DNA, leading to the formation of inter- and intra-strand cross-links.[2][4] This damage to the DNA architecture disrupts replication and transcription, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2] Mechlorethamine has been indicated for the palliative treatment of bronchogenic carcinoma.[5] This document provides detailed application notes and protocols for the experimental use of mechlorethamine hydrochloride in lung cancer cell lines, summarizing key quantitative data, experimental procedures, and the underlying signaling pathways.
Data Presentation: Quantitative Effects of this compound
The cytotoxic and anti-proliferative effects of this compound can vary between different lung cancer cell lines. Below is a summary of available quantitative data. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Table 1: Anti-proliferative and Cytotoxic Effects of this compound on Lung Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Concentration | Effect | Citation |
| H441 | Papillary Adenocarcinoma | Cell Proliferation | 0.2 µM | ~30% decrease in cell number after 72 hours | [1] |
| H441 | Papillary Adenocarcinoma | Cell Proliferation | 2.5 µM | Significant and substantial decrease in cell number after 72 hours | [1] |
| H441 | Papillary Adenocarcinoma | Cell Proliferation | 5.0 µM | Concentration-dependent decrease in cell number after 72 hours | [1] |
| H441 | Papillary Adenocarcinoma | Cell Proliferation | 10.0 µM | Concentration-dependent decrease in cell number after 72 hours | [1] |
| H441 | Papillary Adenocarcinoma | Cell Proliferation | 20.0 µM | Concentration-dependent decrease in cell number after 72 hours | [1] |
| A549 | Adenocarcinoma | IC50 | Not Specified | Varies, literature suggests a range for similar alkylating agents. | [6] |
| SK-MES-1 | Squamous Cell Carcinoma | IC50 | Not Specified | Varies, literature suggests a range for similar alkylating agents. | [7][8][9] |
Note: IC50 values are highly dependent on the assay conditions (e.g., cell density, incubation time). It is recommended to determine the IC50 empirically for each cell line and experiment.
Table 2: Synergistic Effects with Other Agents
| Cell Line | Combination Agent | Concentration | Synergistic Effect | Citation |
| H441 | Amyloid β-peptide (Aβ) | 0.2 µM Mechlorethamine + 2 µM Aβ | 48% decrease in cell proliferation (compared to ~30% with each agent alone) | [1] |
| SCLC Cell Lines | PARP Inhibitors (e.g., Olaparib) | Not Specified | Preclinical data suggests enhanced cytotoxicity. | [10][11] |
| NSCLC Cell Lines | Cisplatin | Not Specified | Potential for combination therapy due to similar mechanisms of DNA damage. | [12][13][14] |
Signaling Pathways Modulated by this compound
This compound's primary effect is the induction of DNA damage, which activates the DNA Damage Response (DDR) pathway. This is a complex signaling network that senses DNA lesions, signals their presence, and promotes either DNA repair or apoptosis.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. abmole.com [abmole.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Mustargen (Mechlorethamine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SK-MES-1 Cells [cytion.com]
- 8. Lobaplatin for the treatment of SK-MES-1 lung squamous cell line in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lobaplatin for the treatment of SK-MES-1 lung squamous cell line in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PARP Inhibitors in Small-Cell Lung Cancer: Rational Combinations to Improve Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP inhibitors for small cell lung cancer and their potential for integration into current treatment approaches - Barayan - Journal of Thoracic Disease [jtd.amegroups.org]
- 12. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 14. ccij-online.org [ccij-online.org]
Application Notes and Protocols: Mechlorethamine Hydrochloride as a Tool for Studying DNA Repair Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechlorethamine (B1211372) hydrochloride, a nitrogen mustard and the first clinically used alkylating agent, is a potent inducer of DNA damage.[1] Its primary mechanism of action involves the formation of covalent bonds with DNA, leading to monoadducts, and more significantly, intrastrand and interstrand cross-links (ICLs).[2] These ICLs are particularly cytotoxic as they physically block DNA replication and transcription.[3] This property makes mechlorethamine hydrochloride an invaluable tool for researchers studying the intricate cellular mechanisms of DNA repair. By inducing a specific spectrum of DNA lesions, it allows for the detailed investigation of pathways such as Nucleotide Excision Repair (NER) and the Fanconi Anemia (FA) pathway, which are critical for maintaining genomic stability and are often dysregulated in cancer.
These application notes provide a comprehensive guide to using this compound for inducing DNA damage to study DNA repair mechanisms. Detailed protocols for assessing the cellular response to this damage are provided, along with expected quantitative outcomes and visual representations of the key signaling pathways and experimental workflows.
Mechanism of Action and DNA Repair Response
This compound is a bifunctional alkylating agent.[4] Once inside the cell, it spontaneously forms a highly reactive aziridinium (B1262131) ion that alkylates nucleophilic sites on DNA, primarily the N7 position of guanine.[2] The presence of two chloroethyl groups allows a single molecule of mechlorethamine to react with two different nucleophilic sites, resulting in DNA cross-links.
The resulting DNA lesions trigger a complex DNA Damage Response (DDR), a signaling network orchestrated by sensor proteins like the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases.[5][6] These kinases phosphorylate a cascade of downstream targets to initiate cell cycle arrest, activate DNA repair pathways, or, if the damage is irreparable, induce apoptosis.[7][8]
Key DNA Repair Pathways Involved:
-
Nucleotide Excision Repair (NER): This pathway is primarily responsible for repairing bulky DNA adducts that distort the DNA helix, including the monoadducts and some intrastrand cross-links caused by mechlorethamine.[9][10] NER involves the recognition of the lesion, excision of a short single-stranded DNA segment containing the damage, and synthesis of a new DNA strand using the undamaged strand as a template.[11]
-
Fanconi Anemia (FA) Pathway: The FA pathway is crucial for the repair of ICLs.[12][13] A key event in this pathway is the monoubiquitination of the FANCI-FANCD2 protein complex, which then localizes to the site of damage, forming distinct nuclear foci.[3][14] This complex acts as a scaffold to recruit other DNA repair proteins, including nucleases and proteins involved in homologous recombination, to resolve the ICL.
-
Mismatch Repair (MMR): While not directly involved in the repair of mechlorethamine-induced lesions, the status of the MMR pathway can influence cellular sensitivity to the drug.[15] MMR-deficient cells can exhibit resistance to certain alkylating agents.
Data Presentation
The following tables summarize quantitative data from representative studies using mechlorethamine to investigate DNA damage and repair.
Table 1: Cytotoxicity of this compound in a Human Fibrosarcoma Cell Line (HT1080)
| Mechlorethamine Concentration (µM) | Treatment Duration (hours) | Cell Viability (%) |
| 0 | 3 | 100 |
| 10 | 3 | ~85 |
| 25 | 3 | ~65 |
| 50 | 3 | ~50 |
| 100 | 3 | ~30 |
Data is approximated from a study by Shafirovich et al. and represents the percentage of surviving cells 18 hours after a 3-hour treatment.[1]
Table 2: Quantification of DNA Damage using the Comet Assay in Human Breast Cancer Cell Lines
| Cell Line | Mechlorethamine Treatment | Comet Score (Arbitrary Units, 0-400) |
| T47D | Control | ~20 |
| T47D | Mechlorethamine | ~30 |
| MDA-MB 231 | Control | ~25 |
| MDA-MB 231 | Mechlorethamine | ~100 |
Data is illustrative of results from a study by E. G. G. Morand et al., where a higher score indicates more DNA damage.[16]
Table 3: Quantification of γH2AX Foci Formation in Human Lymphocytes
| Time Post-Infusion | γH2AX Foci per Cell (Range) |
| Pre-dose | 0-10 |
| 1 hour | 5-20 |
| 4 hours | 10-35 |
| 24 hours | 15-50+ |
Data is representative of findings from a clinical trial and illustrates the induction and persistence of DNA damage.[17]
Experimental Protocols
Protocol 1: Induction of DNA Damage with this compound
Materials:
-
This compound powder
-
Sterile, nuclease-free water or appropriate solvent (e.g., ethanol) for stock solution
-
Cell culture medium appropriate for the cell line
-
Adherent or suspension cells of interest
-
Sterile serological pipettes and pipette tips
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile, nuclease-free water or another suitable solvent. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment. For adherent cells, allow them to attach overnight.
-
Treatment: Dilute the this compound stock solution to the desired final concentrations in pre-warmed cell culture medium. Remove the existing medium from the cells and replace it with the medium containing mechlorethamine.
-
Note: The optimal concentration and treatment duration will vary depending on the cell type and the specific endpoint being measured. A typical starting range for inducing a DNA damage response is 1-100 µM for 1-4 hours. A dose-response and time-course experiment is recommended to determine the optimal conditions for your experimental system.
-
-
Incubation: Incubate the cells at 37°C with 5% CO₂ for the desired treatment duration.
-
Post-Treatment: After the incubation period, remove the mechlorethamine-containing medium and wash the cells twice with sterile phosphate-buffered saline (PBS). Add fresh, pre-warmed complete medium to the cells.
-
Downstream Analysis: The cells are now ready for various downstream analyses to assess DNA damage and repair, such as the Comet Assay, immunofluorescence for DNA damage markers, or cell viability assays.
Protocol 2: Assessment of DNA Damage by Alkaline Comet Assay
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green or Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Slide Preparation: Prepare a base layer of 1% NMPA on a comet assay slide and allow it to solidify.
-
Cell Embedding: Harvest and resuspend the treated and control cells in PBS at a concentration of approximately 1 x 10⁵ cells/mL. Mix the cell suspension with 0.5% LMPA at a 1:10 ratio (v/v) at 37°C. Pipette the cell/agarose mixture onto the NMPA layer on the slide, spread evenly, and allow it to solidify at 4°C for 10 minutes.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C.
-
Neutralization and Staining: Carefully remove the slides from the electrophoresis tank and wash them three times for 5 minutes each with neutralization buffer. Stain the DNA with an appropriate fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using comet assay software to quantify the extent of DNA damage. The "tail moment" or the "percentage of DNA in the tail" are common metrics used for quantification.[16][18][19]
Protocol 3: Immunofluorescence Staining for γH2AX and FANCD2 Foci
Materials:
-
Treated and control cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibodies: anti-γH2AX (Ser139) and anti-FANCD2
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation: After the desired post-treatment incubation time, wash the cells on coverslips twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-γH2AX and/or anti-FANCD2) in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the appropriate fluorescently labeled secondary antibodies in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the coverslips three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting and Visualization: Wash the coverslips a final time with PBS and mount them onto microscope slides using antifade mounting medium. Visualize the foci using a fluorescence microscope.
-
Quantification: Capture images and quantify the number of foci per cell using image analysis software. A cell is typically considered positive if it has a certain threshold of foci (e.g., >5 foci/nucleus).[20][21]
Protocol 4: Cell Viability Assay (MTT Assay)
Materials:
-
Treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of mechlorethamine concentrations as described in Protocol 1. Include untreated control wells.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results as a dose-response curve to determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).
Mandatory Visualizations
Signaling Pathways
Caption: DNA damage response to mechlorethamine.
Experimental Workflow
Caption: Workflow for studying DNA repair.
Logical Relationships
Caption: Mechlorethamine lesions and repair.
References
- 1. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Fanconi anemia pathway in replication stress and DNA crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Nucleotide excision repair - Wikipedia [en.wikipedia.org]
- 12. The Fanconi anemia pathway and DNA interstrand cross-link repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 15. Rapid Identification of Chemoresistance Mechanisms Using Yeast DNA Mismatch Repair Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of the comet assay technique for quick and reliable prediction of in vitro response to chemotherapeutics in breast and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The comet moment as a measure of DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. γH2AX and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Highly Sensitive Automated Method for DNA Damage Assessment: Gamma-H2AX Foci Counting and Cell Cycle Sorting - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Safe Handling and Disposal of Mechlorethamine Hydrochloride in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechlorethamine (B1211372) hydrochloride is a highly potent nitrogen mustard derivative and the first alkylating agent used in cancer chemotherapy. Due to its extreme cytotoxicity, vesicant nature, and classification as a carcinogen, mutagen, and teratogen, meticulous adherence to safety protocols during handling and disposal is imperative to protect laboratory personnel and the environment.[1] These application notes provide detailed procedures for the safe management of mechlorethamine hydrochloride in a research and development laboratory setting.
Hazard Identification and Physicochemical Properties
This compound is a white crystalline powder that is hygroscopic and corrosive.[2] It is highly toxic if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[3] It is also known to cause genetic defects, cancer, and may damage fertility or the unborn child.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₅H₁₁Cl₂N·HCl | [4] |
| Molecular Weight | 192.51 g/mol | [4] |
| Melting Point | 108-111 °C | [2] |
| pKa | 6.43 (conjugate acid) | [2] |
| Appearance | White, hygroscopic, crystalline powder | [2] |
Table 2: Solubility Data
| Solvent | Solubility | References |
| Water | Very soluble (1 g/100 mL) | [1][5][6] |
| Ethanol | Soluble | [1] |
| DMSO | 20 mg/mL | |
| 0.1 M NaOH | 7 mg/mL | [6] |
Table 3: Stability and Degradation Data
| Condition | Observation | References |
| Aqueous Solution (unspecified pH) | Fully degraded after 4 days. | [7] |
| Aqueous Solution (2%) | pH 3.0 - 5.0 | [5] |
| Plasma | Half-life of 15 minutes. | [5] |
| Ointment (in Aquaphor at 23°C) | Lost 10% potency in 7 days. | [8] |
| Dry Crystals | Stable up to 40°C. | [5] |
Safe Handling Protocols
Engineering Controls and Personal Protective Equipment (PPE)
All manipulations of this compound, both in powder and solution form, must be conducted in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of dust or aerosols.
Mandatory PPE includes:
-
Gloves: Two pairs of chemotherapy-tested nitrile gloves.
-
Lab Coat: A disposable, solid-front lab coat with tight-fitting cuffs.
-
Eye Protection: Chemical splash goggles and a full-face shield.
-
Respiratory Protection: For operations with a high risk of aerosol generation, a NIOSH-approved respirator is required.
Experimental Workflow for Handling this compound
The following diagram outlines the standard workflow for handling this compound in the laboratory.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is crucial. A spill kit containing all necessary materials should be readily accessible in the laboratory.
Spill Kit Contents:
-
Two pairs of chemotherapy-tested gloves
-
Disposable gown and shoe covers
-
NIOSH-approved respirator and safety goggles
-
Absorbent pads
-
Plastic scraper
-
Waste disposal bags labeled "Hazardous Chemotherapy Waste"
-
Decontamination solution (see section 5.1)
-
"Caution: Hazardous Drug Spill" signage
Spill Decontamination Procedure
-
Evacuate and Secure the Area: Immediately alert others in the vicinity. Restrict access to the spill area and post "Caution: Hazardous Drug Spill" signs.
-
Don PPE: Put on all items from the spill kit.
-
Contain the Spill:
-
For powders: Gently cover the spill with absorbent pads wetted with water to avoid generating dust.
-
For liquids: Cover the spill with absorbent pads, starting from the outside and working inwards.
-
-
Clean the Spill:
-
Using the plastic scraper, carefully collect the absorbed material and any broken glass. Place all materials into a hazardous waste bag.
-
-
Decontaminate the Area:
-
Thoroughly clean the spill area with a detergent solution, followed by a rinse with clean water.
-
Perform a final decontamination of the area using the prepared neutralization solution (see section 5.1). Allow for a 30-minute contact time.
-
Wipe the area clean with fresh absorbent pads.
-
-
Dispose of Waste: Place all contaminated materials, including PPE, into the hazardous waste bag. Seal the bag and place it in a second labeled bag for disposal.
-
Post-Spill: Wash hands thoroughly with soap and water. Report the spill to the laboratory supervisor and the institutional safety office.
Disposal Protocols
All waste contaminated with this compound must be treated as hazardous chemotherapy waste and disposed of according to institutional and local regulations.
Preparation of Neutralization Solution
A solution of sodium thiosulfate (B1220275) and sodium bicarbonate is effective for the chemical neutralization of this compound.
Materials:
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Graduated cylinders and beakers
-
Stir plate and stir bar
Protocol:
-
Prepare a 5% (w/v) Sodium Thiosulfate Solution: Dissolve 50 g of sodium thiosulfate in 1 L of distilled water.
-
Prepare a 5% (w/v) Sodium Bicarbonate Solution: Dissolve 50 g of sodium bicarbonate in 1 L of distilled water.
-
Mix the Solutions: In a clean container, mix equal volumes of the 5% sodium thiosulfate solution and the 5% sodium bicarbonate solution. This final solution should be prepared fresh before use.
Waste Neutralization and Disposal Procedure
This protocol is for the treatment of liquid waste containing this compound and for the decontamination of contaminated labware.
-
Segregate Waste: Collect all this compound waste (aqueous solutions, contaminated solvents) in a designated, labeled, and sealed waste container.
-
Neutralization:
-
In a chemical fume hood, carefully add an equal volume of the freshly prepared sodium thiosulfate/sodium bicarbonate neutralization solution to the this compound waste.
-
Stir the mixture gently for a minimum of 45 minutes to ensure complete neutralization.
-
-
Disposal of Neutralized Waste: The neutralized waste should be disposed of as hazardous chemical waste through the institution's environmental health and safety office. Do not pour down the drain.
-
Decontamination of Labware:
-
Immerse contaminated glassware and equipment in the neutralization solution for at least 45 minutes.
-
After neutralization, wash the labware thoroughly with soap and water.
-
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Conclusion
The safe handling and disposal of this compound are of paramount importance in the laboratory setting. Strict adherence to the protocols outlined in these application notes, in conjunction with institutional policies and regulatory guidelines, will minimize the risk of exposure and ensure a safe working environment. Regular training and review of these procedures are essential for all personnel working with this hazardous compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound CAS#: 55-86-7 [m.chemicalbook.com]
- 3. vumc.org [vumc.org]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Nitrogen mustard hydrochloride | C5H12Cl3N | CID 5935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechlorethamine | C5H11Cl2N | CID 4033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stability of this compound 0.01% ointment in aquaphor base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Induction of Apoptosis with Mechlorethamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechlorethamine (B1211372) hydrochloride, a nitrogen mustard and the first clinically used alkylating agent, is a potent inducer of apoptosis, or programmed cell death.[1][2] Its cytotoxic effects are primarily mediated through the formation of DNA interstrand cross-links, which block DNA replication and transcription.[1][3] This triggers a cascade of cellular events culminating in cell cycle arrest and apoptosis, making it an important tool in cancer research and a component of various chemotherapy regimens.[2][4] These application notes provide detailed protocols for treating cultured cells with mechlorethamine hydrochloride to induce apoptosis, methods for its quantification, and an overview of the underlying signaling pathways.
Mechanism of Action
Mechlorethamine is a bifunctional alkylating agent that, once inside the cell, undergoes a chemical transformation to form a highly reactive ethylenimonium ion.[3] This ion readily alkylates the N7 position of guanine (B1146940) residues in DNA, leading to the formation of both intra- and interstrand DNA cross-links.[1][3] The resulting DNA damage is recognized by the cell's DNA damage response (DDR) machinery. Key sensor proteins such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) are activated, initiating a signaling cascade that can lead to cell cycle arrest, typically at the G1 or S and G2/M phases, to allow for DNA repair.[1][5] If the DNA damage is too extensive to be repaired, the DDR signaling shifts towards the induction of apoptosis.[2] This process often involves the activation of the tumor suppressor protein p53, which in turn transcriptionally activates pro-apoptotic members of the Bcl-2 family, such as PUMA and NOXA.[6] These proteins promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[7] Cytoplasmic cytochrome c then contributes to the formation of the apoptosome and the activation of initiator caspases (e.g., caspase-9), which subsequently activate executioner caspases (e.g., caspase-3), leading to the systematic dismantling of the cell.[7]
Data Presentation
The induction of apoptosis by this compound is a dose- and time-dependent process. The following table summarizes representative quantitative data on the percentage of apoptotic cells observed in a cancer cell line following treatment with varying concentrations of this compound over different time points.
| Mechlorethamine HCl (µM) | 24 hours (% Apoptotic Cells) | 48 hours (% Apoptotic Cells) | 72 hours (% Apoptotic Cells) |
| 0 (Vehicle Control) | < 5% | < 5% | < 5% |
| 10 | 15 - 25% | 25 - 40% | 35 - 55% |
| 25 | 30 - 45% | 50 - 70% | 65 - 85% |
| 50 | 50 - 65% | 70 - 85% | > 80% |
| 100 | > 70% | > 85% | > 90% |
Note: These values are representative and can vary significantly depending on the cell line, cell density, and specific experimental conditions. It is crucial to perform a dose-response and time-course experiment for each cell line to determine the optimal conditions.
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cultured Cells
This protocol describes a general procedure for treating adherent cancer cell lines with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., HT1080 human fibrosarcoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound powder
-
Sterile, nuclease-free water or an appropriate solvent (e.g., 0.9% NaCl) for stock solution preparation
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in a multi-well plate or flask at a density that will ensure they are in the logarithmic growth phase and approximately 60-70% confluent at the time of treatment. For example, seed HT1080 cells at a density of 5 x 10⁵ cells per 60 mm dish.[8]
-
-
Preparation of this compound Stock Solution:
-
Caution: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a chemical fume hood.
-
Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile, nuclease-free water or 0.9% NaCl.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, prepare fresh dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM).[8]
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells/flasks. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the cells for the desired treatment duration (e.g., 3 hours).[8]
-
-
Post-Treatment Incubation (Recovery):
-
After the treatment period, remove the mechlorethamine-containing medium.
-
Wash the cells twice with sterile PBS to remove any residual drug.
-
Add fresh, drug-free complete culture medium to the cells.
-
Incubate the cells for a further period (e.g., 18, 24, 48, or 72 hours) to allow for the progression of apoptosis.[8]
-
-
Harvesting Cells for Apoptosis Analysis:
-
For adherent cells, collect both the floating cells in the medium (which may be apoptotic) and the adherent cells.
-
To harvest adherent cells, wash with PBS and detach using a gentle cell scraper or a non-enzymatic cell dissociation solution. Avoid using trypsin if possible, as it can damage the cell membrane and affect subsequent staining.
-
Combine the floating and adherent cells and proceed with the apoptosis detection assay.
-
Protocol 2: Quantification of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol describes the use of flow cytometry to quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) using Annexin V and the loss of membrane integrity using PI.
Materials:
-
Treated and control cells (from Protocol 1)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the cells as described in Protocol 1, Step 5.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully discard the supernatant and wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Experimental workflow for inducing and quantifying apoptosis with mechlorethamine.
Caption: Signaling pathway of mechlorethamine-induced apoptosis.
References
- 1. Induction of apoptosis and cell cycle-specific change in expression of p53 in normal lymphocytes and MOLT-4 leukemic cells by nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechlorethamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Mechlorethamine Hydrochloride in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechlorethamine (B1211372) hydrochloride, a nitrogen mustard and the first clinically used alkylating agent, remains a subject of preclinical and clinical investigation due to its potent cytotoxic effects.[1][2] It functions by forming highly reactive ethyleniminium ions that alkylate DNA, leading to the formation of interstrand and intrastrand cross-links, particularly at the N7 position of guanine.[1][2] This DNA damage disrupts DNA replication and transcription, triggers DNA damage response (DDR) pathways, induces cell cycle arrest, and ultimately leads to apoptosis.[1][2] These application notes provide a comprehensive guide for the in vivo administration of mechlorethamine hydrochloride in preclinical research settings, focusing on common animal models, administration protocols, and key experimental designs.
Data Presentation
Toxicity Data
| Species | Route of Administration | Dose | Observation | Reference |
| Mouse | Intravenous (IV) | 2.0 mg/kg | LD50 | [3][4] |
| Rat | Intravenous (IV) | 1.6 mg/kg | LD50 | [3][4] |
| Mouse | Oral | 20 mg/kg | LD50 | [3][4] |
| Rat | Oral | 10 mg/kg | LD50 | [3][4] |
| Dog | Intravenous (IV) | 10.7 mg/m² | Maximum Tolerated Dose (MTD) in lymphoma models | [5] |
| Dog | Intravenous (IV) | 12.3 mg/m² | Asymptomatic grade 4 neutropenia | [5] |
| Mouse | Intravenous (IV) | 2.4 mg/kg (four doses at 2-week intervals) | Increased incidence of thymic lymphomas and pulmonary adenomas | [4] |
| Mouse | Topical | Not specified | Development of squamous cell tumors after 33 weeks | [4] |
Efficacy Data
| Animal Model | Cancer Type | Route of Administration | Dose/Concentration | Efficacy Outcome | Reference |
| Human Patients (Clinical Data) | Mycosis Fungoides (Stage IA-IIA) | Topical | 0.02% gel | 58.5% response rate (CAILS) | [6] |
| Human Patients (Clinical Data) | Mycosis Fungoides (Stage IA-IIA) | Topical | 0.02% ointment | 47.7% response rate (CAILS) | [6] |
| Human Patients (Clinical Data) | Mycosis Fungoides (Stage IA/IB) | Topical | 0.02% gel | 60% confirmed response at 12 months (≥50% reduction in CAILS score) | [7] |
| Human Patients (Clinical Data) | Mycosis Fungoides (Stage I-III) | Topical | Compounded preparations | 83% overall response rate, 50% complete response rate | [8] |
Experimental Protocols
Protocol 1: Intravenous (IV) Administration in Mice
This protocol is designed for the systemic delivery of this compound to mouse models of cancer, such as lymphoma or leukemia.
Materials:
-
This compound for injection
-
Sterile Water for Injection or 0.9% Sodium Chloride Injection[9]
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal restrainer
-
Warming lamp
Procedure:
-
Preparation of Mechlorethamine Solution:
-
Reconstitute the lyophilized this compound powder immediately before use.[9]
-
Using a sterile syringe, inject 10 mL of Sterile Water for Injection or 0.9% Sodium Chloride Injection into the vial containing 10 mg of this compound to obtain a 1 mg/mL solution.[9]
-
Gently swirl the vial to dissolve the powder completely. The resulting solution should be clear and colorless. Do not use if discolored.[9]
-
-
Animal Preparation:
-
Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.
-
Place the mouse in a suitable restrainer to immobilize the tail.
-
-
Injection:
-
Draw the calculated volume of the mechlorethamine solution into a 1 mL syringe with a 27-30 gauge needle.
-
Disinfect the injection site on the lateral tail vein with an alcohol swab.
-
Carefully insert the needle into the vein and inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and observe for signs of toxicity.
-
Dosing Considerations:
-
A total dose of 0.4 mg/kg is a common clinical starting point, which may be administered as a single dose or in divided doses of 0.1 to 0.2 mg/kg per day.[3][9]
-
For preclinical studies in mice, a dose of 2.4 mg/kg administered intravenously has been used in carcinogenicity studies.[4] It is crucial to perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD) for the specific mouse strain and cancer model.
Protocol 2: Intraperitoneal (IP) Administration in Rats
This protocol describes the administration of this compound into the peritoneal cavity of rats, a common route for preclinical efficacy and toxicity studies.
Materials:
-
Prepared this compound solution (as in Protocol 1)
-
Sterile syringes (3-5 mL) and needles (23-25 gauge)
-
70% ethanol
Procedure:
-
Animal Restraint:
-
Gently restrain the rat, exposing the abdomen. For a one-person technique, the rat can be held with its head tilted downwards to shift the abdominal organs.
-
-
Injection:
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Disinfect the area with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity. A slight "pop" may be felt upon entry.
-
Aspirate briefly to ensure no blood or urine is drawn, indicating correct placement.
-
Inject the solution at a steady rate.
-
-
Post-injection Care:
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of distress or discomfort.
-
Dosing Considerations:
-
Dosing for IP administration should be determined through a dose-finding study. The LD50 for intravenous administration in rats is 1.6 mg/kg, which can serve as a reference for the upper limit in dose-ranging studies.[3][4]
Protocol 3: Topical Administration in Mice for Cutaneous T-Cell Lymphoma (CTCL) Models
This protocol is adapted from preclinical and clinical studies for the topical application of this compound in models of cutaneous lymphoma.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, compounded ointment base, or a proprietary gel formulation)
-
Applicators (e.g., cotton swabs)
-
Disposable nitrile gloves
Procedure:
-
Formulation Preparation:
-
Application:
-
Wear disposable nitrile gloves.
-
Apply a thin layer of the formulation to the affected skin area once daily using an applicator.
-
Allow the treated area to dry.
-
-
Monitoring:
-
Observe the animals for skin reactions such as erythema, dermatitis, and ulceration.
-
If severe skin reactions occur, the frequency of application may need to be reduced.
-
Dosing Considerations:
-
The concentration and frequency of application should be optimized for the specific animal model and desired therapeutic effect while minimizing local toxicity.
Key Experimental Workflows
Maximum Tolerated Dose (MTD) Study
An MTD study is essential to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
In Vivo Efficacy Study (Xenograft Model)
This workflow outlines a typical efficacy study using a subcutaneous xenograft model.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Phase 1 Dose Escalation of Single-Agent Mechlorethamine in Dogs With Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Topical chemotherapy in cutaneous T-cell lymphoma: positive results of a randomized, controlled, multicenter trial testing the efficacy and safety of a novel mechlorethamine, 0.02%, gel in mycosis fungoides. [scholars.duke.edu]
- 7. FDA Approves Mechlorethamine Gel for Cutaneous T-Cell Lymphoma - The ASCO Post [ascopost.com]
- 8. This compound Gel in the Treatment of Mycosis Fungoides–Type Cutaneous T-Cell Lymphoma (MF-CTCL): A Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
Application Notes and Protocols: Mechlorethamine Hydrochloride in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of mechlorethamine (B1211372) hydrochloride, a potent alkylating agent, in combination with other chemotherapeutic drugs. The information compiled from preclinical and clinical studies is intended to guide the design and execution of research aimed at developing novel and more effective cancer therapies. Detailed protocols for key experimental procedures are provided to ensure reproducibility and accuracy in laboratory settings.
Introduction to Mechlorethamine Hydrochloride Combination Therapy
Mechlorethamine, the first nitrogen mustard used in chemotherapy, exerts its cytotoxic effects by forming covalent bonds with DNA, leading to cross-linking, inhibition of DNA replication and transcription, and ultimately, apoptosis.[1] Its high reactivity and broad-spectrum activity against rapidly dividing cells have made it a component of several combination chemotherapy regimens for decades. The rationale for using mechlorethamine in combination is to achieve synergistic or additive antitumor effects, overcome drug resistance, and reduce individual drug doses to minimize toxicity.[2]
The most notable combination regimen including mechlorethamine is MOPP (Mechlorethamine, Oncovin® [vincristine], Procarbazine (B1678244), and Prednisone), which was a groundbreaking treatment for Hodgkin's lymphoma.[2][3][4] While newer, less toxic regimens have largely replaced MOPP as a first-line treatment, the principles of its combination strategy remain relevant for the development of new therapeutic approaches.[5]
The MOPP Regimen: A Case Study in Combination Chemotherapy
The MOPP regimen exemplifies the successful combination of drugs with different mechanisms of action to maximize efficacy.[2][6]
-
Mechlorethamine (Mustargen®): An alkylating agent that cross-links DNA.[1]
-
Vincristine (Oncovin®): A vinca (B1221190) alkaloid that inhibits microtubule polymerization, leading to mitotic arrest.[3][7]
-
Procarbazine: An alkylating-like agent that causes DNA damage through the formation of reactive metabolites.[4][8]
-
Prednisone: A corticosteroid that induces apoptosis in lymphoid cells.[9][10][11]
Clinical Dosing and Administration of MOPP
The following table summarizes a typical MOPP regimen for advanced Hodgkin's lymphoma, administered in 28-day cycles.[5]
| Drug | Dose | Route | Administration Schedule |
| M echlorethamine HCl | 6 mg/m² | Intravenous | Days 1 and 8 |
| O ncovin® (Vincristine) | 1.4 mg/m² (max 2 mg) | Intravenous | Days 1 and 8 |
| P rocarbazine | 100 mg/m²/day | Oral | Days 1 through 14 |
| P rednisone | 40 mg/m²/day | Oral | Days 1 through 14 (in cycles 1 and 4) |
Preclinical Evaluation of Mechlorethamine Combinations
The synergistic potential of mechlorethamine with other chemotherapeutic agents can be quantitatively assessed in preclinical studies using cancer cell lines and animal models.
In Vitro Cytotoxicity and Synergy Analysis
Data Presentation: The following tables are representative examples of how to present quantitative data from in vitro studies. The specific values will vary depending on the cell line and experimental conditions.
Table 1: IC50 Values of Single Agents in Lymphoma Cell Lines (72h treatment)
| Cell Line | Mechlorethamine HCl (µM) | Vincristine (nM) | Procarbazine (µM) | Prednisone (µM) |
| Lymphoma Cell Line A | User-defined value | User-defined value | User-defined value | User-defined value |
| Lymphoma Cell Line B | User-defined value | User-defined value | User-defined value | User-defined value |
Table 2: Combination Index (CI) Values for Mechlorethamine Combinations in Lymphoma Cell Line A (Calculated using the Chou-Talalay method)
| Combination | Molar Ratio | Effect Level (Fraction Affected) | Combination Index (CI) | Interpretation |
| Mechlorethamine + Vincristine | User-defined ratio | 0.50 | User-defined value | Synergy (CI < 1) |
| Mechlorethamine + Procarbazine | User-defined ratio | 0.50 | User-defined value | Additive (CI = 1) |
| Mechlorethamine + Prednisone | User-defined ratio | 0.50 | User-defined value | Antagonism (CI > 1) |
| MOPP (all four drugs) | User-defined ratio | 0.50 | User-defined value | Strong Synergy (CI << 1) |
Note: The Combination Index (CI) provides a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[12][13]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of individual drugs and their combinations.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Mechlorethamine HCl, Vincristine, Procarbazine, Prednisone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of each drug and their combinations in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Synergy Analysis using the Chou-Talalay Method
This method is used to quantify the interaction between two or more drugs.
Procedure:
-
Determine the IC50 values of the individual drugs.
-
Design a combination experiment with a constant molar ratio of the drugs, typically centered around their IC50 values.
-
Perform the cytotoxicity assay as described above with the drug combinations.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-effect data.[14]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol uses flow cytometry to quantify apoptosis in cells treated with mechlorethamine combinations.[1][3][4][7]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the drug combinations for a predetermined time (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of mechlorethamine combinations in an animal model.[2][15][16]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
Drug solutions for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, single agents, combination).
-
Administer the drugs according to the desired schedule and route (e.g., intraperitoneal or intravenous injection).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of mechlorethamine-based combinations arises from the targeting of multiple, often complementary, cellular pathways.
MOPP Regimen Signaling Pathway
The MOPP regimen's efficacy is attributed to its multi-pronged attack on cancer cells.
Caption: MOPP regimen's multi-target mechanism of action.
-
Mechlorethamine and Procarbazine: Both induce extensive DNA damage, overwhelming the cell's repair mechanisms and triggering apoptosis.[1][4]
-
Vincristine: By disrupting microtubule function, it arrests cells in mitosis, a phase where they are particularly vulnerable to DNA-damaging agents.[3][7]
-
Prednisone: It activates the glucocorticoid receptor, leading to the transcription of pro-apoptotic genes and the suppression of anti-apoptotic pathways in lymphoid cells.[9][10][11] Recent studies suggest glucocorticoids can also inhibit oncogenic B cell receptor (BCR) signaling.[17]
Experimental Workflow for Combination Studies
The following diagram illustrates a typical workflow for the preclinical evaluation of a new mechlorethamine-based combination therapy.
Caption: Preclinical workflow for evaluating combination therapies.
Conclusion
This compound, when used in rationally designed combinations, remains a valuable tool in the armamentarium against cancer. The principles of combining agents with diverse mechanisms of action, as exemplified by the MOPP regimen, continue to inform the development of modern cancer therapeutics. The protocols and application notes provided herein offer a framework for the systematic preclinical evaluation of novel mechlorethamine-based combination therapies, with the ultimate goal of translating promising findings into clinical practice.
References
- 1. Molecular mechanisms of DNA damage induced by procarbazine in the presence of Cu(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination chemotherapy for Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. What is the mechanism of Procarbazine Hydrochloride? [synapse.patsnap.com]
- 5. MOPP - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MOPP - NCI [cancer.gov]
- 7. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. ashpublications.org [ashpublications.org]
- 10. MicroRNAs and Glucocorticoid-Induced Apoptosis in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucocorticoid-induced apoptosis of healthy and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and DNA damage caused by the azoxy metabolites of procarbazine in L1210 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Dysregulation of the mTOR pathway by mechlorethamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dysregulation of the mTOR pathway by mechlorethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combined mTOR and MEK inhibition is an effective therapy in a novel mouse model for angiosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Targets of Glucocorticoids That Elucidate Their Therapeutic Efficacy in Aggressive Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Mechlorethamine Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechlorethamine (B1211372) hydrochloride, a nitrogen mustard and a potent alkylating agent, has been utilized in chemotherapy.[1] Accurate quantification of mechlorethamine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the analytical quantification of mechlorethamine hydrochloride in biological matrices such as plasma, blood, and urine, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Due to its high reactivity and instability in aqueous solutions, careful consideration of sample handling and preparation is paramount for reliable results.[2][3] These protocols are designed to provide robust and sensitive methods for the determination of this challenging analyte.
Stability and Handling
Mechlorethamine is unstable in aqueous solutions and biological matrices, undergoing rapid hydrolysis.[2][3] Therefore, immediate processing of samples after collection is highly recommended. If storage is necessary, samples should be kept at ultra-low temperatures (-80°C) to minimize degradation.[4] Solutions of mechlorethamine should be prepared fresh before each use.[2] The stability of mechlorethamine in biological samples is a critical parameter that requires thorough investigation during method validation, including freeze-thaw stability and long-term stability at various temperatures.[4][5] Acidification of plasma samples with citric acid has been shown to extend the stability of other reactive alkylating agents and could be a viable strategy for mechlorethamine.[6]
Method 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method describes a sensitive and selective approach for the direct quantification of mechlorethamine in human plasma.
Experimental Protocol
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., mechlorethamine-d4).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
3. Multiple Reaction Monitoring (MRM) Parameters
The following MRM transitions are proposed based on the molecular weight of mechlorethamine (156.05 g/mol ) and general fragmentation patterns of similar nitrogen-containing compounds.[6][7] These transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Proposed |
| Mechlorethamine | 156.1 | 107.1 | 15 |
| Mechlorethamine | 156.1 | 42.1 | 25 |
| Mechlorethamine-d4 (IS) | 160.1 | 111.1 | 15 |
Data Presentation: Quantitative Parameters (Hypothetical)
The following table summarizes the expected quantitative performance of the LC-MS/MS method. These values should be established during method validation.
| Parameter | Expected Value |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Extraction Recovery | > 80% |
Experimental Workflow Diagram
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility and thermal instability of mechlorethamine, a derivatization step is necessary for GC-MS analysis. This protocol outlines a method using heptafluorobutyrylimidazole (HFBI) as the derivatizing agent.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
To 500 µL of urine or plasma, add 500 µL of 0.1 M HCl and an appropriate internal standard (e.g., a structural analog).
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
To the dry residue, add 50 µL of heptafluorobutyrylimidazole (HFBI) and 50 µL of ethyl acetate (B1210297).
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent and excess reagent under nitrogen.
-
Reconstitute the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode.
-
GC Column: A DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
3. Selected Ion Monitoring (SIM) Parameters
The following ions are suggested for monitoring the HFBI derivative of mechlorethamine. These should be confirmed by analyzing a derivatized standard.
| Analyte (as HFBI derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Mechlorethamine-HFBI | To be determined | To be determined | To be determined |
Data Presentation: Quantitative Parameters (Expected)
The following table summarizes the expected quantitative performance of the GC-MS method.
| Parameter | Expected Value |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 200 ng/mL |
| Linearity (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% |
| Precision (% CV) | < 15% |
| Extraction Recovery | > 75% |
Experimental Workflow Diagram
Summary of Quantitative Data
The following table provides a comparative summary of the expected quantitative parameters for the LC-MS/MS and GC-MS methods.
| Parameter | LC-MS/MS Method (Direct) | GC-MS Method (Derivatization) |
| Sample Volume | 100 µL | 500 µL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | 200 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Extraction Recovery | > 80% | > 75% |
| Throughput | Higher | Lower |
| Method Complexity | Moderate | High |
Conclusion
The analytical methods described provide comprehensive protocols for the quantification of this compound in biological samples. The LC-MS/MS method offers higher sensitivity and throughput with a simpler sample preparation procedure, making it ideal for high-throughput pharmacokinetic studies. The GC-MS method, while more complex due to the derivatization step, provides a robust alternative. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. It is imperative to perform a full method validation according to regulatory guidelines to ensure the reliability of the data generated. Further studies are warranted to establish the long-term stability of mechlorethamine in various biological matrices under different storage conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. researchgate.net [researchgate.net]
- 5. Stability of 22 Sedative-Type Drugs and Metabolites in Human Urine under Variable pH, Temperature, and Freeze-Thaw Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlormethine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Proteomic Analysis of Mechlorethamine Hydrochloride-Induced DNA-Protein Cross-links
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechlorethamine (B1211372) hydrochloride, a nitrogen mustard analog, is a potent bifunctional alkylating agent used in chemotherapy.[1] Its cytotoxic effects are primarily attributed to its ability to form covalent cross-links with biological macromolecules, most notably DNA.[2][3] Mechlorethamine reacts with the N7 position of guanine (B1146940) residues in DNA, leading to the formation of DNA-DNA interstrand cross-links (ICLs) and DNA-protein cross-links (DPCs).[4][5][6] While ICLs have been extensively studied, the role of DPCs in the therapeutic and toxicological effects of mechlorethamine is an active area of research. DPCs are bulky lesions that can interfere with essential cellular processes such as DNA replication, transcription, and repair, ultimately triggering cell cycle arrest and apoptosis.[2][7]
This document provides detailed application notes and protocols for the treatment of cells with mechlorethamine hydrochloride to induce DPCs and their subsequent analysis using mass spectrometry-based proteomics. These methodologies enable the identification and quantification of proteins that become covalently trapped on DNA, offering insights into the mechanism of action of mechlorethamine and the cellular response to DPC formation.
Mechanism of Action of this compound
This compound acts as a pro-drug that spontaneously cyclizes in aqueous solution to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate can then alkylate nucleophilic sites on cellular macromolecules. The bifunctional nature of mechlorethamine allows for a second alkylation event, resulting in the formation of cross-links. In the context of DPC formation, mechlorethamine has been shown to cross-link the N7 position of guanine in DNA to cysteine residues within proteins.[4][5]
Data Presentation
The following table summarizes a selection of nuclear proteins identified as being cross-linked to chromosomal DNA in human fibrosarcoma (HT1080) cells following treatment with mechlorethamine. The data is based on proteomic analysis and highlights the diverse functional classes of proteins affected.[5]
| Protein Name | Gene Symbol | Function | UniProt ID | Number of Unique Peptides |
| Histone H2A | HIST1H2AG | Chromatin structure | P0C0S8 | 10 |
| Histone H2B | HIST1H2BC | Chromatin structure | P62807 | 9 |
| Histone H3.1 | HIST1H3A | Chromatin structure | P68431 | 12 |
| Histone H4 | HIST1H4A | Chromatin structure | P62805 | 7 |
| Proliferating cell nuclear antigen | PCNA | DNA replication and repair | P12004 | 8 |
| DNA topoisomerase 1 | TOP1 | DNA topology modulation | P11387 | 15 |
| DNA topoisomerase 2-alpha | TOP2A | DNA topology modulation | P11388 | 21 |
| Poly [ADP-ribose] polymerase 1 | PARP1 | DNA repair, apoptosis | P09874 | 25 |
| X-ray repair cross-complementing protein 5 | XRCC5 | DNA repair (NHEJ) | P13010 | 18 |
| X-ray repair cross-complementing protein 6 | XRCC6 | DNA repair (NHEJ) | P12956 | 14 |
| High mobility group protein B1 | HMGB1 | Chromatin remodeling, transcription | P09429 | 11 |
| High mobility group protein B2 | HMGB2 | Chromatin remodeling, transcription | P26583 | 9 |
| Lamin-A/C | LMNA | Nuclear structure | P02545 | 22 |
| Heterogeneous nuclear ribonucleoprotein A1 | HNRNPA1 | RNA processing | P09651 | 16 |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the proteomic analysis of mechlorethamine-induced DPCs.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the treatment of a human cell line (e.g., HT1080 fibrosarcoma cells) with this compound to induce DPC formation.
Materials:
-
HT1080 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound solution (prepare fresh in sterile water or PBS)
-
Cell scraper
-
Centrifuge
Procedure:
-
Culture HT1080 cells in complete medium to approximately 80-90% confluency.
-
Prepare a stock solution of this compound. For example, a 10 mM stock can be prepared and diluted to the final desired concentration in cell culture medium immediately before use.
-
Aspirate the old medium from the cell culture plates and replace it with fresh medium containing the desired concentration of this compound (e.g., 25 µM).[5] Include a vehicle-treated control (medium only).
-
Incubate the cells for a defined period (e.g., 3 hours) at 37°C in a humidified incubator with 5% CO2.[5]
-
After incubation, aspirate the mechlorethamine-containing medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Aspirate the supernatant and proceed immediately to DPC isolation or store the cell pellet at -80°C.
Protocol 2: Isolation of DNA-Protein Cross-links (DPCs)
This protocol describes a method for the enrichment of DPCs from mechlorethamine-treated cells based on phenol-chloroform extraction.[5]
Materials:
-
Cell pellet from Protocol 1
-
Cell lysis buffer (10 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 2% Triton X-100, 0.65 M sucrose)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Chloroform:Isoamyl alcohol (24:1)
-
Ethanol (B145695) (100% and 70%), ice-cold
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Protease inhibitors
Procedure:
-
Resuspend the cell pellet in cell lysis buffer containing protease inhibitors and incubate on ice for 10 minutes to lyse the cells and isolate the nuclei.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in a suitable buffer (e.g., PBS with protease inhibitors).
-
Add an equal volume of phenol:chloroform:isoamyl alcohol and mix by gentle inversion for 15 minutes at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the aqueous phase containing the DNA and DPCs.
-
Repeat the phenol:chloroform:isoamyl alcohol extraction on the aqueous phase.
-
Perform a final extraction with an equal volume of chloroform:isoamyl alcohol to remove residual phenol.
-
Precipitate the DNA and DPCs from the aqueous phase by adding 2.5 volumes of ice-cold 100% ethanol and 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2).
-
Incubate at -20°C for at least 1 hour.
-
Pellet the DNA and DPCs by centrifugation at 16,000 x g for 30 minutes at 4°C.
-
Wash the pellet with 70% ethanol and air dry.
-
Resuspend the DPC-enriched DNA pellet in TE buffer.
Protocol 3: In-Gel Tryptic Digestion of Cross-linked Proteins
This protocol describes the preparation of protein samples for mass spectrometry analysis by in-gel tryptic digestion.[2][8]
Materials:
-
DPC-enriched DNA from Protocol 2
-
SDS-PAGE gels
-
Coomassie Brilliant Blue stain
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
-
Reduction buffer (10 mM DTT in 100 mM ammonium (B1175870) bicarbonate)
-
Alkylation buffer (55 mM iodoacetamide (B48618) in 100 mM ammonium bicarbonate)
-
Trypsin solution (e.g., 12.5 ng/µL in 50 mM ammonium bicarbonate)
-
Peptide extraction buffer (e.g., 50% acetonitrile (B52724), 5% formic acid)
Procedure:
-
Separate the cross-linked proteins by SDS-PAGE. The amount of DNA loaded per lane will depend on the expected yield of cross-linked protein.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Excise the entire lane or specific bands of interest from the gel.
-
Destain the gel pieces with destaining solution until the gel is clear.
-
Dehydrate the gel pieces with 100% acetonitrile.
-
Reduce the proteins by incubating the gel pieces in reduction buffer at 56°C for 1 hour.
-
Alkylate the proteins by incubating the gel pieces in alkylation buffer in the dark at room temperature for 45 minutes.
-
Wash and dehydrate the gel pieces.
-
Rehydrate the gel pieces in trypsin solution on ice.
-
Incubate overnight at 37°C to allow for protein digestion.
-
Extract the tryptic peptides from the gel pieces using the peptide extraction buffer.
-
Pool the peptide extracts and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a buffer suitable for mass spectrometry analysis (e.g., 0.1% formic acid).
Protocol 4: Mass Spectrometry Analysis
This protocol provides a general overview of the mass spectrometry analysis of the tryptic peptides. Specific parameters will need to be optimized for the instrument used.[9][10][11]
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
Procedure:
-
Load the resuspended peptide sample onto a reverse-phase nano-LC column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
In DDA mode, the most abundant precursor ions in each MS1 scan are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire MS/MS spectra of the fragment ions.
Protocol 5: Data Analysis
This protocol outlines the general workflow for identifying the cross-linked proteins from the mass spectrometry data.[9][12]
Software:
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant, etc.)
Procedure:
-
Search the acquired MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot) for the appropriate species.
-
Specify the enzyme as trypsin and allow for a certain number of missed cleavages.
-
Set the precursor and fragment ion mass tolerances according to the instrument's performance.
-
Include variable modifications such as carbamidomethylation of cysteine (from iodoacetamide treatment) and oxidation of methionine.
-
Filter the protein and peptide identifications based on a false discovery rate (FDR) of, for example, <1%.
-
Compare the identified proteins from the mechlorethamine-treated samples with the control samples to identify proteins specifically cross-linked by the drug.
Mandatory Visualization
Caption: Experimental workflow for the proteomic analysis of mechlorethamine-induced DPCs.
References
- 1. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UCSF Mass Spectrometry Facility - Protocols In-Gel Digestion [msf.ucsf.edu]
- 3. benchchem.com [benchchem.com]
- 4. In-Gel Trypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.upenn.edu [med.upenn.edu]
- 8. The Rockefeller University » In-gel Digestion Protocol [rockefeller.edu]
- 9. Proteomic Analysis of DNA-Protein Cross-Linking by Antitumor Nitrogen Mustards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometry for Proteomics | Technology Networks [technologynetworks.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing mechlorethamine hydrochloride concentration for cytotoxicity assays
Welcome to the Technical Support Center for optimizing mechlorethamine (B1211372) hydrochloride concentration in cytotoxicity assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for mechlorethamine hydrochloride in causing cell death?
A1: this compound is a nitrogen mustard and a potent alkylating agent.[1][2] Its primary cytotoxic effect stems from its ability to form covalent bonds with DNA molecules.[1] Once in the cell, it is converted into a highly reactive ethylenimonium ion, which alkylates the N7 position of guanine (B1146940) bases in DNA.[1][3] This action leads to the formation of inter-strand and intra-strand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][3]
Q2: What is a recommended starting concentration range for this compound in a new cytotoxicity experiment?
A2: The cytotoxic potency of this compound can vary significantly depending on the cell line and exposure time. For initial experiments, a broad, logarithmic concentration range is recommended to establish a dose-response curve. A typical starting range could span from 1 µM to 100 µM.[4] For example, in human fibrosarcoma (HT1080) cells, a 3-hour treatment showed significant cytotoxicity between 10 µM and 100 µM, with approximately 50% cell death at 50 µM.[4] However, studies in other human cell lines have reported LC50 values ranging from 6 µM to 1,000 µM after a 24-hour exposure.[4]
Q3: How should I prepare and handle this compound solutions for my experiments?
A3: this compound is a hygroscopic powder that is very soluble in water and alcohol.[5] However, it is highly unstable in neutral or alkaline aqueous solutions, where it undergoes rapid chemical transformation.[5] Therefore, solutions should be prepared immediately before use.[5] For in vitro studies, it is often dissolved in a solvent like DMSO to create a stock solution, which can then be diluted in culture medium to the final desired concentrations.[6] Always refer to the manufacturer's instructions for specific handling and safety procedures, as it is a hazardous compound.[5]
Q4: Which cytotoxicity assay is best for use with this compound?
A4: The choice of assay depends on the specific cellular mechanism you wish to investigate.
-
MTT or MTS Assays: These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability. They are widely used for screening cytotoxic compounds.[7][8] The principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the amount of LDH released from damaged cells into the culture medium, which is a direct marker of cell membrane disruption and cytotoxicity.[8]
-
Apoptosis Assays (e.g., Caspase Activity, Annexin V staining): Since mechlorethamine induces apoptosis, these assays can be used to specifically quantify this mode of cell death.[1][3]
It is often beneficial to use two different types of assays (e.g., one measuring metabolic activity and one measuring membrane integrity) to confirm results, as different assays measure different cellular endpoints.[8]
Troubleshooting Guide
Q1: Why am I observing high variability between my replicate wells?
A1: High variability can obscure the true effect of the compound. Common causes include:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability. Ensure you have a homogenous single-cell suspension before and during plating.[9]
-
Pipetting Errors: Small inaccuracies, especially during serial dilutions, can lead to significant concentration errors. Use calibrated pipettes and proper technique.[9]
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering concentrations. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.[9]
-
Compound Precipitation: Mechlorethamine may have limited solubility at high concentrations in aqueous media. Visually inspect your dilutions for any signs of precipitation.[9]
Q2: My calculated IC50 value changes significantly between experiments. What could be the cause?
A2: Fluctuations in IC50 values are common and can be attributed to several factors:
-
Cell Health and Passage Number: The physiological state of your cells can impact their sensitivity to the drug. Use cells that are in the logarithmic growth phase and keep the passage number consistent between experiments.
-
Inconsistent Incubation Times: The duration of drug exposure must be kept precise. Small variations can lead to different outcomes, especially with a potent compound.[9]
-
Reagent Variability: The age and storage of assay reagents can affect their performance. Prepare fresh reagents or use kits within their expiration date and aliquot them to avoid repeated freeze-thaw cycles.[9]
Q3: The results from my MTT assay and LDH assay are conflicting. Why?
A3: This is not necessarily an error. These assays measure different biological endpoints. An MTT assay measures metabolic activity, while an LDH assay measures membrane integrity.[8] A compound might inhibit metabolic processes (leading to a low MTT signal) without immediately causing membrane rupture (leading to a low LDH signal). Such discrepancies can provide valuable insights into the compound's specific mechanism of action.
Q4: My untreated control cells show low viability or high background signal. What should I do?
A4: This points to a problem with the general cell culture or assay procedure:
-
Low Viability in Controls: This could be due to contamination, over-confluency, nutrient depletion in the medium, or harsh handling during cell seeding.
-
High Background Signal: In an LDH assay, this indicates a high level of spontaneous LDH release, which could be caused by suboptimal culture conditions or rough handling during supernatant collection.[8] In an MTT assay, high background can be caused by components in the serum or medium. Running a "medium only" background control is essential.
Quantitative Data Summary
The effective concentration of this compound is highly dependent on the cell line and the duration of exposure.
| Cell Line | Exposure Time | Effective Concentration / IC50 | Reference |
| Human Fibrosarcoma (HT1080) | 3 hours | ~50 µM (LC50) | [4] |
| Various Human Cell Types | 24 hours | 6 - 1,000 µM (LC50 range) | [4] |
| Rabbit Tracheal Primary Cultures | 1 hour | 50 µM (LC10, sublethal dose) | [10] |
Detailed Experimental Protocols
Methodology for MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[7][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound (e.g., in DMSO). Perform serial dilutions in serum-free culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Addition of MTT Reagent: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12] Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[8]
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance. Plot the viability against the log of the compound concentration to determine the IC50 value.
Methodology for LDH Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying LDH released from cells with compromised membrane integrity.[8]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate (e.g., at 250 x g for 4 minutes) if using suspension cells. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Controls: Include the following controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in most commercial kits) for 45 minutes before supernatant collection.
-
Background Control: Culture medium only.
-
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Stop Reaction: Add a stop solution (if required by the kit) to each well to terminate the enzymatic reaction.[8]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[8]
-
Data Analysis: Subtract the background control absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
Visualizations
Caption: General experimental workflow for optimizing mechlorethamine concentration in cytotoxicity assays.
Caption: Simplified signaling pathway of this compound-induced cytotoxicity.
Caption: Troubleshooting flowchart for diagnosing high variability in replicate wells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Mechlorethamine | C5H11Cl2N | CID 4033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medkoo.com [medkoo.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Early cytotoxic effects of mechlorethamine, a nitrogen mustard, on mammalian airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. protocols.io [protocols.io]
- 14. broadpharm.com [broadpharm.com]
troubleshooting inconsistent results in mechlorethamine hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with mechlorethamine (B1211372) hydrochloride. Our aim is to help you achieve consistent and reliable experimental results.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected results in aqueous solution-based assays.
Inconsistent results with mechlorethamine hydrochloride in aqueous solutions are frequently linked to its chemical instability. The compound undergoes rapid degradation, especially in neutral to alkaline conditions. To ensure reproducibility, it is critical to control the conditions of your solutions.
Potential Cause 1: Improper pH of the solution.
This compound is significantly more stable in acidic environments. Reconstituting the compound in a solution with a pH between 3 and 5 is recommended to slow degradation.[1]
Potential Cause 2: Delay between solution preparation and experimental use.
Aqueous solutions of this compound should be prepared immediately before use.[1] The compound degrades over time, and even short delays can lead to a significant loss of active compound, impacting the effective concentration in your experiment.
Potential Cause 3: Incorrect storage temperature of the solution.
If immediate use is not possible, storing the solution at lower temperatures can help to slow the rate of degradation. However, this is not a substitute for fresh preparation.
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on the formulation and storage conditions. Anhydrous ointments show significantly greater stability than aqueous solutions. For instance, an ointment stored at 4°C maintained its potency for at least 84 days, whereas an aqueous solution at the same concentration fully degraded within 4 days.[2][3]
| Formulation/Solvent | Temperature | pH | Half-life / % Potency Loss | Citation |
| Aqueous Solution | Not Specified | Neutral or Alkaline | Rapid decomposition | [1] |
| Aqueous Solution | 4°C | Not Specified | Complete degradation in 4 days | [2][3] |
| 0.01% Ointment in Aquaphor | 23°C | Not Specified | 10% potency loss in 7 days | |
| Ointment in white soft paraffin | 4°C | Not Specified | Stable for at least 84 days | [2][3] |
| Ointment in white soft paraffin | 37°C | Not Specified | Stable for at least 40 days | [2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an alkylating agent. Its primary mechanism of action involves the formation of a highly reactive ethylenimmonium ion, which then alkylates DNA, primarily at the N7 position of guanine (B1146940) residues.[4][5][6] This leads to the formation of interstrand and intrastrand DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4][5][6]
Q2: How can I minimize variability in my cell culture experiments?
To minimize variability, it is crucial to standardize your experimental protocol. This includes:
-
Consistent Solution Preparation: Always prepare fresh solutions of this compound immediately before treating your cells. Use a consistent, acidic buffer to ensure a stable pH.
-
Standardized Cell Seeding: Ensure a consistent cell density and confluency at the time of treatment.
-
Controlled Incubation Times: Use precise timing for drug exposure and recovery periods.
-
Vehicle Controls: Always include a vehicle control (the solvent used to dissolve the this compound) to account for any effects of the solvent on the cells.
Q3: What are the key safety precautions I should take when working with this compound?
This compound is a highly toxic and corrosive compound.[1] It is essential to handle it with extreme care in a designated area, such as a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Avoid inhalation of the powder or solution vapors and prevent any contact with skin or mucous membranes.[1]
Experimental Protocols
General Protocol for Preparation of this compound Solution for In Vitro Experiments
-
Calculate the required amount: Based on your desired final concentration and the volume of your cell culture medium, calculate the mass of this compound needed.
-
Reconstitution: In a chemical fume hood, carefully weigh the calculated amount of this compound powder. Reconstitute the powder in sterile, cold (4°C) acidic buffer (pH 3-5) or cell culture medium without serum to a stock concentration (e.g., 10 mg/mL).
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Immediate Use: Use the freshly prepared stock solution immediately.
-
Dilution: Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the final desired concentration for your experiment.
General Protocol for In Vitro Cell Treatment
-
Cell Seeding: Seed your cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Treatment Medium: Just prior to treatment, dilute the freshly prepared this compound stock solution into complete cell culture medium to the final working concentration.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the treatment medium containing this compound.
-
Incubation: Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Post-Treatment: After the incubation period, remove the treatment medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, drug-free medium.
-
Downstream Analysis: Proceed with your planned downstream assays at the desired time points post-treatment.
Signaling Pathways and Workflows
Caption: Mechlorethamine-induced DNA damage response pathway.
Caption: A typical experimental workflow for in vitro studies.
References
- 1. The long term stability of this compound (nitrogen mustard) ointment measured by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of this compound 0.01% ointment in aquaphor base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of DNA cross-link repair by the Fanconi anemia/BRCA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]
- 6. m.youtube.com [m.youtube.com]
improving the stability of mechlorethamine hydrochloride in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols to address the inherent instability of mechlorethamine (B1211372) hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of mechlorethamine hydrochloride degradation in aqueous solutions?
A1: this compound is highly unstable in aqueous solutions, particularly at neutral or alkaline pH.[1][2] The primary degradation pathway involves a rapid intramolecular cyclization. The molecule loses a chloride ion to form a highly reactive and unstable ethyleniminium (aziridinium) ion intermediate.[3][4][5] This electrophilic intermediate readily reacts with various nucleophiles, including water, leading to hydrolysis and loss of potency.[4][6]
Q2: How does pH influence the stability of this compound solutions?
A2: The rate of degradation is highly pH-dependent. The compound is most stable in acidic conditions, typically at a pH between 3 and 5.[1][7] As the pH increases towards neutral or alkaline, the chemical transformation accelerates significantly, leading to rapid decomposition.[1][2]
Q3: What are the recommended procedures for preparing and handling aqueous solutions of this compound?
A3: Due to its rapid degradation, aqueous solutions should be prepared immediately before use.[1][2] Use Sterile Water for Injection or 0.9% Sodium Chloride Injection for reconstitution.[1] The resulting solution will have an acidic pH of 3-5, which provides temporary stability.[1][7] Avoid using buffers or solutions with a neutral or alkaline pH. This compound is a highly toxic and corrosive agent; therefore, appropriate personal protective equipment (gloves, goggles, lab coat) must be worn, and all handling should be performed in a well-ventilated area or chemical fume hood.[8][9]
Q4: How long is a reconstituted aqueous solution of this compound stable?
A4: The stability of this compound in aqueous solutions is very limited. It is recommended to use the solution immediately after preparation as it decomposes on standing.[2][9] While some studies indicate that refrigerated solutions may retain biological activity for longer periods, for experimental consistency and maximum potency, immediate use is critical.[10] In one study, aqueous solutions at the same concentration as a stable ointment formulation fully degraded within four days.[11]
Troubleshooting Guide
Q1: My mechlorethamine solution has turned cloudy or formed a precipitate. What is the cause?
A1: Cloudiness or precipitation is a visual indicator of significant degradation. The highly reactive aziridinium (B1262131) intermediate can polymerize, forming insoluble quaternary ammonium (B1175870) salts.[12] This is more likely to occur if the solution has been standing for too long, was prepared at an improper pH, or is at a high concentration. The solution should be discarded immediately and a fresh solution prepared.
Q2: I am observing inconsistent or no effect in my cell-based assays. Could the stability of the mechlorethamine be the issue?
A2: Yes, this is a very common issue. The biological activity of mechlorethamine is dependent on the formation of the aziridinium ion which then alkylates DNA, particularly the N7 position of guanine (B1146940) residues.[3][13][14] If the solution is not prepared freshly before each experiment, it will have already hydrolyzed or reacted with other components in your media, significantly reducing the concentration of the active alkylating agent and leading to a loss of potency.
Q3: My solution has a slight yellow-brown color upon reconstitution. Is it still usable?
A3: The powder itself is described as a light yellow-brown crystalline powder.[1][7] Upon reconstitution, the solution should be clear and colorless.[2] If the solution is discolored immediately after dissolving, or if droplets of water are visible in the vial before reconstitution, it should not be used.[2] Discoloration indicates potential degradation of the solid-state material, possibly due to improper storage and exposure to light or humidity.[2]
Data Presentation
Table 1: Comparative Stability of this compound in Different Formulations
| Formulation Type | Vehicle | Storage Temperature | Stability Profile | Reference |
| Aqueous Solution | Water/Saline | Room Temperature | Highly unstable; fully degrades within 4 days. | [11] |
| Ointment | Aquaphor® | 23°C (73°F) | Lost 10% potency in 7 days. | [15] |
| Ointment | White Soft Paraffin | 4°C (39°F) | Stable for at least 84 days. | [11] |
| Ointment | White Soft Paraffin | 37°C (99°F) | Stable for at least 40 days. | [11] |
| Ointment | Aquaphilic Ointment | Room Temperature | <20% of initial concentration remained after 24 hours. | [16] |
Key Experimental Protocols & Visualizations
Degradation Pathway in Aqueous Solution
The primary degradation mechanism is the formation of a reactive intermediate.
Caption: Intramolecular cyclization and subsequent reactions of mechlorethamine.
Protocol: Stability Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound, adapted from published methodologies.[11][15]
Objective: To quantify the remaining concentration of this compound over time and detect the formation of degradation products.
1. Materials and Reagents:
- This compound reference standard
- HPLC-grade acetonitrile (B52724)
- HPLC-grade water
- Phosphate (B84403) buffer components
- 0.45 µm syringe filters
2. Chromatographic Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
- Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v), pH adjusted to 3.0.
- Flow Rate: 1.0 mL/min
- Detection: UV spectrophotometer at 210 nm
- Injection Volume: 20 µL
- Column Temperature: 25°C
3. Standard and Sample Preparation:
- Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL).
- Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).
- Test Samples: Reconstitute this compound in the desired aqueous vehicle (e.g., 0.9% NaCl) to the target concentration. Immediately take a time-zero sample.
- Sampling: Store the test solution under the desired conditions (e.g., 25°C, 4°C). At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot, dilute it with the mobile phase to fall within the calibration curve range, filter, and inject into the HPLC system.
4. Data Analysis:
- Plot a calibration curve of peak area versus concentration for the working standards.
- Use the regression equation from the calibration curve to determine the concentration of this compound in the test samples at each time point.
- Calculate the percentage of the initial concentration remaining over time. The method is "stability-indicating" if the degradation products are well-resolved from the parent drug peak.
Experimental Workflow: Stability Assessment
This workflow diagram illustrates the logical steps for conducting a stability study.
Caption: A typical workflow for evaluating the stability of mechlorethamine HCl.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | 55-86-7 [chemicalbook.com]
- 5. onyxreview.agnesscott.org [onyxreview.agnesscott.org]
- 6. Nucleophilic substitution reactions of N-chloramines: evidence for a change in mechanism with increasing nucleophile reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. aksci.com [aksci.com]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 10. This compound solutions and ointment. Prolonged stability and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The long term stability of this compound (nitrogen mustard) ointment measured by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechlorethamine | C5H11Cl2N | CID 4033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound - LKT Labs [lktlabs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Stability of this compound 0.01% ointment in aquaphor base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Cellular Resistance to Mechlorethamine Hydrochloride In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing challenges related to in vitro cellular resistance to mechlorethamine (B1211372) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of mechlorethamine hydrochloride?
This compound, a nitrogen mustard, is a potent alkylating agent. Its primary mechanism involves the formation of a highly reactive ethylenimonium ion, which then covalently binds to the N7 position of guanine (B1146940) bases in DNA. This action leads to the formation of inter- and intra-strand DNA cross-links.[1] These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1]
Q2: What are the major mechanisms by which cancer cells develop resistance to mechlorethamine in vitro?
In vitro resistance to mechlorethamine is a multifactorial phenomenon. The primary mechanisms include:
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly those involved in resolving interstrand cross-links, such as the Fanconi Anemia (FA) and Homologous Recombination (HR) pathways, can efficiently remove mechlorethamine-induced DNA adducts.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump mechlorethamine out of the cell, reducing its intracellular concentration and cytotoxic effect.[2][3][4][5][6]
-
Altered Apoptotic Signaling: Defects in apoptotic pathways can render cells less sensitive to the cytotoxic signals initiated by DNA damage.
-
Increased Glutathione (GSH) Levels: Elevated intracellular levels of GSH can detoxify mechlorethamine through conjugation, preventing it from reaching its DNA target.
Q3: How can I develop a mechlorethamine-resistant cell line in the laboratory?
Developing a mechlorethamine-resistant cell line typically involves continuous or intermittent exposure of a parental sensitive cell line to gradually increasing concentrations of the drug. This process selects for cells that have acquired resistance mechanisms. A general approach involves starting with a low concentration of mechlorethamine (e.g., the IC20) and incrementally increasing the dose as the cells adapt and resume proliferation.[7] It is a lengthy process that can take several months to achieve a stable, high-level of resistance.[7]
Q4: Are there strategies to overcome mechlorethamine resistance in vitro?
Yes, several strategies are being explored to overcome mechlorethamine resistance. These often involve combination therapies:
-
Inhibition of DNA Repair: Combining mechlorethamine with inhibitors of key DNA repair proteins, such as PARP inhibitors, can prevent the repair of mechlorethamine-induced DNA damage and enhance cytotoxicity.[8][9][10][11][12]
-
Blocking Drug Efflux: The use of ABC transporter inhibitors can block the efflux of mechlorethamine, thereby increasing its intracellular accumulation and efficacy.
-
Targeting Apoptotic Pathways: Modulating apoptotic signaling pathways to restore sensitivity to DNA damage-induced cell death is another potential strategy.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background absorbance in control wells | - Contamination of media or reagents.- Phenol (B47542) red in the media.- Serum components interfering with the assay. | - Use fresh, sterile reagents.- Use a phenol red-free medium for the assay.- Perform the final incubation step in serum-free media. |
| Low absorbance readings across all wells | - Insufficient number of viable cells.- Reagents were used while cold.- Incomplete dissolution of formazan (B1609692) crystals. | - Optimize cell seeding density.- Ensure all reagents are at room temperature before use.- Increase incubation time with the solubilization buffer and ensure thorough mixing. |
| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| Increased absorbance at higher drug concentrations | - The compound may be chemically reducing the MTT reagent.- The drug may be inducing a metabolic burst before cell death. | - Run a control plate with the drug in cell-free media to check for direct MTT reduction.- Visually inspect cells for signs of cytotoxicity under a microscope.- Consider using an alternative viability assay (e.g., crystal violet or LDH assay). |
DNA Cross-Link Detection (Comet Assay)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No "comets" observed in positive control | - Insufficient DNA damage.- Electrophoresis conditions are not optimal. | - Increase the dose or duration of the positive control treatment.- Ensure the electrophoresis buffer is fresh, at the correct pH (>13 for alkaline comet), and that the voltage and run time are appropriate. |
| "Comets" observed in negative control | - Cells were handled too harshly, causing mechanical DNA damage.- Cells are undergoing apoptosis. | - Handle cells gently during harvesting and processing.- Use apoptosis inhibitors if necessary or analyze results for signs of apoptosis (e.g., small, fragmented comets). |
| Agarose (B213101) gel slides off the microscope slide | - Slides were not properly coated or the coating is old.- Agarose was not fully spread over the designated area. | - Use pre-coated slides or ensure fresh and proper coating.- Make sure the agarose/cell suspension covers the entire well or designated area on the slide.[13] |
| Comets migrating in different directions | - Improper orientation of slides in the electrophoresis tank. | - Ensure all slides are placed in the same orientation relative to the electrodes.[14] |
Drug Efflux Assays (Rhodamine 123 Efflux Assay)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background fluorescence | - Incomplete washing of extracellular rhodamine 123.- Autofluorescence of cells or the compound being tested. | - Ensure thorough washing with ice-cold buffer after rhodamine 123 loading.- Include unstained and vehicle-treated controls to assess background fluorescence. |
| Low fluorescence signal | - Insufficient loading of rhodamine 123.- Low expression of the target ABC transporter.- Cell death. | - Optimize rhodamine 123 concentration and incubation time.- Confirm transporter expression using western blot or qPCR.- Assess cell viability to ensure the observed effect is not due to cytotoxicity. |
| No difference in fluorescence between control and inhibitor-treated cells | - The inhibitor is not effective at the concentration used.- The cells do not express the target ABC transporter.- The efflux pump is not the primary mechanism of resistance. | - Test a range of inhibitor concentrations.- Use a positive control cell line known to overexpress the transporter.- Investigate other resistance mechanisms. |
| High variability between replicates | - Inconsistent cell numbers.- Variation in incubation times. | - Accurately count and plate the same number of cells per well.- Standardize all incubation times precisely. |
Quantitative Data Summary
The development of resistance to mechlorethamine is characterized by an increase in the half-maximal inhibitory concentration (IC50). The following table provides representative data on the shift in IC50 values observed in mechlorethamine-resistant cell lines compared to their sensitive parental counterparts.
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| Human Fibrosarcoma (HT1080) | ~50 | >100 (projected) | >2 | [15] |
| Raji/Burkitt Lymphoma | Not specified | Not specified | 8-12 | [7] |
| Squamous Cell Carcinoma of the Tongue | Not specified | Not specified | 8-12 | [7] |
Note: Specific IC50 values can vary significantly between cell lines and experimental conditions. The data presented here are illustrative of the magnitude of resistance that can be achieved.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of mechlorethamine in complete culture medium. Remove the old medium from the wells and add the drug dilutions. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Assessment of DNA Interstrand Cross-links: Alkaline Comet Assay
This protocol is a modification of the standard alkaline comet assay to detect DNA interstrand cross-links.
Materials:
-
This compound-treated and control cells
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Coated microscope slides
-
Lysis buffer (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Harvest control and mechlorethamine-treated cells.
-
Slide Preparation: Coat microscope slides with NMP agarose and let them dry.
-
Embedding Cells: Mix the cell suspension with LMP agarose and pipette onto the coated slide. Allow to solidify.
-
Lysis: Immerse the slides in lysis buffer overnight at 4°C to remove cell membranes and proteins.
-
Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer. DNA with strand breaks will migrate towards the anode, forming a "comet tail." Cross-linked DNA will migrate slower.
-
Neutralization: Neutralize the slides with the neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail using specialized software. A reduction in tail moment compared to a positive control for strand breaks indicates the presence of cross-links.
Measurement of Drug Efflux: Rhodamine 123 Efflux Assay
This protocol measures the activity of ABC transporters, such as P-gp, by quantifying the efflux of the fluorescent substrate rhodamine 123.
Materials:
-
Sensitive and potentially resistant cell lines
-
Rhodamine 123
-
ABC transporter inhibitor (e.g., verapamil, as a positive control)
-
Phenol red-free culture medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in phenol red-free medium.
-
Inhibitor Pre-incubation: For inhibitor-treated samples, pre-incubate the cells with the ABC transporter inhibitor for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to all cell suspensions to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Efflux Period: Wash the cells with ice-cold PBS to remove excess rhodamine 123. Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Fluorescence Measurement: After the efflux period, place the cells on ice to stop the process. Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity of the different samples. A lower fluorescence intensity in the resistant cells compared to the sensitive cells indicates increased efflux. An increase in fluorescence in the inhibitor-treated resistant cells confirms the role of the targeted ABC transporter in the efflux of rhodamine 123.
Visualizations
Experimental Workflow: Development of a Mechlorethamine-Resistant Cell Line
Caption: Workflow for generating and characterizing a mechlorethamine-resistant cell line.
Signaling Pathway: DNA Damage Response to Mechlorethamine-Induced Cross-links
Caption: Simplified signaling pathway of the DNA damage response to mechlorethamine.
Logical Relationship: Overcoming Mechlorethamine Resistance with Combination Therapy
Caption: Logic diagram illustrating combination therapy to overcome mechlorethamine resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Hyperthermia synergistically enhances antitumor efficacy of PARP inhibitor through impacting homologous recombination repair and oxidative stress in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncodaily.com [oncodaily.com]
- 12. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Mechlorethamine Hydrochloride in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of mechlorethamine (B1211372) hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of mechlorethamine hydrochloride?
This compound is a potent DNA alkylating agent. Its primary mechanism involves the formation of a highly reactive ethylenimonium ion, which then alkylates DNA, primarily at the N7 position of guanine (B1146940) residues. This leads to the formation of inter- and intra-strand DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]
Q2: What are the common off-target effects of mechlorethamine in cell culture?
Due to its high reactivity, mechlorethamine is not selective for cancer cells and can affect any rapidly dividing cells.[1] Common off-target effects include:
-
Cytotoxicity in non-target cells: Mechlorethamine can induce apoptosis and necrosis in healthy, rapidly proliferating cells in a culture.
-
DNA damage in non-target cells: The alkylating activity can cause significant DNA damage in any cell type, not just the intended target cancer cells.
-
Induction of cellular senescence: Sub-lethal doses can push cells into a state of cellular senescence, characterized by a flattened and enlarged morphology and positive staining for senescence-associated β-galactosidase.[2][3][4]
-
Alterations in protein function: Mechlorethamine has been shown to cause DNA-protein cross-linking, potentially altering the function of various nuclear proteins.[5] It can also affect protein binding of other molecules.[6]
Q3: How can I minimize the off-target effects of mechlorethamine?
Several strategies can be employed to mitigate the off-target effects of mechlorethamine:
-
Dose-response optimization: Conduct a thorough dose-response analysis to identify the lowest effective concentration that induces the desired on-target effect with minimal off-target cytotoxicity.
-
Time-course experiments: Optimize the duration of mechlorethamine exposure to find a window where on-target effects are maximized before significant off-target toxicity occurs.[7]
-
Use of quenching agents: Co-incubation with nucleophilic compounds like N-acetylcysteine (NAC) can help neutralize the reactive mechlorethamine molecule.[8]
-
Combination therapies: Using mechlorethamine in combination with other agents, such as PARP inhibitors, may allow for lower, less toxic doses of mechlorethamine to be used.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death in control (non-cancerous) cell lines. | Mechlorethamine is a non-selective cytotoxic agent. | Perform a dose-response experiment to determine the IC50 value for your specific cell line and use a concentration that is selectively toxic to your target cancer cells. Consider shortening the exposure time. |
| Inconsistent results between experiments. | Reagent instability, variations in cell culture conditions (cell density, passage number). | Prepare fresh mechlorethamine solutions for each experiment as it is unstable in aqueous solutions. Standardize cell seeding density and use cells within a consistent passage number range.[10] |
| Unexpected changes in cell morphology (e.g., flattening, enlargement) without significant cell death. | Induction of cellular senescence. | Perform a senescence-associated β-galactosidase (SA-β-gal) assay to confirm senescence. If senescence is an undesired off-target effect, you may need to adjust the concentration or duration of mechlorethamine treatment.[2][4] |
| Observed phenotype does not match the expected on-target effect (DNA damage-induced apoptosis). | The phenotype may be a result of one or more off-target effects, such as binding to other cellular proteins. | 1. Verify On-Target Mechanism: Use assays like the Comet assay or γH2AX staining to confirm DNA damage. 2. Investigate Off-Target Binding: While challenging, techniques like cellular thermal shift assay (CETSA) can help identify protein targets.[7] 3. Use a Negative Control Cell Line: If possible, use a cell line that lacks the primary target to see if the effect persists. |
| Development of resistance to mechlorethamine over time. | Upregulation of DNA repair pathways, increased expression of drug efflux pumps, or mutations in target pathways. | Consider combination therapies to target multiple pathways simultaneously. For example, co-treatment with a PARP inhibitor can enhance sensitivity in some contexts.[9] |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 / LC50 | Exposure Time | Reference |
| HT1080 | Fibrosarcoma | ~50 µM (LC50) | 3 hours | [5] |
| Various Human Cell Types | N/A | 6 - 1000 µM (LC50) | 24 hours | [7] |
| HCT116 | Colon Cancer | Data not available | N/A | [11][12][13] |
| MCF-7 | Breast Cancer | Data not available | N/A | [11][13][14] |
| A549 | Lung Cancer | Data not available | N/A | [12][14][15] |
Note: IC50 (Inhibitory Concentration 50%) and LC50 (Lethal Concentration 50%) values are highly dependent on the specific cell line and experimental conditions. It is crucial to perform a dose-response curve for your cell line of interest.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) immediately before use. Perform a serial dilution to create a range of concentrations to be tested (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Treatment: Remove the culture medium from the wells and replace it with a medium containing the different concentrations of mechlorethamine. Include a vehicle-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a cell viability assay such as MTT, XTT, or a commercial kit (e.g., CellTiter-Glo®) to determine the percentage of viable cells in each well.
-
Data Analysis: Plot the percentage of cell viability against the log of the mechlorethamine concentration. Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V Staining
Objective: To quantify the percentage of apoptotic cells following mechlorethamine treatment.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with mechlorethamine at the desired concentration (e.g., the IC50 value) for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: DNA Damage Assessment by Comet Assay (Alkaline)
Objective: To detect and quantify DNA single-strand breaks and alkali-labile sites induced by mechlorethamine.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with mechlorethamine. Harvest the cells and resuspend in ice-cold PBS.
-
Embedding Cells in Agarose (B213101): Mix the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA.
-
Electrophoresis: Apply a voltage to the electrophoresis tank. Damaged DNA (fragments) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the amount of DNA in the tail versus the head, which is a measure of DNA damage.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechlorethamine's mechanism of action leading to apoptosis.
Caption: Workflow for minimizing and validating off-target effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Small molecule compounds that induce cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapy-Induced Senescence: An “Old” Friend Becomes the Enemy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms and Cardiovascular Implications of Cancer Therapy-induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decrease in penbutolol protein binding as a consequence of treatment with some alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. N-acetylcysteine protects lymphocytes from nitrogen mustard-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational combination therapy with PARP and MEK inhibitors capitalizes on therapeutic liabilities in RAS mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
mechlorethamine hydrochloride degradation pathways and how to avoid them
This guide provides researchers, scientists, and drug development professionals with essential information on the degradation pathways of mechlorethamine (B1211372) hydrochloride and best practices to ensure its stability during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of mechlorethamine hydrochloride degradation?
A1: The primary degradation pathway for mechlorethamine is an intramolecular cyclization reaction. In the presence of a nucleophile or solvent like water, the nitrogen atom attacks one of the β-chloroethyl side chains, displacing a chloride ion. This forms a highly reactive and unstable aziridinium (B1262131) (ethyleniminium) ion intermediate.[1][2][3] This reactive intermediate is not only responsible for the drug's therapeutic alkylating effect on DNA but also leads to its own degradation and polymerization if not controlled.[4][5]
Q2: Why is this compound so unstable in aqueous solutions?
A2: this compound is highly reactive and unstable in neutral or alkaline aqueous solutions.[6] Water acts as a medium that facilitates the formation of the reactive aziridinium ion. Once formed, this ion can be attacked by water, leading to hydrolysis and loss of activity. Due to this instability, aqueous solutions should be prepared immediately before use and any unused portion should be neutralized and disposed of properly.[6][7]
Q3: What is the ideal pH for a this compound solution?
A3: To enhance stability, even for short-term use, this compound solutions should be acidic. When reconstituted for injection, the resulting solution typically has a pH between 3.0 and 5.0.[1][4][6][8] The acidic environment suppresses the initial cyclization step, slowing the rate of degradation.
Q4: How should I store the solid (powder) form of this compound?
A4: The solid form is a hygroscopic, crystalline powder that should be protected from light and humidity.[6][7][9] For optimal stability, it should be stored in a dry, dark environment under refrigerated or frozen conditions.
Storage Recommendations for Solid Form
| Storage Duration | Temperature |
|---|---|
| Short-Term (Days to Weeks) | 0 - 4°C |
| Long-Term (Months to Years) | -20°C |
Data derived from MedKoo Biosciences product information.[1]
Q5: Are there stable formulations for experimental use?
A5: Yes, anhydrous (water-free) formulations significantly improve the stability of mechlorethamine. Ointments prepared using a base like petrolatum or Aquaphor are common.[10] In these preparations, the drug is typically first dissolved in a small amount of dehydrated alcohol before being incorporated into the anhydrous base.[11] A commercially available gel formulation (Valchlor®) must be kept refrigerated (2°C to 8°C) and any unused portion is discarded after 90 days.[2][12]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Rapid loss of potency in prepared solution. | Use of neutral or alkaline aqueous solvent. The primary degradation pathway is accelerated in the presence of water, especially at neutral or alkaline pH. | Prepare solutions immediately before use in an acidic medium (pH 3-5).[6][8] If an aqueous vehicle is required, use Sterile Water for Injection or 0.9% Sodium Chloride for Injection, which results in an acidic pH upon reconstitution of the commercial vial.[6] |
| Solution prepared too far in advance. Even in acidic solutions, degradation occurs over time. | Always prepare solutions fresh. Do not store aqueous solutions for later use.[7] | |
| Inconsistent experimental results. | Degradation during experiment. The compound may be degrading over the course of a lengthy experiment due to buffer composition or temperature. | Minimize the duration of experiments in aqueous buffers. Consider using anhydrous solvents like DMSO for stock solutions if compatible with the experimental system.[1] Keep solutions on ice where possible. |
| Visible discoloration or precipitation in reconstituted vial. | Moisture contamination. The powder is hygroscopic and may have been exposed to humidity, initiating degradation. | Do not use if the solution is discolored or if droplets of water are visible in the vial before reconstitution.[6] Ensure vials are stored in a dry environment. |
| Low recovery during extraction from ointment base. | Inefficient extraction method. Mechlorethamine needs to be effectively separated from the hydrophobic ointment base for analysis. | A solubilization technique using a suitable organic solvent is required. The choice of solvent should be optimized for your specific ointment base to ensure high extraction efficiency. |
Degradation and Avoidance Summary
The key to preventing mechlorethamine degradation is to limit its exposure to water and maintain acidic or anhydrous conditions.
| Condition | Stability Profile | Recommendation |
| Aqueous Solution (Neutral/Alkaline) | Highly Unstable: Rapid degradation via hydrolysis. | AVOID. If unavoidable, use immediately and discard excess. |
| Aqueous Solution (pH 3-5) | Limited Stability: Degradation is slowed but still occurs. | Prepare fresh immediately before use. Do not store.[6] |
| Anhydrous Ointment (e.g., Aquaphor) | Significantly Improved Stability: A 0.01% ointment lost 10% potency in 7 days at 23°C.[10] | Use an anhydrous base for topical or prolonged experiments. Store refrigerated. |
| Solid Crystalline Form | Stable (if protected): Stable for years if kept dry, dark, and frozen.[1] | Store at -20°C for long-term use, protected from light and moisture.[1] |
Visualizing Pathways and Protocols
Mechlorethamine Degradation/Activation Pathway
The primary degradation pathway is also the mechanism of action, involving the formation of a reactive aziridinium ion.
Caption: Intramolecular cyclization of mechlorethamine to its reactive intermediate.
Experimental Workflow: Stability Testing by HPLC
This diagram outlines a typical workflow for assessing the stability of a mechlorethamine formulation.
Caption: General workflow for a this compound stability study.
Experimental Protocols
Representative Stability-Indicating HPLC Method
This protocol is a representative method based on common practices for stability-indicating assays.[13][14][15] Researchers must validate the method for their specific formulation and instrumentation.
Objective: To quantify the remaining percentage of intact this compound in a sample over time, separating it from any potential degradants.
1. Instrumentation and Columns:
-
System: High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Reagents:
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate), adjusted to an acidic pH (e.g., pH 3.5 with phosphoric acid).
-
Derivatization Agent (if needed): For enhanced sensitivity and detection, pre-column derivatization may be employed. This involves reacting the sample with a reagent that attaches a UV-absorbing molecule to the mechlorethamine.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of mechlorethamine or its derivative.
4. Sample Preparation:
-
Aqueous Samples: Dilute to the appropriate concentration with the mobile phase or a compatible acidic buffer immediately before injection.
-
Ointment Samples:
-
Accurately weigh a portion of the ointment into a volumetric flask.
-
Add a precise volume of a suitable organic solvent (e.g., dehydrated alcohol or a mixture compatible with the base) to dissolve the mechlorethamine.
-
Sonicate or vortex thoroughly to ensure complete extraction.
-
Centrifuge to separate excipients.
-
Filter the supernatant through a 0.45 µm filter.
-
If necessary, perform derivatization on the filtered sample.
-
Inject the final solution into the HPLC system.
-
5. Analysis:
-
Run a standard of known concentration to establish the retention time and peak area for the intact drug.
-
Inject samples from the stability study at each time point.
-
Calculate the concentration of mechlorethamine in the samples by comparing their peak areas to that of the standard.
-
The percentage of remaining drug is calculated relative to the initial (T₀) concentration. The appearance of new peaks with different retention times indicates the formation of degradation products.
References
- 1. medkoo.com [medkoo.com]
- 2. valchlorhcp.com [valchlorhcp.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Nitrogen mustard hydrochloride | C5H12Cl3N | CID 5935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechlorethamine | C5H11Cl2N | CID 4033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. globalrph.com [globalrph.com]
- 8. This compound for Injection [drugfuture.com]
- 9. This compound | 55-86-7 [chemicalbook.com]
- 10. Stability of this compound 0.01% ointment in aquaphor base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. Instructions on How to Store VALCHLOR® (mechlorethamine) gel | VALCHLOR (mechlorethamine) [valchlor.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 15. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Mechlorethamine Hydrochloride-Induced Skin Irritation in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing skin irritation in animal studies involving mechlorethamine (B1211372) hydrochloride (HN2).
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of mechlorethamine-induced skin irritation?
A1: Mechlorethamine is a potent alkylating agent that causes vesicant (blistering) injury to the skin.[1] Its mechanism involves several processes:
-
DNA Alkylation: Mechlorethamine binds to and cross-links DNA strands in rapidly dividing skin cells, inhibiting DNA replication and leading to cell death.[2]
-
Inflammatory Response: The initial tissue damage triggers a complex inflammatory cascade. This involves the activation of signaling pathways like mTOR and NF-κB, leading to the release of pro-inflammatory cytokines and the infiltration of immune cells.[3][4][5]
-
Tissue Disruption: The cellular damage and inflammation lead to edema (swelling), erythema (redness), and disruption of the dermal-epidermal junction, which can result in the formation of blisters and ulcers.[1]
Q2: What are the typical signs of mechlorethamine-induced skin irritation in animal models?
A2: The most common signs are consistent with irritant and allergic contact dermatitis. These include redness, itching, and stinging at the application site.[2] In more severe cases, blistering, ulceration, and necrosis can occur. The severity of the reaction is typically dose-dependent.[6]
Q3: Is the observed skin reaction an irritant effect or a true allergic (hypersensitivity) reaction?
A3: Mechlorethamine can induce both types of reactions. An initial application is likely to cause irritant contact dermatitis due to its cytotoxic nature.[7] However, mechlorethamine is also a known sensitizer.[2] A delayed-type hypersensitivity (Type IV) reaction, which is a true allergic response, can develop upon subsequent exposures, typically within three to six weeks of initial treatment.[2][8] Histopathological analysis can help differentiate between these reactions; spongiotic dermatitis is often a feature of allergic reactions.[9]
Q4: Can topical steroids be used to manage the irritation?
A4: Yes, topical steroids are often used in combination with mechlorethamine treatment to minimize irritation without significantly compromising efficacy.[10][11]
Q5: Is there an effective antidote for accidental high-dose exposure or extravasation?
A5: Yes, sodium thiosulfate (B1220275) is an effective local antidote. It works by chemically neutralizing the reactive mechlorethamine.[6] For significant antidotal activity, it must be administered immediately (delays of 4-24 hours render it ineffective) as an intradermal injection at a molar excess of at least 200:1 (Sodium Thiosulfate:Mechlorethamine).[6][12]
Troubleshooting Guide
Issue 1: High variability in skin irritation scores between animals in the same group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Application Technique | Ensure uniform application of mechlorethamine. Use a calibrated pipette for precise volume delivery. Apply the substance evenly over the defined skin area. |
| Variations in Skin Barrier | The method of hair removal can impact skin barrier integrity. Using a depilatory cream in addition to clipping can elicit a more severe and reproducible edematous response compared to clipping alone.[13] Standardize the hair removal process and allow for a consistent recovery period before applying mechlorethamine. |
| Animal Strain Differences | Different mouse or rabbit strains can have varying sensitivities to irritants. Ensure all animals are from the same supplier and strain. Refer to literature to select a strain known for consistent responses in dermatotoxicity studies.[14] |
| Confounding Skin Conditions | Pre-existing subclinical dermatitis, infections (e.g., mites), or other skin issues can affect the response.[15] Thoroughly examine animals before study initiation and ensure optimal husbandry conditions to prevent spontaneous skin problems. |
Issue 2: No or minimal skin reaction observed at the expected dose.
| Potential Cause | Troubleshooting Step |
| Incorrect Vehicle/Solvent | The vehicle used to dissolve mechlorethamine can affect its penetration and stability. Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent that ensures the full dose is delivered into the skin.[16] Acetone-based vehicles may lead to evaporation and precipitation of the drug on the skin surface.[16] |
| Degradation of Mechlorethamine | Mechlorethamine is unstable in aqueous solutions.[11] Prepare solutions fresh before each use. Store the compound under appropriate conditions as recommended by the manufacturer. |
| Insufficient Dose | The dose may be too low for the chosen animal model or strain. Perform a dose-response study to determine the optimal concentration that induces a consistent and measurable skin reaction. |
Issue 3: Severe, ulcerative lesions developing too rapidly, leading to humane endpoint.
| Potential Cause | Troubleshooting Step |
| Excessively High Dose | The concentration of mechlorethamine is too high. Reduce the concentration to induce a sub-ulcerative, inflammatory response suitable for studying therapeutic interventions. |
| Occlusive Dressing Effect | Covering the application site with an occlusive dressing can enhance penetration and exacerbate the reaction. Unless specified by the protocol, avoid using occlusive dressings. |
| Hypersensitivity Reaction | If animals have been previously exposed, the severe reaction could be an allergic response. Review animal histories. For primary irritation studies, use naive animals. |
Data Presentation
Table 1: Standard Scoring System for Dermal Reactions (Draize Method) This table provides a standardized scale for visually grading skin irritation. Observations are typically made at multiple time points (e.g., 1, 24, 48, and 72 hours) after exposure.[17][18][19]
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beef redness) to eschar formation | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well-defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 millimeter) | |
| 4 | Severe edema (raised more than 1 millimeter and extending beyond the area of exposure) |
Table 2: Efficacy of Sodium Thiosulfate as a Local Antidote to Mechlorethamine (HN2) This table summarizes quantitative data from a study in mice, demonstrating the effectiveness of immediately administered sodium thiosulfate in reducing mechlorethamine-induced skin ulcers.[6][12]
| Treatment Group | Mean Ulceration Area (Relative Units) | Total Time of Ulceration (Relative Units) |
| Mechlorethamine (HN2) alone | High | Prolonged |
| HN2 + Immediate Isotonic Sodium Thiosulfate (0.167 M) | Significantly Reduced | Significantly Reduced |
| HN2 + Immediate Hypertonic Sodium Thiosulfate (0.34 M) | Significantly Reduced | Significantly Reduced |
| HN2 + Delayed (4-24h) Sodium Thiosulfate | No significant reduction | No significant reduction |
| HN2 + Other Agents (Hydrocortisone, Saline, etc.) | No significant reduction | No significant reduction |
Experimental Protocols
Protocol 1: Induction of Skin Irritation using the Mouse Ear Vesicant Model (MEVM)
-
Materials:
-
Mechlorethamine hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Calibrated micropipette
-
-
Procedure:
-
Anesthetize the mouse according to the institutionally approved protocol.
-
Prepare a 0.1 M solution of mechlorethamine in DMSO.[16]
-
Using the micropipette, topically apply 5 µL of the mechlorethamine solution (0.5 µmol/ear) to the inner surface of one ear.[16]
-
Apply 5 µL of the DMSO vehicle to the contralateral ear to serve as a control.
-
House animals individually to prevent grooming of the application site.
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), euthanize the animals.
-
Measure ear thickness using a digital caliper to quantify edema.
-
Collect ear biopsies for histopathological analysis or biochemical assays.
-
Protocol 2: Histopathological Assessment of Skin Lesions
-
Sample Collection: Collect full-thickness skin biopsies from the affected and control areas.
-
Fixation: Immediately place the tissue in 10% neutral buffered formalin for at least 24 hours.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Mount sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology.
-
(Optional) Use specific stains (e.g., Toluidine blue for mast cells) or immunohistochemistry for specific inflammatory markers as needed.
-
-
Analysis: A veterinary pathologist should examine the slides microscopically. Assess for epidermal changes (spongiosis, necrosis), dermal-epidermal junction disruption, dermal edema, and the nature and extent of the inflammatory cell infiltrate.[20]
Visualizations
Caption: Mechlorethamine-induced skin injury signaling cascade.
Caption: General experimental workflow for animal studies.
Caption: Troubleshooting decision tree for skin reactions.
References
- 1. "A Timecourse Based Dermatotoxicity Evaluation of Mechlorethamine on Da" by Ganming Mao [scholar.stjohns.edu]
- 2. clfoundation.org [clfoundation.org]
- 3. Dysregulation of the mTOR pathway by mechlorethamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-selective inhibition of NF-κB signaling improves therapeutic index in a melanoma chemotherapy model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. Mouse Models of Allergic Contact Dermatitis: Practical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A prospective study of cutaneous intolerance to topical mechlorethamine therapy in patients with cutaneous T-cell lymphomas. French Study Group of Cutaneous Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MECHLORETHAMINE (VALCHLOR®) | Cutaneous Lymphoma Foundation [clfoundation.org]
- 11. This compound Gel in the Treatment of Mycosis Fungoides–Type Cutaneous T-Cell Lymphoma (MF-CTCL): A Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. Modeling Atopic Dermatitis with Increasingly Complex Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dermatological Problems in Animals - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
- 16. Assessment of the time-dependent dermatotoxicity of mechlorethamine using the mouse ear vesicant model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. daikinchemicals.com [daikinchemicals.com]
- 18. researchgate.net [researchgate.net]
- 19. Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The cutaneous histopathology of chemotherapeutic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mechlorethamine Hydrochloride Incubation Time for Cellular Treatment
Welcome to the technical support center for optimizing mechlorethamine (B1211372) hydrochloride treatment of cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for mechlorethamine hydrochloride?
A1: this compound is a nitrogen mustard and a potent alkylating agent. Its primary mechanism of action involves the formation of highly reactive ethyleniminium ions that covalently bind to and cross-link DNA strands.[1] This DNA damage disrupts replication and transcription, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[1] Because it targets DNA directly, mechlorethamine is considered a cell cycle-independent agent, meaning it can affect cells at any stage of the cell cycle.[2]
Q2: I am starting a new experiment. What is a good starting concentration and incubation time for this compound?
A2: A good starting point depends on your cell line's sensitivity. For initial experiments, a broad concentration range is recommended. Based on published data, LC50 (lethal concentration for 50% of cells) values for mechlorethamine can range from 6 µM to 1,000 µM after a 24-hour exposure, highlighting significant cell line-dependent variability. For a pilot experiment, you could test a logarithmic dilution series (e.g., 1 µM, 10 µM, 100 µM).
For incubation time, a time-course experiment is crucial. We recommend starting with a 24-hour incubation period and then expanding to include earlier time points (e.g., 6, 12 hours) and later time points (e.g., 48, 72 hours) to capture both early and late cellular responses.
Q3: How does the incubation time affect the observed cytotoxicity of this compound?
A3: The duration of exposure to this compound has a significant impact on its cytotoxic effects. Shorter incubation times may reveal early events like membrane damage, while longer incubation periods are necessary to observe the full extent of apoptosis and cell cycle arrest. The IC50 value (the concentration that inhibits 50% of cell viability) of a compound can decrease with longer incubation times. Therefore, it is essential to perform time-course experiments to determine the optimal incubation period for your specific experimental goals and cell line.
Q4: My results are inconsistent between experiments. What are the common causes of variability?
A4: Inconsistent results in cytotoxicity assays can arise from several factors:
-
Cell Health and Passage Number: Ensure you are using cells that are in their logarithmic growth phase and have a consistent and low passage number.
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variability. Optimize your seeding density to ensure cells are not confluent by the end of the experiment.
-
Compound Stability: While this compound solutions are stable for months when refrigerated, their stability in cell culture media at 37°C for extended periods should be considered.[3] For long-term experiments, consider replenishing the media with a fresh compound.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions.
-
Edge Effects in Microplates: The outer wells of a microplate are prone to evaporation. It is advisable to fill these wells with sterile PBS or media and not use them for experimental samples.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxicity observed | - Insufficient incubation time. - Drug concentration is too low. - Cell line is resistant. - Compound has degraded. | - Increase the incubation time (e.g., test 48 and 72 hours). - Increase the concentration range of mechlorethamine. - Research the known sensitivity of your cell line or consider using a different cell line. - Prepare fresh stock solutions of this compound. |
| High variability between replicate wells | - Uneven cell seeding. - Pipetting inaccuracies. - Edge effects in the plate. | - Ensure a homogenous cell suspension before and during plating. - Calibrate pipettes and use proper pipetting techniques. - Avoid using the outer wells of the microplate for samples. |
| Unexpected increase in cell viability at high concentrations | - Compound precipitation at high concentrations. - Assay interference. | - Visually inspect wells for precipitate. Prepare fresh dilutions. - Some compounds can interfere with the chemistry of viability assays (e.g., MTT). Consider using an alternative assay. |
| Cell morphology changes, but viability assay shows little effect | - The chosen assay may not be sensitive to the specific mode of cell death. - The time point may be too early to detect significant changes in viability. | - Use a combination of assays that measure different aspects of cell health (e.g., metabolic activity, membrane integrity, apoptosis). - Perform a time-course experiment to identify the optimal endpoint. |
Data on this compound Incubation Time and Cytotoxicity
The following table summarizes published data on the incubation times and cytotoxic concentrations of this compound in different cell lines.
| Cell Line | Assay | Incubation Time | Concentration / IC50 | Key Findings |
| Rabbit Tracheal Primary Cultures | Cytotoxicity | 1 hour | 50 µM | Early signs of cytotoxicity, including lipid peroxidation and membrane damage, were observed.[4] |
| Human Fibrosarcoma (HT1080) | Cell Viability | 3 hours (followed by 18h recovery) | ~50 µM | Resulted in approximately 50% cell death. |
| Various Human Cell Lines | Cytotoxicity | 24 hours | 6 µM - 1,000 µM (LC50) | Demonstrates a wide range of sensitivity across different cell types. |
Experimental Protocols
Here are detailed methodologies for key experiments to optimize and evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a range of this compound concentrations. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis (Flow Cytometry)
This protocol allows for the analysis of cell cycle distribution following treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with desired concentrations of this compound for various time points.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases).
Apoptosis Assay (Caspase-3 Activity)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell culture plates
-
This compound
-
Complete cell culture medium
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for other assays.
-
Cell Lysis: After treatment, collect the cells and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate and assay buffer.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA).
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Visualizations
References
troubleshooting mechlorethamine hydrochloride precipitation in stock solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with mechlorethamine (B1211372) hydrochloride. Find troubleshooting guidance and answers to frequently asked questions regarding the preparation and handling of stock solutions to prevent precipitation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is mechlorethamine hydrochloride and in which solvents is it soluble?
This compound is a nitrogen mustard compound and a potent alkylating agent.[1] It is a white to off-white crystalline powder that is hygroscopic.[2] this compound is readily soluble in water, ethanol, and dimethyl sulfoxide (B87167) (DMSO).[3]
Q2: Why is my this compound stock solution precipitating?
Precipitation of this compound in stock solutions can be attributed to several factors:
-
Chemical Instability: this compound is highly unstable in aqueous solutions, particularly at neutral or alkaline pH.[4] It undergoes rapid degradation, which can lead to the formation of insoluble polymeric quaternary ammonium (B1175870) salts.[5]
-
pH of the Solution: The stability of this compound is pH-dependent. Reconstituted solutions for injection typically have an acidic pH between 3.0 and 5.0 to improve stability. An increase in pH can accelerate degradation and precipitation.
-
Temperature: While specific temperature-solubility data is limited, temperature can influence both solubility and the rate of chemical degradation.
-
Concentration: Preparing solutions that exceed the solubility limit of this compound in a particular solvent can lead to precipitation.
-
Improper Storage: Solutions of this compound are not stable and should be prepared immediately before use.[4] Storage, even for short periods, can result in decomposition and precipitation.
Q3: What is the recommended procedure for preparing a this compound stock solution?
Due to its instability in aqueous solutions, it is crucial to prepare this compound solutions immediately before use. For research purposes, dissolving the compound in an anhydrous solvent like DMSO can offer better short-term stability. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Can I use a stock solution that has already precipitated?
It is not recommended to use a stock solution with a visible precipitate. The presence of a precipitate indicates that the concentration of the active compound in the supernatant is lower than intended, which will lead to inaccurate and irreproducible experimental results. It is best to discard the solution and prepare a fresh one.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent precipitation issues with this compound stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding aqueous buffer or media. | pH-induced degradation. this compound is unstable in neutral or alkaline aqueous solutions. | - Ensure the final pH of the solution is acidic (ideally between 3 and 5). - Prepare the solution immediately before use to minimize exposure to destabilizing conditions. |
| Cloudiness or precipitate appears after a short period of storage. | Chemical decomposition. The compound degrades over time, forming insoluble byproducts. | - Always prepare solutions fresh for each experiment. - If short-term storage is unavoidable, consider using an anhydrous solvent like DMSO and store at -20°C, though fresh preparation is strongly advised. Note that aqueous solutions can fully degrade within days.[4] |
| Solid material does not fully dissolve when preparing the stock solution. | Concentration exceeds solubility. The amount of compound is too high for the volume of solvent. | - Increase the volume of the solvent to lower the concentration. - Gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution, but be aware that heat can accelerate degradation. |
| Precipitate forms upon cooling or refrigeration of an aqueous solution. | Decreased solubility at lower temperatures. | - Prepare the solution at the temperature it will be used. - If a concentrated stock is prepared in a non-aqueous solvent, allow it to come to room temperature before diluting into aqueous solutions. |
Data Presentation: Solubility of this compound
| Solvent | Solubility | Concentration | pH of Aqueous Solution | Reference |
| Water | Very Soluble | 39 mg/mL | 3.0 - 5.0 (for a 1 mg/mL solution) | [3] |
| Water | Soluble | 1 g/100 mL | 3.0 - 4.0 (for a 2% solution) | [2] |
| Ethanol | Soluble | 39 mg/mL | Not Applicable | [3] |
| DMSO | Soluble | 39 mg/mL | Not Applicable | [3] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution for In Vitro Assays
This protocol provides a general guideline for preparing a stock solution of this compound for use in cell culture experiments. Due to its high reactivity and instability in aqueous solutions, special care must be taken.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipette
Procedure:
-
Calculate the required amount: Determine the mass of this compound needed to achieve the desired stock solution concentration (e.g., 10 mM).
-
Weigh the compound: In a chemical fume hood, carefully weigh the calculated amount of this compound powder.
-
Dissolution: a. Add the appropriate volume of anhydrous DMSO to the tube containing the powder. b. Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. c. Visually inspect the solution to ensure it is clear and free of any particulate matter. d. If complete dissolution is not achieved, sonicate the tube for 5-10 minutes in a water bath. Gentle warming to 37°C can also be attempted, but for the shortest duration necessary.
-
Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Use Immediately: It is strongly recommended to use the stock solution immediately after preparation.
-
Short-term Storage (If Absolutely Necessary): If immediate use is not possible, aliquot the stock solution into single-use, tightly sealed vials and store at -20°C for a very limited time. Avoid repeated freeze-thaw cycles. Be aware that the stability of this compound, even in DMSO, is not guaranteed over long periods. It is always best to prepare fresh solutions.
-
Preparation of Working Solutions: When preparing working solutions for cell culture, dilute the DMSO stock solution into the cell culture medium. Ensure the final concentration of DMSO in the culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Mandatory Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for mechlorethamine HCl precipitation.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Nitrogen mustard hydrochloride | C5H12Cl3N | CID 5935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 55-86-7 | DNA/RNA Synthesis | MOLNOVA [molnova.com]
- 4. The long term stability of this compound (nitrogen mustard) ointment measured by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechlorethamine | C5H11Cl2N | CID 4033 - PubChem [pubchem.ncbi.nlm.nih.gov]
strategies to reduce variability in DNA alkylation with mechlorethamine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in DNA alkylation experiments using mechlorethamine (B1211372) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of DNA alkylation by mechlorethamine hydrochloride?
A1: this compound is a nitrogen mustard and a potent bifunctional alkylating agent.[1] In aqueous solutions, it undergoes a rapid intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion.[2][3] This cation is a powerful electrophile that reacts with nucleophilic sites on the DNA molecule. The primary target for alkylation is the N7 position of guanine (B1146940) residues.[2][4] This initial reaction forms a monoadduct. Subsequently, the second chloroethyl arm of the mechlorethamine molecule can react with another guanine residue on the same or opposite DNA strand, leading to the formation of intrastrand or interstrand cross-links, respectively.[2] These cross-links are highly cytotoxic as they block DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][4]
Q2: Why is the stability of the this compound solution critical for consistent results?
A2: this compound is highly unstable in aqueous solutions.[5][6] The formation of the reactive aziridinium ion is a rapid process, and the ion itself can react with water and other nucleophiles present in the solution, leading to the inactivation of the drug. Aqueous solutions of mechlorethamine can fully degrade within days.[7] Therefore, it is imperative to prepare the solution immediately before use to ensure a consistent and effective concentration of the active alkylating agent in your experiments.[5][8] Failure to do so is a major source of variability.
Q3: How does pH affect the DNA alkylation reaction?
A3: The pH of the reaction buffer significantly influences the rate of DNA alkylation by mechlorethamine. The formation of the reactive aziridinium ion is pH-dependent.[9] While reconstituted this compound solutions are acidic (pH 3-5), which provides some temporary stability, the alkylation reaction itself is more efficient at a slightly alkaline pH.[5] Research has shown that the optimal pH for the alkylation of guanine by mechlorethamine is around 8.0.
Q4: What are the primary types of DNA adducts formed by mechlorethamine?
A4: Mechlorethamine forms several types of DNA adducts. The main products are:
-
N7-guanine monoadducts: A single arm of the mechlorethamine molecule attached to the N7 position of a guanine base.[10]
-
N3-adenine monoadducts: A less frequent monoadduct formed at the N3 position of adenine (B156593).[10]
-
Guanine-guanine interstrand cross-links: The two arms of a single mechlorethamine molecule linking the N7 positions of two guanine bases on opposite DNA strands.[10]
-
Guanine-adenine interstrand cross-links: The mechlorethamine molecule linking the N7 of guanine on one strand to the N3 of adenine on the other.[10]
Q5: How can I quantify the extent of DNA alkylation?
A5: Several methods can be used to quantify DNA alkylation:
-
High-Performance Liquid Chromatography (HPLC): Following enzymatic or chemical hydrolysis of the DNA, HPLC can be used to separate and quantify the different alkylated nucleosides.[11][12]
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique offers high sensitivity and specificity for identifying and quantifying specific DNA adducts.[11][13]
-
Comet Assay (Single Cell Gel Electrophoresis): This method is used to detect DNA strand breaks, which can be an indirect measure of the DNA damage caused by alkylating agents. The assay can be modified to detect interstrand cross-links.[14][15]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate experiments | 1. Inconsistent this compound solution activity: The solution was not prepared fresh, or there was a delay between preparation and use.[5][8] 2. Inaccurate pipetting of viscous DNA solutions or small volumes of reagents. 3. Temperature fluctuations during the reaction. | 1. Always prepare the this compound solution immediately before adding it to the reaction. Discard any unused solution according to safety protocols. 2. Use calibrated pipettes and appropriate techniques for viscous solutions. For small volumes, consider preparing a master mix. 3. Use a water bath or incubator to maintain a constant and uniform temperature throughout the experiment. |
| Low or no DNA alkylation detected | 1. Degraded this compound: The solid compound may have been improperly stored and exposed to moisture.[16] 2. Suboptimal reaction pH: The pH of the reaction buffer may be too acidic, reducing the efficiency of the alkylation reaction. 3. Insufficient incubation time or temperature. 4. Presence of nucleophilic scavengers in the reaction buffer (e.g., Tris buffer, high concentrations of certain salts). | 1. Store this compound in a desiccator at the recommended temperature (typically 2-8°C) and protect it from light. [8] 2. Adjust the pH of your reaction buffer to the optimal range (around pH 8.0). 3. Increase the incubation time or temperature based on preliminary optimization experiments. 4. Use a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES. |
| Excessive DNA degradation | 1. High concentration of this compound: This can lead to extensive DNA damage and fragmentation.[4] 2. Contamination with nucleases. | 1. Perform a dose-response experiment to determine the optimal concentration of mechlorethamine for your specific application. [11] 2. Use nuclease-free water and reagents, and maintain sterile working conditions. |
| Inconsistent results in cell-based assays | 1. Variations in cell density or cell cycle phase. 2. Inconsistent drug exposure time. 3. Differences in cell line sensitivity to mechlorethamine. | 1. Ensure consistent cell seeding density and synchronize cells if necessary. 2. Precisely control the duration of drug treatment. 3. Characterize the sensitivity of your cell line to mechlorethamine by determining the IC50 value. |
Data Presentation
Table 1: Factors Influencing this compound Stability and Reactivity
| Factor | Effect on Stability | Effect on Reactivity with DNA | Recommendations for Reducing Variability |
| Aqueous Solution | Highly unstable; degrades rapidly.[5][6] | High initial reactivity that decreases over time as the drug degrades. | Prepare solution immediately before use.[5][8] |
| pH | More stable in acidic solutions (pH 3-5).[5] | Optimal alkylation of guanine occurs at a slightly alkaline pH (~8.0). | Prepare stock solution in an acidic buffer or water and dilute into a reaction buffer with the optimal pH. |
| Temperature | Degradation rate increases with temperature. | Reaction rate increases with temperature, but so does the rate of hydrolysis. | Maintain a consistent and controlled temperature during the experiment. Store stock solutions at 2-8°C for short-term use.[8] |
| Storage of Solid | Hygroscopic; degrades in the presence of moisture.[16] | N/A | Store in a desiccator, protected from light, at the recommended temperature.[8][16] |
Table 2: Concentration-Dependent Effects of Mechlorethamine on HT1080 Cells (3-hour exposure)
| Mechlorethamine Concentration (µM) | Approximate Cell Survival (%) | Observation |
| 0 | 100 | Control |
| 10 | ~80 | Minimal cytotoxicity |
| 25 | ~60 | Moderate cytotoxicity |
| 50 | ~50 | Significant cytotoxicity (approx. IC50)[11] |
| 100 | ~30 | High cytotoxicity |
Note: This data is derived from a study on HT1080 cells and may vary with other cell lines and experimental conditions.[11]
Experimental Protocols
Protocol 1: In Vitro DNA Alkylation with this compound
Materials:
-
Purified DNA (e.g., plasmid DNA, genomic DNA)
-
This compound powder
-
Nuclease-free water
-
10x PBS (phosphate-buffered saline) or other non-nucleophilic buffer
-
Microcentrifuge tubes
-
Water bath or incubator
Procedure:
-
DNA Preparation: Dilute the purified DNA to the desired concentration in nuclease-free water or 1x PBS.
-
Mechlorethamine Solution Preparation (Prepare immediately before use):
-
Calculate the required amount of this compound for your desired final concentration.
-
In a fume hood, carefully weigh the this compound powder and dissolve it in nuclease-free water to make a concentrated stock solution (e.g., 10 mM). Vortex briefly to ensure it is fully dissolved.
-
-
Alkylation Reaction:
-
In a microcentrifuge tube, combine the DNA solution and the appropriate volume of the freshly prepared this compound stock solution to achieve the desired final concentration.
-
Gently mix the solution by flicking the tube.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1-4 hours).
-
-
Reaction Quenching (Optional): To stop the reaction, you can add a nucleophilic scavenger like sodium thiosulfate (B1220275) to a final concentration of 10 mM.
-
DNA Purification: Purify the alkylated DNA using a standard method such as ethanol (B145695) precipitation or a DNA purification kit to remove unreacted mechlorethamine and salts.
-
Quantification and Analysis: Quantify the concentration of the purified alkylated DNA using a spectrophotometer. The DNA is now ready for downstream analysis (e.g., HPLC-MS, comet assay).
Control Experiments:
-
Negative Control: Incubate DNA with the vehicle (nuclease-free water) under the same conditions.
-
Positive Control (for analytical method): Use a commercially available DNA standard with known alkylation modifications if available. For cell-based assays, a known DNA damaging agent like hydrogen peroxide can be used as a positive control for the detection method.[17]
Protocol 2: Analysis of DNA Adducts by HPLC
Materials:
-
Alkylated DNA sample
-
Nuclease P1
-
Alkaline phosphatase
-
Appropriate buffers for enzymatic digestion
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile phase (e.g., acetonitrile/water gradient with a buffer like ammonium (B1175870) formate)
-
Standards for unmodified and expected alkylated nucleosides
Procedure:
-
Enzymatic Digestion of DNA:
-
To approximately 20-50 µg of alkylated DNA, add nuclease P1 and incubate at 37°C for 2-4 hours to digest the DNA into individual deoxynucleoside monophosphates.
-
Add alkaline phosphatase and continue to incubate at 37°C for another 2-4 hours to dephosphorylate the nucleotides to deoxynucleosides.
-
-
Sample Preparation: Centrifuge the digested sample to pellet any undigested material. Transfer the supernatant containing the deoxynucleosides to an HPLC vial.
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Run a gradient elution to separate the different deoxynucleosides.
-
Monitor the elution profile using a UV detector, typically at 254 nm or 260 nm.[11]
-
-
Data Analysis:
-
Identify the peaks corresponding to the unmodified deoxynucleosides (dG, dA, dC, dT) and any new peaks that correspond to the alkylated adducts by comparing their retention times with those of known standards.
-
Quantify the amount of each adduct by integrating the peak area and comparing it to a standard curve generated from known concentrations of the adduct standards.
-
Mandatory Visualization
Caption: Mechanism of DNA alkylation by this compound.
Caption: General workflow for DNA alkylation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. onyxreview.agnesscott.org [onyxreview.agnesscott.org]
- 4. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. The long term stability of this compound (nitrogen mustard) ointment measured by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalrph.com [globalrph.com]
- 9. ijrpc.com [ijrpc.com]
- 10. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkylation of DNA In Vivo: Development of Analytical Methodology for Trace Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. researchgate.net [researchgate.net]
- 16. medkoo.com [medkoo.com]
- 17. researchgate.net [researchgate.net]
identifying and mitigating artifacts in mechlorethamine hydrochloride-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mechlorethamine (B1211372) hydrochloride-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of mechlorethamine hydrochloride?
This compound is a nitrogen mustard and a potent alkylating agent.[1][2][3] Its primary mechanism involves the formation of a highly reactive ethyleniminium ion intermediate in vivo.[1][4] This intermediate then covalently binds to (alkylates) DNA, primarily at the N7 position of guanine (B1146940) residues.[1][5] This alkylation can lead to DNA base pair mismatching, the formation of both inter- and intra-strand DNA cross-links, and DNA-protein cross-links.[1][5][6] These events inhibit DNA replication and transcription, ultimately triggering cell cycle arrest, typically at the G2/M phase, and inducing apoptosis (programmed cell death).[1][5][7]
Q2: How stable is this compound in different solutions?
This compound is notoriously unstable, especially in neutral or alkaline aqueous solutions, where it undergoes rapid chemical transformation.[8] Aqueous solutions can fully degrade within a few days.[9] Its stability is significantly improved in anhydrous ointments or when dissolved in certain organic solvents like DMSO immediately before use.[9][10][11] Due to its hygroscopic nature, it should be stored in dry, dark conditions.[12][13]
Q3: What are the common off-target effects of this compound in cellular assays?
As an alkylating agent, mechlorethamine is not selective for cancer cells and can affect any rapidly dividing cells.[1] This lack of specificity can lead to cytotoxicity in normal cells, which is a significant consideration in experimental design and data interpretation.[1][14] Common off-target effects include myelosuppression (suppression of bone marrow cells) and damage to the gastrointestinal tract.[14][15] In vitro, this can manifest as a general reduction in cell viability across different cell types.
Q4: Can mechlorethamine interact with components of the assay medium?
Yes, the high reactivity of the ethyleniminium ion means it can react with various nucleophiles present in complex biological media, not just DNA. This can include water, proteins, and other small molecules, leading to a reduction in the effective concentration of the drug reaching its intended target.[16]
Troubleshooting Guide
| Issue/Artifact | Potential Cause(s) | Recommended Mitigation Strategy |
| Low or no drug activity observed | Drug Degradation: Mechlorethamine rapidly degrades in aqueous solutions. | Prepare fresh solutions of this compound immediately before each experiment.[8] Consider using a non-aqueous solvent like DMSO for stock solutions.[11] |
| Reaction with Media Components: The drug may be reacting with components in the cell culture medium before reaching the cells. | Simplify the assay medium where possible or conduct experiments in a protein-free buffer for short-term exposures. | |
| High variability between replicate wells/experiments | Inconsistent Drug Concentration: Due to rapid degradation, the effective concentration can vary if solutions are not used immediately after preparation. | Prepare a master mix of the final drug dilution and add it to all replicate wells simultaneously. Ensure consistent timing between solution preparation and application. |
| Hygroscopic Nature of the Compound: The powder can absorb moisture from the air, leading to degradation before it is even dissolved. | Store this compound powder under dry, inert conditions and handle it quickly when preparing solutions.[12][13] | |
| Unexpected Cytotoxicity in Control Groups | Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. | Perform a solvent toxicity control experiment to determine the maximum tolerable concentration of your solvent for the cell line being used. |
| Difficulty in Quantifying Mechlorethamine Concentration | Instability During Analysis: The drug can degrade during the analytical process (e.g., HPLC). | Use a stability-indicating assay method. This often involves derivatization of mechlorethamine with a thiol-containing compound (e.g., benzenethiol) to form a stable product that can be accurately quantified by HPLC.[17] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stock solution of this compound for use in cellular assays.
Materials:
-
This compound powder (handle with extreme care in a certified chemical fume hood)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Due to the highly toxic and corrosive nature of mechlorethamine, all handling must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[8]
-
Pre-weigh a sterile, empty microcentrifuge tube.
-
Quickly weigh the desired amount of this compound powder into the tube to minimize exposure to air and moisture.[11]
-
Immediately add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).[11]
-
Vortex briefly until the powder is completely dissolved.
-
This stock solution is highly unstable and should be used immediately for preparing final dilutions in your assay medium. Do not store aqueous dilutions.[8][9]
Protocol 2: Cellular Viability Assay (MTT-Based)
Objective: To assess the cytotoxic effects of this compound on a cell line.
Materials:
-
Cells of interest plated in a 96-well plate
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at a predetermined optimal density in a 96-well plate and incubate overnight to allow for attachment.
-
The next day, prepare serial dilutions of this compound from the stock solution in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of mechlorethamine. Include untreated and solvent-only controls.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).[18]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the untreated control.
Visualizations
Caption: Mechlorethamine's mechanism of action pathway.
Caption: Troubleshooting logic for mechlorethamine assays.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. MECHLORETHAMINE Synthesis, SAR, MCQ and Chemical Structure - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Facebook [cancer.gov]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechlorethamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. The long term stability of this compound (nitrogen mustard) ointment measured by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of this compound 0.01% ointment in aquaphor base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dysregulation of the mTOR pathway by mechlorethamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. chembk.com [chembk.com]
- 14. Alkylating Agents for Breast Cancer [webmd.com]
- 15. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Protection from cytotoxic effects induced by the nitrogen mustard mechlorethamine on human bronchial epithelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of the nitrogen mustard mechlorethamine in topical pharmaceutical preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. heraldopenaccess.us [heraldopenaccess.us]
Technical Support Center: Refinement of Mechlorethamine Hydrochloride Dosage for Specific Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mechlorethamine (B1211372) hydrochloride. The information is designed to address specific issues that may be encountered during in vitro experiments to refine dosage for various cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of mechlorethamine hydrochloride?
This compound is a nitrogen mustard and a potent alkylating agent. Its primary mechanism of action involves the formation of highly reactive ethylenimonium ions, which then alkylate the N7 position of guanine (B1146940) bases in DNA. This leads to the formation of inter- and intra-strand cross-links in the DNA double helix. These cross-links inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1]
Q2: How does the cytotoxicity of this compound vary across different cancer cell lines?
The sensitivity of cancer cell lines to this compound can vary significantly. This variability is influenced by factors such as the cell line's origin, proliferation rate, and the status of its DNA repair pathways. For instance, in a study on the human fibrosarcoma cell line HT1080, treatment with 50 µM mechlorethamine for 3 hours resulted in approximately 50% cell death.[2] In contrast, a study on the H441 human lung cancer cell line investigated synergistic effects using a much lower concentration of 0.2 µM.[1] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this variability.
Q3: What are the critical considerations when preparing this compound for in vitro experiments?
This compound is highly unstable in aqueous solutions. Therefore, it is crucial to prepare fresh solutions immediately before each experiment. Stock solutions are typically prepared in a non-aqueous solvent like dehydrated alcohol and then diluted to the final concentration in the cell culture medium just prior to treating the cells. The stability of mechlorethamine in ointment form has been shown to be greater than in aqueous solutions.[3][4]
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on specific cancer cell lines as reported in the literature. It is important to note that experimental conditions such as incubation time and the specific viability assay used can influence the observed IC50 values.
| Cell Line | Cancer Type | Concentration | Incubation Time | Observed Effect | Citation |
| HT1080 | Human Fibrosarcoma | 50 µM | 3 hours (followed by 18-hour recovery) | ~50% cell death | [2] |
| H441 | Human Lung Cancer | 0.2 µM | 72 hours | Used in a synergistic effect study, resulting in a 30% decrease in cell number when used alone. | [1] |
| A-431 | Skin Cells | 25 µM | Not specified | Found to be toxic in previous studies. | [1] |
Experimental Protocols
Detailed Methodology for Determining Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well flat-bottom plates
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the drug. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Detailed Methodology for Determining Cell Viability using Crystal Violet Assay
The crystal violet assay is a simple method for staining and quantifying the number of adherent cells.
Materials:
-
96-well flat-bottom plates
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
0.5% Crystal Violet staining solution
-
Solubilization solution (e.g., 10% acetic acid)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of this compound concentrations as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
Fixation: Gently wash the cells with PBS and then add 100 µL of the fixative solution to each well. Incubate for 15 minutes at room temperature.
-
Staining: Remove the fixative and add 100 µL of the 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 590 nm.
-
Data Analysis: Determine the percentage of cell viability relative to the control and calculate the IC50 value.
Signaling Pathway Visualization
The following diagram illustrates the simplified signaling pathway of mechlorethamine-induced DNA damage and apoptosis.
Caption: Mechlorethamine-induced DNA damage and apoptosis pathway.
Troubleshooting Guide
Issue: High variability between replicate wells in a viability assay.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension flask before pipetting and mix between seeding every few rows of the plate.
-
-
Possible Cause 2: "Edge effect" in the 96-well plate.
-
Solution: The outer wells of a 96-well plate are more prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental samples.
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and ensure consistent technique when adding cells, media, and reagents.
-
Issue: Low or no cytotoxic effect observed at expected concentrations.
-
Possible Cause 1: Degraded this compound solution.
-
Solution: this compound is highly unstable in aqueous solutions. Always prepare fresh dilutions from a stock solution immediately before use.
-
-
Possible Cause 2: Cell line is resistant to the drug.
-
Solution: Verify the sensitivity of your cell line from the literature or by using a positive control cytotoxic agent. Consider using a higher concentration range of mechlorethamine.
-
-
Possible Cause 3: Incorrect assay incubation time.
-
Solution: The cytotoxic effects of mechlorethamine may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.
-
Issue: Inconsistent or unexpected results with the MTT assay.
-
Possible Cause 1: Interference of the compound with the MTT reagent.
-
Solution: Some compounds can chemically react with MTT. To check for this, run a control plate without cells, containing only media and the different concentrations of mechlorethamine, and then perform the MTT assay.
-
-
Possible Cause 2: Incomplete solubilization of formazan crystals.
-
Solution: Ensure that the formazan crystals are completely dissolved before reading the absorbance. This can be facilitated by gentle shaking and visual inspection under a microscope.
-
Issue: Difficulty in obtaining a clear dose-response curve.
-
Possible Cause 1: Suboptimal range of drug concentrations.
-
Solution: Widen the range of concentrations tested, including both very low and very high concentrations, to ensure you capture the full dose-response curve, from no effect to complete cell death.
-
-
Possible Cause 2: Cell clumping.
-
Solution: Ensure a single-cell suspension is achieved after trypsinization and before seeding. Cell clumps can lead to uneven growth and drug exposure.
-
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The long term stability of this compound (nitrogen mustard) ointment measured by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of this compound 0.01% ointment in aquaphor base - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with the vesicant properties of mechlorethamine hydrochloride in a research setting
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the vesicant agent mechlorethamine (B1211372) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is mechlorethamine hydrochloride and why is it considered a vesicant?
This compound is a nitrogen mustard and a potent alkylating agent.[1][2][3] It is classified as a vesicant because it can cause severe tissue damage, blistering (vesication), and necrosis if it comes into contact with skin or other tissues.[3][4] This is due to its high reactivity and ability to alkylate cellular macromolecules like DNA, leading to cell death and tissue injury.[5][6][7]
Q2: What are the primary molecular mechanisms of this compound's cytotoxicity and vesicant action?
This compound's primary mechanism of action is the alkylation of DNA.[3][8] It forms a highly reactive ethylenimmonium ion that covalently binds to DNA, particularly at the N7 position of guanine (B1146940) residues.[2][8] This leads to the formation of inter- and intra-strand DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[2][5][8] The resulting cellular damage and inflammatory response manifest as blistering and tissue necrosis.
Q3: How stable is this compound in solution and in different formulations?
This compound is highly unstable in neutral or alkaline aqueous solutions, undergoing rapid chemical transformation.[9][10] Acidic solutions are more stable but should be prepared immediately before use as they will decompose on standing.[10] When formulated as an ointment in a non-aqueous base like white soft paraffin, it exhibits significantly greater stability, remaining stable for at least 84 days when stored at 4°C.[11] Solutions for clinical use are reported to be stable for months when refrigerated.[12]
Q4: What are the recommended storage conditions for this compound?
This compound powder should be stored in a tightly-closed container in a cool, dry, well-ventilated area, protected from light and humidity.[1][13] Recommended long-term storage is at -20°C.[1] Short-term storage at 0-4°C is also acceptable.[1]
Troubleshooting Guides
Issue 1: Accidental Skin or Eye Exposure
Symptoms: Redness, burning, pain, swelling, blisters, or skin sores at the site of contact.[14]
Immediate Actions:
-
Skin Exposure:
-
Immediately irrigate the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][15]
-
Following irrigation, apply a 2% sodium thiosulfate (B1220275) solution to the affected area.[9]
-
Contaminated clothing should be destroyed.[9]
-
-
Eye Exposure:
Issue 2: Spill or Leak in the Laboratory
Immediate Actions:
-
Evacuate and Restrict Access: Immediately evacuate all non-essential personnel from the spill area and restrict access.[16]
-
Personal Protective Equipment (PPE): Before cleaning, ensure you are wearing appropriate PPE, including double gloves, a gown, eye protection, and a NIOSH-approved respirator.[15][17]
-
Contain the Spill:
-
Decontaminate the Area:
-
Dispose of Waste:
-
Report the Incident: Report the spill to your supervisor and EH&S department as per your institution's protocol.[16]
Issue 3: Inconsistent Experimental Results
Potential Causes and Solutions:
-
Reagent Instability: As this compound is unstable in aqueous solutions, always prepare it fresh before each experiment.[10] Inconsistent results may arise from using partially degraded solutions.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. Ensure you have established a dose-response curve for your specific cell line to determine the optimal concentration for your experiments.
-
Inaccurate Concentration: this compound is hygroscopic.[1][18] Ensure it is stored in a desiccator to prevent water absorption, which can affect the accuracy of weighing and solution preparation.
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in a Human Lung Cancer Cell Line
| Cell Line | Treatment Concentration (µM) | Effect on Cell Proliferation | Reference |
| H441 | 0.2 | 30% decrease | [19] |
Table 2: Stability of this compound Formulations
| Formulation | Storage Temperature | Stability | Reference |
| Aqueous Solution | Room Temperature | Degrades within hours to days | [11] |
| 0.01% Ointment in Aquaphor | 23°C | Lost 10% potency in 7 days | [20] |
| Ointment in White Soft Paraffin | 4°C | Stable for at least 84 days | [11] |
| Ointment in White Soft Paraffin | 37°C | Stable for at least 40 days | [11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Sterile PBS (phosphate-buffered saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Drug Preparation: Immediately before use, prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).[1] Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include untreated control wells (medium only) and vehicle control wells (medium with the highest concentration of the solvent used to dissolve the drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 2: Decontamination of Laboratory Equipment
This protocol describes the neutralization of equipment and unused solutions of this compound.[10]
Materials:
-
5% Sodium thiosulfate solution
-
5% Sodium bicarbonate solution
-
Contaminated equipment (e.g., glassware, rubber gloves, tubing)
-
Waste container for hazardous materials
Methodology:
-
Prepare Decontamination Solution: Mix equal volumes of 5% sodium thiosulfate and 5% sodium bicarbonate aqueous solutions.
-
Soak Equipment: Submerge the contaminated equipment in the decontamination solution for at least 45 minutes.
-
Rinse: After soaking, thoroughly rinse the equipment with water.
-
Neutralize Unused Solutions: To neutralize any unused this compound injection solution, mix it with an equal volume of the sodium thiosulfate/sodium bicarbonate solution. Let the mixture stand for 45 minutes before disposal as hazardous waste.
-
Dispose of Waste: Dispose of the decontamination solution and neutralized mechlorethamine solution according to your institution's hazardous waste disposal procedures.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for responding to a this compound spill.
Caption: DNA damage response signaling pathway activated by mechlorethamine.
References
- 1. medkoo.com [medkoo.com]
- 2. Facebook [cancer.gov]
- 3. Mechlorethamine Pharmacology - BioPharma Notes [biopharmanotes.com]
- 4. ADReCS [bio-add.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Mechlorethamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The sulfur mustard analog mechlorethamine (bis(2-chloroethyl)methylamine) modulates cell cycle progression via the DNA damage response in human lung epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Mustargen (Mechlorethamine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. The long term stability of this compound (nitrogen mustard) ointment measured by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound solutions and ointment. Prolonged stability and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aksci.com [aksci.com]
- 14. drugs.com [drugs.com]
- 15. cdn.chemservice.com [cdn.chemservice.com]
- 16. ehs.washington.edu [ehs.washington.edu]
- 17. physicianforum.nm.org [physicianforum.nm.org]
- 18. This compound | 55-86-7 [chemicalbook.com]
- 19. heraldopenaccess.us [heraldopenaccess.us]
- 20. Stability of this compound 0.01% ointment in aquaphor base - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term storage and stability of mechlorethamine hydrochloride powder and solutions
Welcome to the Technical Support Center for mechlorethamine (B1211372) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the long-term storage, stability, and handling of mechlorethamine hydrochloride powder and its solutions. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data-driven stability profiles to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is hygroscopic and should be stored in a tightly-sealed container in a cool, dry, and dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the powder should be kept at -20°C. The unopened container has a shelf-life of two years when stored at 2-15°C.
Q2: How stable is this compound in aqueous solutions?
A2: this compound is highly unstable in aqueous solutions, particularly in neutral or alkaline conditions, where it undergoes rapid degradation. Acidic solutions are comparatively more stable, but should still be prepared immediately before use. One study reported that an aqueous solution of mechlorethamine fully degraded after four days. When reconstituted in Sterile Water for Injection or 0.9% Sodium Chloride Injection to a concentration of 1 mg/mL, the resulting solution has a pH of 3-5.
Q3: My aqueous solution of this compound seems to have lost activity. What could be the cause?
A3: Loss of activity in aqueous solutions is most likely due to chemical degradation. The primary degradation pathway is hydrolysis, which is significantly accelerated at neutral and alkaline pH. It is crucial to use freshly prepared solutions for experiments. If your experimental conditions require a pH above 5, the rate of degradation will increase substantially.
Q4: Can I store stock solutions of this compound? If so, in what solvent and at what temperature?
A4: Due to its instability in aqueous solutions, storing this compound in water-based buffers is not recommended. For stock solutions, dissolving the powder in a non-aqueous, inert solvent like DMSO may offer better stability. These stock solutions should be stored at -20°C for long-term storage (months) and at 0-4°C for short-term storage (days to weeks). However, it is always best practice to prepare solutions fresh whenever possible.
Q5: How does the stability of this compound in an ointment base compare to an aqueous solution?
A5: this compound is significantly more stable in an anhydrous ointment base compared to aqueous solutions. One study found that a 0.01% this compound ointment lost only 10% of its potency after seven days when stored at 23°C. Another study reported that an ointment stored at 4°C was stable for at least 84 days, and at 37°C, it remained stable for at least 40 days.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound solution. | Prepare fresh solutions immediately before each experiment. If using a stock solution in an organic solvent, ensure it has been stored properly at low temperature and minimize freeze-thaw cycles. Verify the pH of your experimental medium, as higher pH accelerates degradation. |
| Precipitate formation in the reconstituted solution | Incomplete dissolution or interaction with buffer components. | Ensure the powder is fully dissolved by gentle vortexing. When preparing solutions in buffers, add the this compound solution to the buffer last and mix immediately. |
| Discoloration of the powder or solution | Degradation due to exposure to light, moisture, or heat. | Discard the powder or solution. Always store the powder in a tightly sealed, light-resistant container in a cool, dry place. Prepare solutions fresh and protect them from light. |
| Low purity detected by HPLC analysis | Degradation of the sample during preparation or analysis. | Prepare samples for HPLC immediately before injection. Use a validated stability-indicating HPLC method. Consider derivatization to form a more stable analyte for analysis. |
Stability Data Summary
Table 1: Stability of this compound Powder
| Storage Condition | Duration | Stability | Reference |
| Cool, dry, dark place | Long-term | Stable | |
| 0 - 4°C | Short-term (days to weeks) | Stable | |
| -20°C | Long-term (months to years) | Stable | |
| Up to 40°C | Not specified | Dry crystals are stable | |
| 2 - 15°C | 2 years (unopened) | Stable |
Table 2: Stability of this compound in Different Formulations
| Formulation | Concentration | Storage Temperature | Observed Degradation | Reference |
| Aqueous Solution | Not specified | Not specified | Fully degraded after 4 days | |
| Aqueous Solution | 1 mg/mL (pH 3-5) | Room Temperature | Decomposes on standing, prepare immediately before use | |
| Ointment (Aquaphor base) | 0.01% | 23°C | 10% loss of potency in 7 days | |
| Ointment (White soft paraffin) | 10 mg in 50 g | 4°C | Stable for at least 84 days | |
| Ointment (White soft paraffin) | 10 mg in 50 g | 37°C | Stable for at least 40 days |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to assess the intrinsic stability of this compound and to generate potential degradation products for the development of a stability-indicating analytical method.
1. Acid Hydrolysis:
- Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.
- Incubate the solution at 60°C for 24 hours.
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
2. Base Hydrolysis:
- Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.
- Incubate the solution at room temperature (due to rapid degradation).
- At shorter time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
- Dissolve this compound in 3% hydrogen peroxide to a final concentration of 1 mg/mL.
- Store the solution at room temperature, protected from light, for 24 hours.
- At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4. Photolytic Degradation:
- Prepare a 1 mg/mL solution of this compound in water.
- Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
- A control sample should be wrapped in aluminum foil and kept at the same temperature.
- Analyze samples by HPLC at appropriate time intervals.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate and quantify this compound from its potential degradation products. Due to the instability of mechlorethamine, derivatization may be necessary for reproducible results.
1. Derivatization (optional but recommended):
- A derivatization reaction with a thiol-containing reagent like benzenethiol (B1682325) can be used to form a stable derivative suitable for HPLC analysis. This is particularly useful for analyzing samples from ointment formulations.
2. HPLC System and Conditions:
- HPLC System: A system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient would be to start with a low percentage of Mobile Phase B and gradually increase it to elute the analyte and any degradation products. For example: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: To be determined based on the UV spectrum of this compound or its derivative.
- Injection Volume: 20 µL.
3. Sample Preparation:
- For Powder: Accurately weigh and dissolve in the mobile phase to the desired concentration.
- For Solutions: Dilute the sample with the mobile phase to fall within the calibration curve range.
- For Ointments: A specific extraction procedure is required. This may involve dissolving the ointment in a suitable organic solvent, followed by liquid-liquid extraction to isolate the mechlorethamine before analysis.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Mechlorethamine-induced cell death pathway.
Validation & Comparative
Validating Mechlorethamine Hydrochloride-Induced DNA Interstrand Cross-Links: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating and quantifying DNA interstrand cross-links (ICLs) induced by the alkylating agent mechlorethamine (B1211372) hydrochloride. Objective comparisons of performance, alongside detailed experimental protocols and supporting data, are presented to aid researchers in selecting the most appropriate technique for their specific needs.
Comparison of ICL Validation Methods
The selection of an appropriate method for the validation and quantification of DNA ICLs depends on various factors, including the required sensitivity, specificity, sample type, and available equipment. Here, we compare three widely used techniques: the Modified Alkaline Comet Assay, the Alkaline Elution Assay, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Feature | Modified Alkaline Comet Assay | Alkaline Elution Assay | LC-MS/MS |
| Principle | Measures the decrease in DNA migration in an electric field due to cross-links.[1][2][3] | Measures the rate of elution of DNA from a filter under denaturing conditions.[4] | Directly identifies and quantifies the specific chemical structure of ICLs.[4][5] |
| Sensitivity | High; detects ICLs at pharmacologically relevant doses.[1][6] | High.[4] | Very High; highly sensitive and specific.[4] |
| Specificity | Indirect; measures a reduction in DNA migration, which can be influenced by other lesions. | Indirect; relies on the altered elution rate of cross-linked DNA. | High; provides structural confirmation of the cross-link.[4][5] |
| Throughput | High; suitable for analyzing many individual cells.[1][6] | Low to medium. | Low to medium, depending on sample preparation. |
| Sample Requirement | Low; requires only a small number of cells.[1][6] | Higher cell numbers required. | Requires purified genomic DNA.[4] |
| Qualitative/Quantitative | Primarily quantitative (measures the extent of cross-linking). | Quantitative (calculates cross-linking frequency).[4] | Both qualitative (structural identification) and quantitative.[4][5] |
| Equipment | Standard cell culture and electrophoresis equipment, fluorescence microscope. | Peristaltic pump, filter holders, fraction collector, scintillation counter or fluorometer. | High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer.[4] |
Experimental Protocols
Modified Alkaline Comet Assay (for ICLs)
This method, also known as Single Cell Gel Electrophoresis (SCGE), is adapted to measure ICLs by introducing a fixed amount of random DNA strand breaks (e.g., via ionizing radiation) after cell treatment with the cross-linking agent.[2][7] The presence of ICLs reduces the migration of these induced fragments, leading to a smaller "comet tail".[3][7]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of mechlorethamine hydrochloride for a specified duration. Include untreated controls.
-
-
Induction of Single-Strand Breaks:
-
After treatment, irradiate the cells with a defined dose of X-rays (e.g., 5-15 Gy) on ice to introduce a known frequency of single-strand breaks.
-
-
Embedding Cells in Agarose (B213101):
-
Prepare a single-cell suspension of approximately 2 x 10^4 cells/mL in ice-cold PBS.
-
Mix 10 µL of the cell suspension with 70 µL of 1% low melting point agarose at 37°C.
-
Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for at least 5 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 0.7 V/cm) and high current (e.g., 300 mA) for 20-30 minutes. All steps should be conducted at 4°C to prevent additional DNA damage.[8]
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and neutralize by washing three times for 5 minutes each with a neutralization buffer (0.4 M Tris, pH 7.5).[8]
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail, tail length, or tail moment. A decrease in these parameters in mechlorethamine-treated cells compared to irradiated controls indicates the presence of ICLs.
-
Alkaline Elution Assay
The alkaline elution assay is a sensitive method for quantifying ICLs by measuring the rate at which DNA elutes through a filter under alkaline conditions.[4] DNA containing ICLs is larger and elutes more slowly than DNA without cross-links.[4]
Protocol Summary:
-
Cell Treatment and Radiolabeling: Treat cells with this compound. Cellular DNA is often pre-labeled with a radioactive precursor (e.g., ¹⁴C-thymidine).
-
Cell Lysis on Filter: Harvest the cells and load them onto a polycarbonate filter. Lyse the cells directly on the filter.
-
Alkaline Elution: Elute the DNA from the filter using an alkaline buffer at a constant flow rate.
-
Fraction Collection and Quantification: Collect eluted fractions over time and quantify the amount of DNA in each fraction and remaining on the filter using scintillation counting or fluorometry.
-
Data Analysis: Calculate the cross-linking frequency from the decreased elution rate of DNA from treated cells compared to control cells.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a highly sensitive and specific method for the identification and quantification of the precise chemical structure of ICLs.[4]
Protocol Summary:
-
DNA Isolation and Digestion: Isolate high-purity genomic DNA from treated cells. Enzymatically digest the DNA into individual nucleosides or short oligonucleotides.
-
HPLC Separation: Separate the resulting mixture using high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis: Analyze the separated components with a mass spectrometer to identify and quantify the specific cross-linked dinucleosides based on their mass-to-charge ratio.[5]
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
References
- 1. Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mechlorethamine Hydrochloride and Other Nitrogen Mustards
For Researchers, Scientists, and Drug Development Professionals
Nitrogen mustards represent a foundational class of alkylating agents that have been pivotal in cancer chemotherapy for over seven decades.[1] Their primary mechanism of action involves the formation of highly reactive aziridinium (B1262131) ions that alkylate DNA, leading to interstrand cross-links (ICLs), DNA damage, and ultimately, apoptosis.[2][3] This guide provides a comparative analysis of mechlorethamine (B1211372) hydrochloride and other prominent nitrogen mustards, including cyclophosphamide, melphalan, chlorambucil (B1668637), and bendamustine, with a focus on their performance, supported by experimental data.
Mechanism of Action: A Common Pathway
All nitrogen mustards share a common mechanism of cytotoxicity.[4] They possess a bis-(2-chloroethyl)amine core structure which, through intramolecular cyclization, forms a highly electrophilic aziridinium cation.[2][5] This cation is then attacked by nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940).[5][6] A second, sequential reaction with another guanine residue on the opposite DNA strand results in the formation of a covalent interstrand cross-link, which physically prevents DNA strand separation, thereby halting replication and transcription and triggering cell death.[2][5]
Comparative Cytotoxicity
The cytotoxic potency of nitrogen mustards varies depending on their chemical structure, which influences their reactivity, lipophilicity, and cellular uptake. Direct comparative studies across multiple cell lines under identical conditions are limited in publicly available literature.[7] However, data from various sources provide insights into their relative activities.
| Compound | Cancer Cell Line | IC50 / LC50 | Reference |
| Mechlorethamine (HN-2) | Tracheal Epithelial Cells | LC50: 0.034 ± 0.009 mM (24h) | [8] |
| Melphalan | Human Breast Cancer (MDA-MB-468) | More than 16x less cytotoxic than compound '2' | [9] |
| Chlorambucil | Human Breast Cancer (MDA-MB-468) | More than 10x less cytotoxic than compound '2' | [9] |
| Chlorambucil | Chronic Lymphocytic Leukemia (CLL) | - | [10] |
| Bendamustine | Chronic Lymphocytic Leukemia (CLL) | More effective than chlorambucil | [10] |
| Novel Bendamustine Derivatives | Carcinoma, Sarcoma, Melanoma | Effective at > 1 µM | [11] |
| Bendamustine (parent) | Carcinoma, Sarcoma, Melanoma | Ineffective up to 50 µM | [11] |
| Chlorambucil (parent) | Sarcoma | Some potency | [11] |
| Melphalan (parent) | Carcinoma, Sarcoma, Melanoma | Almost as effective as novel derivatives | [11] |
Note: IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values are common measures of drug potency. Lower values indicate higher cytotoxicity. The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Aromatic nitrogen mustards, such as chlorambucil and melphalan, are generally less reactive than aliphatic ones like mechlorethamine.[1][4] This reduced reactivity can affect their pharmacological profiles.[7] Cyclophosphamide is a prodrug that requires metabolic activation in the liver to become cytotoxic.[12][13]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound. It was used to measure the resistance of B-CLL lymphocytes to various DNA damaging agents.[14]
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of the nitrogen mustard compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
-
2. DNA Interstrand Cross-link (ICL) Detection (Comet Assay)
The Comet assay, or single-cell gel electrophoresis, can be adapted to detect DNA interstrand cross-links.
-
Principle: Cells are embedded in agarose (B213101), lysed, and subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates out of the nucleus, forming a "comet tail." The presence of ICLs reduces the migration of DNA fragments, resulting in a smaller comet tail compared to cells with only single-strand breaks.
-
Protocol Outline:
-
Cell Treatment: Expose cells to the nitrogen mustard agent.
-
Induce Strand Breaks: Treat the cells with a secondary DNA damaging agent (e.g., ionizing radiation) to introduce a known level of single-strand breaks.
-
Embed and Lyse: Embed the cells in low-melting-point agarose on a microscope slide and lyse them to remove membranes and proteins.
-
Alkaline Unwinding & Electrophoresis: Subject the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA in the comet tail. A reduction in tail moment/length in drug-treated, irradiated cells compared to irradiated-only cells indicates the presence of ICLs.
-
Resistance Mechanisms
A significant challenge in the clinical use of nitrogen mustards is the development of drug resistance.[4] Key mechanisms include:
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways that efficiently recognize and remove nitrogen mustard-induced adducts and ICLs.[4][14]
-
Increased Glutathione Levels: Elevated levels of intracellular glutathione, a highly nucleophilic molecule, can form adducts with nitrogen mustards, neutralizing them before they can reach the DNA.[4]
-
Reduced Cellular Uptake: Changes in membrane transport proteins can decrease the influx of the drug into cancer cells.[4]
Comparative Toxicity and Therapeutic Index
While highly effective, nitrogen mustards are associated with significant side effects due to their lack of specificity for cancer cells, affecting other rapidly dividing normal cells.[1][4]
| Compound | Common Dose-Limiting Toxicities | Notes |
| Mechlorethamine | Myelosuppression (leukopenia, thrombocytopenia)[3][15] | Highly reactive, severe vesicant.[4][16] |
| Cyclophosphamide | Myelosuppression, hemorrhagic cystitis[12] | Prodrug, requires metabolic activation.[12] |
| Melphalan | Myelosuppression[3] | Oral bioavailability can be variable.[3] |
| Chlorambucil | Bone marrow suppression, neurotoxicity[1] | Aromatic mustard, less reactive than mechlorethamine.[1] |
| Bendamustine | Myelosuppression, infections[17] | Has shown superior efficacy to chlorambucil in CLL.[10] |
The therapeutic index—the ratio between the toxic dose and the therapeutic dose—is a critical consideration. Aliphatic nitrogen mustards like mechlorethamine have a sufficient therapeutic index but are highly reactive with peripheral cytotoxicity.[4] Aromatic mustards are less reactive and can often be administered orally.[4] The development of newer derivatives and hybrid molecules aims to improve the therapeutic index by increasing tumor selectivity and reducing off-target toxicity.[1][11]
References
- 1. Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brainkart.com [brainkart.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Comparative toxicity of sulfur mustard and nitrogen mustard on tracheal epithelial cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Phenylboronic Acid Nitrogen Mustards as Potent and Selective Drug Candidates for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bendamustine compared with chlorambucil in previously untreated patients with chronic lymphocytic leukaemia: updated results of a randomized phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Nitrogen mustard drug resistant B-cell chronic lymphocytic leukemia as an in vivo model for crosslinking agent resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oncolink.org [oncolink.org]
- 16. dhd2.org [dhd2.org]
- 17. Outcomes of bendamustine- or cyclophosphamide-based first-line chemotherapy in older patients with indolent B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DNA Alkylating Agents: Mechlorethamine Hydrochloride vs. Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two potent DNA alkylating agents, mechlorethamine (B1211372) hydrochloride and cisplatin (B142131). While both drugs are staples in chemotherapy, they exhibit distinct chemical properties, mechanisms of action, clinical applications, and toxicity profiles. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive comparative analysis, supported by experimental data, to inform future research and therapeutic strategies.
Introduction
Mechlorethamine hydrochloride, a nitrogen mustard derivative, and cisplatin, a platinum-based compound, are both powerful chemotherapeutic agents that exert their cytotoxic effects primarily through the alkylation of DNA. This covalent modification of DNA disrupts its replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] Mechlorethamine, one of the first alkylating agents used in chemotherapy, has historically been a key component in the treatment of Hodgkin's lymphoma.[3] Cisplatin, discovered later, revolutionized the treatment of testicular cancer and is widely used for a variety of solid tumors.[4] This guide will delve into a detailed comparison of their chemical properties, mechanisms of action, clinical efficacy, toxicity profiles, and the experimental protocols used to evaluate them.
Chemical and Physical Properties
This compound and cisplatin differ significantly in their chemical structures, which dictates their reactivity and interaction with biological macromolecules.
| Property | This compound | Cisplatin |
| Chemical Formula | C₅H₁₁Cl₂N·HCl | cis-[Pt(NH₃)₂Cl₂] |
| Molecular Weight | 192.51 g/mol | 300.05 g/mol |
| Class | Nitrogen Mustard | Platinum-based compound |
| Structure | A bifunctional alkylating agent with two reactive chloroethyl groups. | A square planar platinum complex with two chloride and two ammonia (B1221849) ligands in a cis configuration. |
| Activation | Spontaneously cyclizes in aqueous solution to form a highly reactive aziridinium (B1262131) (ethylenimonium) ion.[1] | Undergoes hydrolysis in the low-chloride intracellular environment, where chloride ligands are replaced by water molecules, forming a reactive aquated species.[2][5] |
Mechanism of DNA Alkylation
Both agents form covalent adducts with DNA, but the nature of these adducts and the resulting structural distortions differ.
This compound
Mechlorethamine is a bifunctional alkylating agent. Its reactive aziridinium ion attacks nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940).[1][6] Being bifunctional, it can react with two different guanine bases, leading to the formation of interstrand and intrastrand cross-links.[1] Interstrand cross-links, which physically prevent the separation of the DNA double helix, are considered the most cytotoxic lesions.[1]
Cisplatin
Upon entering the cell and aquation, cisplatin's platinum atom becomes a potent electrophile that reacts with nucleophilic sites on DNA, also primarily the N7 position of guanine.[2][5] Due to its cis geometry, cisplatin predominantly forms 1,2-intrastrand cross-links between adjacent purine (B94841) bases, with d(GpG) adducts being the most common, followed by d(ApG) adducts.[5] These intrastrand adducts cause a significant bending and unwinding of the DNA helix, which is recognized by cellular proteins, leading to the activation of downstream signaling pathways that trigger cell cycle arrest and apoptosis.[2][5]
Visualization of DNA Alkylation Mechanisms
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. dovepress.com [dovepress.com]
- 3. Mechlorethamine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Long-term toxicity of cisplatin in germ-cell tumor survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
Verifying Apoptosis Induction by Mechlorethamine Hydrochloride: A Comparative Guide to Detection Methods
For Researchers, Scientists, and Drug Development Professionals
Mechlorethamine (B1211372) hydrochloride, a potent nitrogen mustard alkylating agent, is a well-established inducer of apoptosis, or programmed cell death. Its cytotoxic effects are primarily mediated through the induction of extensive DNA damage, leading to cell cycle arrest and the activation of intrinsic apoptotic pathways. For researchers investigating the efficacy of mechlorethamine and other DNA-damaging agents, accurate and reliable detection of apoptosis is paramount. This guide provides a comprehensive comparison of Annexin V staining with other common methods for confirming apoptosis, supported by experimental data and detailed protocols.
Comparison of Apoptosis Detection Methods
Annexin V staining is a widely used and accepted method for detecting one of the earliest events in apoptosis: the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane. However, a multi-faceted approach utilizing alternative assays that measure different apoptotic hallmarks is recommended for robust confirmation. The following table summarizes the performance of Annexin V staining compared to other common apoptosis detection methods. While specific quantitative data for mechlorethamine hydrochloride is limited in publicly available literature, the data presented is representative of DNA-damaging anticancer agents.
| Assay | Principle | Stage of Apoptosis Detected | Typical Percentage of Apoptotic Cells Detected (Drug-Treated vs. Control) | Advantages | Limitations |
| Annexin V Staining | Detects the translocation of phosphatidylserine (PS) from the inner to the outer plasma membrane leaflet. | Early | Early Apoptotic (Annexin V+/PI-): 25-40% vs. <5% Late Apoptotic (Annexin V+/PI+): 15-30% vs. <2% | High sensitivity for early apoptosis, relatively simple and rapid flow cytometry-based assay.[1][2][3] | Can also stain necrotic cells if the membrane is compromised; transient nature of PS exposure can sometimes lead to underestimation.[2] |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks. | Late | 15-25% vs. <2% | Highly specific for the nuclear changes of late apoptosis, can be used on tissue sections and cultured cells.[4] | May also label necrotic cells and cells with extensive DNA damage not related to apoptosis; less sensitive for early apoptotic stages.[2][4] |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases-3 and -7, key enzymes in the apoptotic cascade, using a fluorogenic or colorimetric substrate. | Mid to Late | 3-5 fold increase in activity vs. control | Directly measures a key enzymatic event in the execution of apoptosis, can be adapted for high-throughput screening.[5][6] | Caspase activation can be transient and may not always correlate directly with the final cell fate.[7] |
| DNA Laddering Assay | Visualizes the characteristic cleavage of DNA into internucleosomal fragments by agarose (B213101) gel electrophoresis. | Late | Visible laddering pattern vs. intact high molecular weight DNA | Provides a clear, qualitative confirmation of the biochemical hallmark of apoptosis. | Not quantitative, requires a relatively large number of cells, and may not be sensitive enough to detect low levels of apoptosis. |
Signaling Pathways of Mechlorethamine-Induced Apoptosis
This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway, initiated by DNA damage. The following diagram illustrates the key signaling events.
Caption: Mechlorethamine-induced apoptosis signaling pathway.
Experimental Protocols
Annexin V Staining Protocol for Flow Cytometry
This protocol outlines the steps for staining cells with Annexin V and Propidium Iodide (PI) for analysis by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cell suspensions
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating with this compound at the desired concentration and for the appropriate duration. Include an untreated control group.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Experimental Workflow for Apoptosis Confirmation
The following diagram illustrates a logical workflow for confirming apoptosis induction.
References
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 6. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mechlorethamine Hydrochloride Gel and Ointment Formulations for Mycosis Fungoides
For Immediate Release
A comprehensive review of the available clinical data reveals key differences in the efficacy, safety, and application of mechlorethamine (B1211372) hydrochloride gel and ointment formulations for the treatment of early-stage mycosis fungoides, a type of cutaneous T-cell lymphoma. This comparison guide synthesizes findings from pivotal clinical trials to inform researchers, scientists, and drug development professionals.
A novel mechlorethamine hydrochloride 0.02% gel has been shown to be a safe and effective treatment for patients with mycosis fungoides.[1][2] Clinical evidence indicates that the gel formulation is not inferior to the 0.02% compounded ointment and, in some respects, demonstrates superiority, particularly in the time to response.[1][2]
Efficacy and Safety: A Head-to-Head Comparison
A key multicenter, randomized, observer-blinded clinical trial (Study 201) provides the most robust data for comparing the two formulations. The trial enrolled 260 patients with stage IA to IIA mycosis fungoides.[1][2] Patients were treated with either the 0.02% gel or the 0.02% compounded ointment, applied once daily for up to 12 months.[1][2]
Response rates were evaluated using two primary measures: the Composite Assessment of Index Lesion Severity (CAILS) and the Modified Severity-Weighted Assessment Tool (mSWAT).[1][2] The gel formulation showed a higher response rate based on CAILS, and a comparable response rate based on mSWAT.[1][2]
A significant advantage of the gel formulation was the shorter time to response. The median time to achieve a 50% response rate was approximately 16 weeks sooner with the gel compared to the ointment.[3]
| Efficacy and Safety Metrics | Mechlorethamine Gel (0.02%) | Mechlorethamine Ointment (0.02%) |
| Response Rate (CAILS) | 58.5%[1][2] | 47.7%[1][2] |
| Response Rate (mSWAT) | 46.9%[1][2] | 46.2%[1][2] |
| Time to 50% Response | 26 weeks[3] | 42 weeks[3] |
| Drug-Related Skin Irritation | 20.3% of patients withdrew[1][2] | 17.3% of patients withdrew[1][2] |
| Systemic Absorption | Not detected[1][4][5] | Not detected[4][5] |
Experimental Protocols
Pivotal Clinical Trial (Study 201) Methodology
The primary clinical evidence comparing the gel and ointment formulations stems from a randomized, controlled, observer-blinded, multicenter trial.
-
Objective: To assess the efficacy and safety of a novel 0.02% mechlorethamine gel compared to a 0.02% compounded mechlorethamine ointment in patients with mycosis fungoides.[1][2]
-
Patient Population: 260 patients with stage IA to IIA mycosis fungoides who had not used topical mechlorethamine within the previous two years and had no prior use of topical carmustine.[1][2]
-
Treatment Protocol: Patients were randomized to receive either the gel or ointment formulation, applied once daily for a maximum of 12 months.[1][2]
-
Efficacy Assessment: Tumor response was evaluated monthly for the first six months and then every two months. The primary endpoint was the response rate based on the Composite Assessment of Index Lesion Severity (CAILS). Secondary endpoints included the Modified Severity-Weighted Assessment Tool (mSWAT) and time-to-response analyses.[1][2]
-
Safety Assessment: Adverse events were monitored throughout the study. A subset of patients was evaluated for systemic drug absorption.[1][2] No drug-related serious adverse events were observed, and no systemic absorption of mechlorethamine was detected in either treatment arm.[1][4][5]
Mechanism of Action
This compound is an alkylating agent that has been used in the treatment of mycosis fungoides for decades.[6][7] Its cytotoxic effects are mediated through its ability to interfere with DNA replication and transcription.[8][9]
Upon entering the cell, mechlorethamine is converted into a highly reactive ethylenimonium ion. This ion then forms covalent bonds with DNA, primarily at the N7 position of guanine (B1146940) bases.[8] This process, known as alkylation, leads to the formation of cross-links between and within DNA strands.[8][10] These cross-links disrupt the normal function of DNA, inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis (programmed cell death), particularly in rapidly dividing cancer cells.[8][10]
Experimental Workflow: Clinical Trial Protocol
The following diagram outlines the workflow of the pivotal clinical trial comparing the gel and ointment formulations.
References
- 1. Scholars@Duke publication: Topical chemotherapy in cutaneous T-cell lymphoma: positive results of a randomized, controlled, multicenter trial testing the efficacy and safety of a novel mechlorethamine, 0.02%, gel in mycosis fungoides. [scholars.duke.edu]
- 2. Topical chemotherapy in cutaneous T-cell lymphoma: positive results of a randomized, controlled, multicenter trial testing the efficacy and safety of a novel mechlorethamine, 0.02%, gel in mycosis fungoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical Chemotherapy in Cutaneous T-cell Lymphoma: Positive Results of a Randomized, Controlled, Multi-center Trial Testing the Efficacy and Safety of a Novel 0.02% Mechlorethamine Gel in Mycosis Fungoides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of Systemic Absorption of Topical Mechlorethamine Gel in Patients With Mycosis Fungoides Cutaneous T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechlorethamine gel for the topical treatment of stage IA and IB mycosis fungoides-type cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. discovery.researcher.life [discovery.researcher.life]
Validating Drug-Resistant Phenotypes in Mechlorethamine Hydrochloride-Treated Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mechanisms behind acquired resistance to chemotherapeutic agents like mechlorethamine (B1211372) hydrochloride is critical for developing more effective cancer therapies. This guide provides an objective comparison of drug-sensitive and drug-resistant cancer cell phenotypes, supported by experimental data and detailed methodologies, to aid in the validation of drug-resistant models.
Mechlorethamine, a nitrogen mustard alkylating agent, exerts its cytotoxic effects primarily by forming DNA adducts and interstrand cross-links, ultimately leading to cell cycle arrest and apoptosis. However, cancer cells can develop resistance to mechlorethamine through various mechanisms, diminishing its therapeutic efficacy. Validating the drug-resistant phenotype in a laboratory setting is a crucial first step in studying these resistance mechanisms and developing strategies to overcome them.
This guide focuses on a comparative analysis of a mechlorethamine-sensitive parental cancer cell line and its derived mechlorethamine-resistant subline. By examining key cellular and molecular differences, researchers can confirm the resistant phenotype and gain insights into the underlying biological changes.
Comparative Analysis of Mechlorethamine-Sensitive and -Resistant Cells
A key indicator of a drug-resistant phenotype is a significant increase in the half-maximal inhibitory concentration (IC50) value. The following table summarizes typical comparative data obtained from in vitro studies.
| Parameter | Sensitive Parental Cell Line | Mechlorethamine-Resistant Cell Line | Fold Resistance |
| Mechlorethamine IC50 | ~X μM | ~7X μM | 7-fold |
| Apoptosis Rate (post-treatment) | High | Low | - |
| DNA Interstrand Cross-links | High | Low | - |
| Intracellular Glutathione (B108866) (GSH) Levels | Baseline | Elevated | - |
| ABC Transporter Expression (e.g., P-gp) | Low / Baseline | High | - |
Note: The values presented are illustrative and based on findings from various studies on alkylating agent resistance. Actual values will vary depending on the cell line and experimental conditions.
Key Experimental Protocols for Validation
Accurate and reproducible experimental design is paramount for validating a drug-resistant phenotype. Below are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (e.g., MTT Assay) to Determine IC50
Objective: To quantify the concentration of mechlorethamine hydrochloride required to inhibit the growth of 50% of the cell population.
Methodology:
-
Cell Seeding: Seed both sensitive and resistant cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (e.g., Annexin V/Propidium (B1200493) Iodide Staining)
Objective: To quantify the percentage of apoptotic cells in both sensitive and resistant populations following mechlorethamine treatment.
Methodology:
-
Cell Treatment: Treat sensitive and resistant cells with a clinically relevant concentration of this compound for a defined period.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
DNA Interstrand Cross-linking Assay (e.g., Modified Comet Assay)
Objective: To assess the level of DNA interstrand cross-links induced by mechlorethamine in sensitive versus resistant cells.
Methodology:
-
Cell Treatment: Expose sensitive and resistant cells to this compound.
-
Cell Embedding: Embed the cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and cytoplasm, leaving behind the nuclear material.
-
Irradiation (for ICL detection): Irradiate the slides to induce random DNA strand breaks. In the presence of ICLs, the DNA will remain larger and migrate less.
-
Alkaline Unwinding and Electrophoresis: Subject the slides to alkaline conditions to denature the DNA and then perform electrophoresis.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA migration (comet tail length and intensity) to determine the extent of cross-linking. Reduced migration indicates a higher level of ICLs.
Visualizing the Molecular Landscape of Resistance
To better understand the complex interplay of molecular events leading to mechlorethamine resistance, it is essential to visualize the experimental workflows and the altered signaling pathways.
Caption: Workflow for developing and validating mechlorethamine-resistant cells.
Caption: Altered signaling in mechlorethamine-resistant cells.
Conclusion
The validation of a drug-resistant phenotype is a multifaceted process that requires a combination of robust experimental techniques and careful data analysis. By establishing a significant increase in the IC50 value, demonstrating reduced apoptosis and DNA damage, and identifying molecular alterations such as increased glutathione levels and ABC transporter expression, researchers can confidently confirm the development of mechlorethamine resistance in their cell line models. These validated models are invaluable tools for elucidating the complex mechanisms of drug resistance and for the preclinical assessment of novel therapeutic strategies aimed at overcoming this significant clinical challenge.
A Comparative Analysis of the Genotoxicity of Mechlorethamine Hydrochloride and Sulfur Mustard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the genotoxic profiles of two potent alkylating agents: mechlorethamine (B1211372) hydrochloride and sulfur mustard. Both compounds are known for their ability to induce significant DNA damage, a characteristic that underlies their utility in chemotherapy as well as their toxicity as chemical warfare agents. This document synthesizes experimental data to offer a clear, objective comparison of their performance in various genotoxicity assays, details the experimental methodologies, and illustrates the key signaling pathways involved in their mechanisms of action.
Executive Summary
Mechlorethamine hydrochloride and sulfur mustard are bifunctional alkylating agents that exert their genotoxic effects primarily through the covalent modification of DNA. This leads to the formation of monoadducts, DNA-protein cross-links, and both inter- and intra-strand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. While both substances share a similar mechanism of action, their genotoxic potency can vary depending on the experimental model and the specific endpoint being measured. This guide presents available quantitative data to facilitate a direct comparison.
Data Presentation: Quantitative Genotoxicity and Cytotoxicity
The following tables summarize key quantitative data from various studies to provide a comparative overview of the genotoxicity and cytotoxicity of this compound and sulfur mustard.
Table 1: Comparative Cytotoxicity Data
| Compound | Model System | Endpoint | Value | Reference |
| Mechlorethamine HCl (HN2) | Rabbit Tracheal Epithelium | LC50 (24h) | 0.034 ± 0.009 mM | [1] |
| Sulfur Mustard (SM) | Rabbit Tracheal Epithelium | LC50 (24h) | 0.132 ± 0.023 mM | [1] |
| Mechlorethamine HCl (HN2) | Rabbit Tracheal Epithelium | Time to 50% viability loss (at 1 mM) | 54 ± 2 min | [1] |
| Sulfur Mustard (SM) | Rabbit Tracheal Epithelium | Time to 50% viability loss (at 1 mM) | 11 ± 1 min | [1] |
| Mechlorethamine HCl (HN2) | Mice | LD50 (Percutaneous) | < HN-1 < HN-3 < SM | [2] |
| Sulfur Mustard (SM) | Mice | LD50 (Percutaneous) | > HN-3 > HN-1 > HN-2 | [2] |
| Mechlorethamine HCl (HN2) | Mice | LD50 (Subcutaneous) | < HN-1 < SM < HN-3 | [2] |
| Sulfur Mustard (SM) | Mice | LD50 (Subcutaneous) | < HN-3 < HN-2 < HN-1 | [2] |
| Sulfur Mustard (SM) | Female Mice | LD50 (Percutaneous) | 5.7 mg/kg | [3] |
| Sulfur Mustard (SM) | Female Mice | LD50 (Subcutaneous) | 23.0 mg/kg | [3] |
| Sulfur Mustard (SM) | Male Rats | LD50 (Percutaneous) | 2.4 mg/kg | [3] |
| Sulfur Mustard (SM) | Male Rats | LD50 (Subcutaneous) | 3.4 mg/kg | [3] |
Table 2: DNA Adduct Profiles
| Compound | Primary DNA Adducts | Quantitative Data | Reference |
| Mechlorethamine HCl | N7-guanine monoadducts, N7-N7 guanine (B1146940) interstrand cross-links, DNA-protein cross-links (e.g., Cys-N7G-EMA) | Forms adducts at the N7 position of guanine. DNA-protein cross-links increase with concentration.[4] | [4] |
| Sulfur Mustard | N7-[2-[(2-hydroxyethyl)thio]ethyl]guanine (N7-HETEG), bis[2-(guanin-7-yl)ethyl]sulfide (Bis-G), N3-[2-[(2-hydroxyethyl)thio]ethyl]adenine (N3-HETEA), O6-[2-[(2-hydroxyethyl)thio]ethyl]guanine (O6-HETEG) | In rabbits, adducts were approximately 67% N7-HETEG, 23% Bis-G, and 10% N3-HETEA.[5] O6-HETEG is the least abundant.[5] | [5][6][7][8][9] |
Experimental Protocols
Detailed methodologies for key genotoxicity assays are crucial for the interpretation and replication of experimental findings. Below are summaries of standard protocols for the in vitro micronucleus assay and the alkaline comet assay, which are frequently used to assess the genotoxicity of alkylating agents.
In Vitro Micronucleus Assay
The in vitro micronucleus test is a well-established method for evaluating chromosomal damage. It detects micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during mitosis.
Objective: To detect the clastogenic (chromosome breaking) and aneugenic (chromosome lagging) potential of a test substance.
Methodology:
-
Cell Culture: A suitable cell line (e.g., human lymphocytes, CHO, V79, L5178Y, or TK6 cells) is cultured in appropriate media.
-
Exposure: Cells are treated with various concentrations of the test compound (this compound or sulfur mustard) and appropriate negative and positive controls for a defined period (e.g., 3-6 hours with metabolic activation, or for a longer duration without).
-
Cytokinesis Block (Optional but Recommended): Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one mitosis since the beginning of treatment.
-
Harvesting and Slide Preparation: After an appropriate recovery period, cells are harvested, subjected to a mild hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides.
-
Staining and Scoring: Slides are stained with a DNA-specific stain (e.g., Giemsa, DAPI, or acridine (B1665455) orange). The frequency of micronucleated cells is scored in a population of mononucleated or binucleated cells (typically 1000-2000 cells per concentration). Cytotoxicity is also assessed, often by measuring the cytokinesis-block proliferation index (CBPI) in binucleated cells.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The alkaline comet assay is a sensitive technique for detecting DNA strand breaks and alkali-labile sites in individual cells. For cross-linking agents, a modified protocol is used to assess their ability to impede DNA migration.
Objective: To measure DNA single- and double-strand breaks, alkali-labile sites, and DNA-DNA or DNA-protein cross-links.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells or primary cells from tissues).
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a high-salt and detergent lysis solution to remove cell membranes, cytoplasm, and most nuclear proteins, leaving behind the nucleoid containing supercoiled DNA.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks and alkali-labile sites. An electric field is then applied, causing the negatively charged DNA to migrate towards the anode.
-
Detection of Cross-links: To specifically detect DNA cross-links, a damaging agent (e.g., ionizing radiation or a known chemical mutagen) is introduced after the initial treatment with the test compound. Cross-links will reduce the amount of DNA migration induced by the secondary damaging agent.
-
Neutralization and Staining: After electrophoresis, the slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green, or DAPI).
-
Visualization and Analysis: The slides are examined using a fluorescence microscope. The resulting images, which resemble comets with a "head" (intact DNA) and a "tail" (migrated DNA fragments), are analyzed using image analysis software to quantify the extent of DNA damage (e.g., % tail DNA, tail length, or tail moment).
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and sulfur mustard, as well as a generalized workflow for genotoxicity testing.
Caption: DNA damage response pathway activated by alkylating agents.
Caption: Generalized workflow for in vitro genotoxicity testing.
References
- 1. Comparative toxicity of sulfur mustard and nitrogen mustard on tracheal epithelial cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of toxicity of selected mustard agents by percutaneous and subcutaneous routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential toxicity of sulfur mustard administered through percutaneous, subcutaneous, and oral routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and quantitation of the major adducts formed between sulfur mustard and DNA of calf thymus and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SULFUR MUSTARD - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Advances in sulfur mustard-induced DNA adducts: Characterization and detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Specificity of Mechlorethamine Hydrochloride-Induced DNA Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA damage profile of mechlorethamine (B1211372) hydrochloride with other nitrogen mustard alkylating agents, namely melphalan (B128) and chlorambucil. The information presented is supported by experimental data to assist researchers in selecting the appropriate agent for their specific needs in studying DNA damage and repair.
Executive Summary
Mechlorethamine hydrochloride, a bifunctional alkylating agent, induces a range of DNA lesions, including monoadducts, interstrand cross-links (ICLs), and DNA-protein cross-links (DPCs). Its primary mode of action involves the alkylation of the N7 position of guanine (B1146940). While effective in inducing cytotoxicity, the specificity of its DNA damage is a critical consideration for targeted therapeutic strategies and mechanistic studies. This guide compares the DNA damage profiles, cytotoxicity, and cellular responses induced by mechlorethamine, melphalan, and chlorambucil, highlighting key differences in their reactivity and sequence specificity.
Comparative Analysis of DNA Damage
Nitrogen mustards are known to form various DNA adducts, with the N7 position of guanine being the most frequent target, followed by the N3 position of adenine.[1] The bifunctional nature of these agents allows for the formation of highly cytotoxic interstrand cross-links.
Table 1: Quantitative Comparison of DNA Adducts Induced by Nitrogen Mustards
| Alkylating Agent | Cell Line/System | Monoadducts (adducts/10^7 nucleotides) | Interstrand Cross-links (adducts/10^7 nucleotides) | DNA-Protein Cross-links | Key Findings & Citations |
| Mechlorethamine | MDA-MB-231 | NM-G: 970, NM-FapyG: 180 | G-NM-G: 240 | Detected | Mechlorethamine induces a significant level of both monoadducts and ICLs. The NM-FapyG adduct is a notable secondary lesion.[2] In L1210 cells, mechlorethamine-induced cross-links are repaired relatively quickly (t1/2: 7 h).[1] |
| Melphalan | Human Peripheral Lymphocytes (in vitro) | Peak at 2h | Peak at 8h | Detected | Melphalan shows a delayed formation of ICLs compared to monoadducts. The repair of melphalan-induced cross-links is slower than that of mechlorethamine.[1] In RPMI 8322 melanoma cells, mechlorethamine induced approximately 13 times more DNA cross-links than melphalan at equal concentrations.[3] |
| Chlorambucil | Human Cell Lines | N7-CLB-Gua and N3-CLB-Ade are the most abundant | Detected (1-5% of total lesions) | Detected | Chlorambucil primarily forms monoadducts at N7-guanine and N3-adenine, with ICLs being a minor but critical lesion.[4] |
Note: Direct quantitative comparison across different studies can be challenging due to variations in experimental conditions. The data presented here is for illustrative purposes.
Sequence Specificity
The sequence preference of nitrogen mustards for DNA alkylation can be influenced by the substituent attached to the reactive group. While most nitrogen mustards, including mechlorethamine, show a preference for runs of contiguous guanines, some derivatives exhibit unique sequence specificities.[5] This specificity is generally preserved in intact cells.[5]
Cytotoxicity of Nitrogen Mustards
The cytotoxic effects of nitrogen mustards are largely attributed to the formation of ICLs, which block DNA replication and transcription.[6]
Table 2: Comparative IC50 Values of Nitrogen Mustards in Various Cancer Cell Lines
| Cell Line | Mechlorethamine (µM) | Melphalan (µM) | Chlorambucil (µM) | Citation |
| A2780 (Ovarian) | - | - | 12 - 43 | [7] |
| A2780 cisR (Ovarian, Cisplatin-Resistant) | - | - | 12 - 43 | [7] |
| MCF-7 (Breast) | - | >130 | 19.39 - 67.90 (L-hybrids) | [7] |
| MDA-MB-231 (Breast) | - | >130 | - | [7] |
| Human Leukemic Cell Lines | - | - | 6.73 - 25.90 | [7] |
Note: IC50 values can vary significantly based on the specific derivative and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of DNA damage. Below are summaries of key experimental protocols.
Comet Assay (Single-Cell Gel Electrophoresis) for Detecting DNA Cross-links
The comet assay is a sensitive method for detecting DNA strand breaks and can be adapted to measure ICLs. The principle is that ICLs reduce the migration of DNA in an electric field.
Protocol Summary:
-
Cell Preparation: Treat cells with the alkylating agent.
-
Embedding: Mix cells with low melting point agarose (B213101) and cast onto a microscope slide.
-
Lysis: Immerse slides in a high-salt and detergent lysis solution to remove membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize comets using a fluorescence microscope. The extent of DNA migration (comet tail length) is inversely proportional to the degree of cross-linking.
Alkaline Elution for Quantifying DNA Cross-links
Alkaline elution measures the rate at which DNA passes through a filter under denaturing conditions. Cross-linked DNA elutes more slowly than non-cross-linked DNA.
Protocol Summary:
-
Cell Labeling and Treatment: Pre-label cellular DNA with a radioactive isotope (e.g., [¹⁴C]thymidine) and treat with the alkylating agent.
-
Lysis: Lyse cells on a filter with a detergent solution.
-
Elution: Elute the DNA from the filter with an alkaline buffer.
-
Fraction Collection: Collect fractions of the eluate over time.
-
Quantification: Measure the radioactivity in each fraction and on the filter to determine the rate of elution. The decrease in elution rate is proportional to the frequency of cross-links.
Mass Spectrometry for Identification and Quantification of DNA Adducts
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the precise identification and quantification of specific DNA adducts.
Protocol Summary:
-
DNA Isolation and Hydrolysis: Isolate genomic DNA from treated cells and enzymatically digest it into individual nucleosides.
-
Chromatographic Separation: Separate the nucleoside mixture using high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Analysis: Analyze the separated nucleosides using a mass spectrometer to identify and quantify the specific adducts based on their mass-to-charge ratio and fragmentation patterns. Isotope-labeled internal standards are used for accurate quantification.
Signaling Pathways and Experimental Workflows
DNA Damage Response to Nitrogen Mustards
The formation of DNA adducts by nitrogen mustards triggers a complex cellular response involving multiple DNA repair pathways and cell cycle checkpoints.
Caption: General overview of the DNA damage response to nitrogen mustards.
Experimental Workflow for Assessing DNA Damage Specificity
A typical workflow for comparing the DNA damage profiles of different alkylating agents is outlined below.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and removal of DNA cross-links induced by melphalan and nitrogen mustard in relation to drug-induced cytotoxicity in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Repair of DNA interstrand cross-links produced by cancer chemotherapeutic drugs — Department of Oncology [oncology.ox.ac.uk]
- 7. Gas chromatography-tandem mass spectrometry-based detection of half nitrogen mustards in plasma as a new biomarker of nitrogen mustard exposure - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Mechlorethamine Hydrochloride and Chlorambucil in Leukemia Models: A Guide for Researchers
This guide presents a comprehensive comparative study of two prominent nitrogen mustard alkylating agents, mechlorethamine (B1211372) hydrochloride and chlorambucil (B1668637), focusing on their application and performance in various leukemia models. Designed for researchers, scientists, and drug development professionals, this document provides a detailed overview of their mechanisms of action, comparative cytotoxicity data, and standardized experimental protocols for their evaluation.
Introduction: A Tale of Two Nitrogen Mustards
Mechlorethamine and chlorambucil are bifunctional alkylating agents that have been foundational in the chemotherapy of hematological malignancies. Their cytotoxic effects are mediated through the formation of covalent bonds with DNA, which ultimately triggers programmed cell death, or apoptosis.[1][2] Mechlorethamine, the first of the nitrogen mustards to be used clinically, is characterized by its high reactivity.[2][3] In contrast, chlorambucil, an aromatic derivative, is less reactive, allowing for oral administration and a different pharmacokinetic profile.[4] This guide aims to delineate the similarities and differences between these two agents in the context of leukemia.
Unraveling the Mechanism of Action
At the molecular level, both mechlorethamine and chlorambucil operate through a shared mechanism. They spontaneously form highly reactive aziridinium (B1262131) ions in the cellular environment. These ions then act as potent electrophiles, alkylating DNA, with a preference for the N7 position of guanine (B1146940) bases.[5][6] This alkylation can result in the formation of several DNA lesions, including monoadducts, intrastrand cross-links, and the particularly cytotoxic interstrand cross-links (ICLs).[7][8] The presence of these ICLs poses a significant challenge to the cell, as they physically block the separation of the DNA double helix, thereby inhibiting essential processes like DNA replication and transcription.[5][6] The resulting DNA damage activates cellular DNA Damage Response (DDR) pathways, a key component of which is the p53 signaling pathway, which can ultimately lead to the initiation of apoptosis.[9][10]
Quantitative Comparison: Cytotoxicity in Leukemia Cell Lines
Table 1: Cytotoxicity of Chlorambucil in Various Leukemia Cell Lines
| Cell Line | Leukemia Type | IC50 (µM) | Exposure Time (h) | Assay | Source |
| HL-60 | Promyelocytic Leukemia | 3.78 | Not Specified | Not Specified | [1] |
| U937 | Myeloid Leukemia | 1.09 - 4.86 | Not Specified | Not Specified | [11] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 1.09 - 4.86 | Not Specified | Not Specified | [11] |
| MV4-11 | Acute Myeloid Leukemia | 1.09 - 4.86 | Not Specified | Not Specified | [11] |
| Jurkat | T-cell Leukemia | 1.09 - 4.86 | Not Specified | Not Specified | [11] |
| K562 | Chronic Myeloid Leukemia | 1.09 - 4.86 | Not Specified | Not Specified | [11] |
| MA9.3 AML | Acute Myeloid Leukemia | 8.7 ± 0.3 | Not Specified | Not Specified | [12] |
Table 2: Insights from a Murine Leukemia Model
While not providing direct IC50 values in cell culture, an in vivo study in a murine leukemia model has provided some comparative data regarding the cell-killing effects of both mechlorethamine and chlorambucil, highlighting the importance of in vivo evaluation.[13]
| Drug | Model System | Endpoint Measured | Key Finding |
| Mechlorethamine | Murine Leukemia | In vivo cell killing | The study investigated various factors that determine the efficacy of cell killing by chemotherapeutic agents in a living organism. |
| Chlorambucil | Murine Leukemia | In vivo cell killing | Similar to mechlorethamine, the study explored the determinants of its cytotoxic effects within an in vivo context. |
Standardized Experimental Protocols
To facilitate reproducible and comparative research, this section details the methodologies for key experiments used to evaluate the efficacy of mechlorethamine and chlorambucil.
Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for determining cell viability and proliferation.[14][15][16]
Detailed Protocol:
-
Cell Seeding: Leukemia cells are seeded in 96-well plates at a pre-determined optimal density (for example, 0.5-1.0 x 10^5 cells/mL for suspension cell lines) and are typically allowed to acclimate overnight in a humidified incubator at 37°C with 5% CO2.[17]
-
Drug Application: A serial dilution of mechlorethamine hydrochloride or chlorambucil is prepared and added to the wells. The cells are then incubated with the compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Following the drug incubation period, MTT solution is added to each well to a final concentration of 0.5 mg/mL.[14]
-
Formazan (B1609692) Crystal Formation: The plates are returned to the incubator for approximately 4 hours to allow for the metabolic conversion of MTT to formazan crystals by viable cells.[14]
-
Solubilization of Formazan: A solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a specialized buffer, is added to each well to dissolve the purple formazan crystals.[14]
-
Spectrophotometric Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[14]
-
Data Interpretation: The absorbance values are normalized to those of untreated control cells to calculate the percentage of cell viability. These values are then used to determine the half-maximal inhibitory concentration (IC50).
Quantification of Apoptosis by Annexin V/PI Staining
The Annexin V/Propidium (B1200493) Iodide (PI) assay, analyzed by flow cytometry, is a standard method for differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21]
Detailed Protocol:
-
Induction of Apoptosis: Leukemia cells are treated with the desired concentrations of this compound or chlorambucil for a specified time to induce apoptosis.
-
Cell Harvesting and Washing: The cells are collected from the culture vessel by centrifugation and washed with cold 1X phosphate-buffered saline (PBS).
-
Resuspension in Binding Buffer: The cell pellet is resuspended in 1X Annexin V Binding Buffer.
-
Fluorescent Labeling: Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark to allow for the binding of Annexin V to exposed phosphatidylserine (B164497) and the intercalation of PI into the DNA of cells with compromised membranes.[19]
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The resulting data allows for the quantification of different cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).
Detection of DNA Cross-linking with the Alkaline Comet Assay
The alkaline comet assay is a sensitive technique for the detection and quantification of DNA damage, including the interstrand cross-links induced by alkylating agents.[22][23][24][25]
Detailed Protocol:
-
Cell Treatment and Damage Induction: Leukemia cells are treated with this compound or chlorambucil. To specifically detect interstrand cross-links, a known amount of DNA strand breaks is subsequently induced, typically through exposure to a fixed dose of ionizing radiation.[24]
-
Embedding in Agarose (B213101): The treated cells are embedded in a layer of low-melting-point agarose on a specially coated microscope slide.
-
Cell Lysis: The slides are immersed in a high-salt lysis solution to disrupt cellular and nuclear membranes, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are then placed in an alkaline electrophoresis buffer, which denatures the DNA, followed by the application of an electric field.[26]
-
DNA Staining and Visualization: The DNA is stained with a fluorescent dye, and the slides are visualized using a fluorescence microscope.
-
Analysis of Results: The extent of DNA migration (the "comet tail") is quantified. The presence of interstrand cross-links is indicated by a reduction in DNA migration compared to cells that were only treated with the strand-breaking agent.
Visualizing Key Pathways and Experimental Processes
General Mechanism of Action of Nitrogen Mustards
Caption: General mechanism of action for mechlorethamine and chlorambucil.
The p53-Mediated Apoptotic Pathway
Caption: A simplified representation of the p53-mediated apoptotic pathway.
A Standardized Experimental Workflow
Caption: A typical workflow for the in vitro comparison of cytotoxicity and apoptosis.
Future Directions and Conclusion
Mechlorethamine and chlorambucil remain important tools in the arsenal (B13267) against leukemia. Their shared mechanism of action, centered on the induction of DNA damage, underscores the fundamental vulnerability of cancer cells to genotoxic stress. However, the differences in their chemical reactivity and pharmacokinetic properties likely translate to differential efficacy and toxicity profiles across the diverse landscape of leukemia subtypes. The conspicuous absence of direct, comprehensive comparative studies represents a significant knowledge gap. The protocols and workflows detailed in this guide provide a robust framework for undertaking such comparative investigations. Future research focused on generating head-to-head data will be invaluable in refining our understanding of these foundational chemotherapeutic agents and optimizing their clinical application in the treatment of leukemia.
References
- 1. benchchem.com [benchchem.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. Mechlorethamine | C5H11Cl2N | CID 4033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. texaschildrens.org [texaschildrens.org]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. kumc.edu [kumc.edu]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. bosterbio.com [bosterbio.com]
- 22. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 23. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 24. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. m.youtube.com [m.youtube.com]
Validating the Inhibition of DNA Replication by Mechlorethamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mechlorethamine (B1211372) hydrochloride's performance in inhibiting DNA replication against other common alkylating agents. The information presented is supported by experimental data and detailed methodologies to assist researchers in their study design and drug development efforts.
Mechanism of Action: Mechlorethamine Hydrochloride
This compound, a nitrogen mustard, is a potent DNA alkylating agent. Its primary mechanism of action involves the formation of a highly reactive ethylenimonium ion, which covalently binds to the N7 position of guanine (B1146940) bases in DNA. This alkylation leads to the formation of both inter- and intra-strand cross-links. These cross-links physically obstruct the unwinding of the DNA double helix, a critical step for both DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and can ultimately lead to apoptosis (programmed cell death).
Comparative Analysis of DNA Replication Inhibition
While direct comparative studies providing standardized IC50 values for DNA synthesis inhibition across multiple alkylating agents are limited, the available data allows for a qualitative and semi-quantitative comparison. Mechlorethamine is a highly reactive compound, and its effects on the cell cycle are dose-dependent.
Table 1: Dose-Dependent Effects of this compound on Cell Cycle Progression in A549 Human Lung Carcinoma Cells
| Concentration Range | Primary Effect on Cell Cycle |
| 1–2 µM | G2/M Phase Arrest |
| 5–20 µM | S Phase Arrest |
Data sourced from a study on A549 human lung carcinoma cells.[1]
Table 2: Qualitative Comparison of this compound with Other DNA Alkylating Agents
| Agent | Class | Key Mechanistic Features | Notes on Potency and Use |
| Mechlorethamine HCl | Nitrogen Mustard | Highly reactive, forms inter- and intra-strand DNA cross-links. | One of the first alkylating agents developed; high reactivity can lead to significant side effects. |
| Cisplatin (B142131) | Platinum Compound | Forms platinum-DNA adducts, leading to inter- and intra-strand cross-links, causing DNA bending and unwinding. | Widely used in cancer chemotherapy; distinct from nitrogen mustards in the geometry of DNA adducts formed. |
| Cyclophosphamide | Nitrogen Mustard (Prodrug) | Requires metabolic activation in the liver to form active metabolites that alkylate DNA. | Slower acting than mechlorethamine due to the need for activation; allows for oral administration. |
| Chlorambucil | Nitrogen Mustard | Aromatic nitrogen mustard, generally less reactive than mechlorethamine. | Often used in the treatment of chronic lymphocytic leukemia. |
| Melphalan | Nitrogen Mustard | An L-phenylalanine derivative of mechlorethamine. | Shows some selectivity for melanoma cells due to its amino acid structure. |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in the validation of DNA replication inhibition, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
[³H]-Thymidine Incorporation Assay for DNA Synthesis Inhibition
This assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and other test compounds
-
[³H]-Thymidine (1 µCi/well)
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Scintillation fluid
-
Liquid scintillation counter
-
Cell harvester
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound and other comparative agents for a predetermined time (e.g., 24 hours). Include untreated and vehicle-treated controls.
-
Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for 4-6 hours.
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add 100 µL of cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate DNA.
-
Wash the wells twice with cold 5% TCA.
-
Harvest the cells onto glass fiber filter mats using a cell harvester.
-
-
Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value (the concentration of the drug that inhibits [³H]-thymidine incorporation by 50%).
Cell Cycle Analysis by Flow Cytometry
This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound and other test compounds
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compounds for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells per sample.
-
Data Analysis: Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Conclusion
This compound is a potent inhibitor of DNA replication, acting through the formation of DNA cross-links that trigger cell cycle arrest and apoptosis. While it shares a fundamental mechanism with other alkylating agents like cisplatin and cyclophosphamide, differences in chemical reactivity, requirement for metabolic activation, and the nature of the DNA adducts formed can lead to variations in their biological effects. The experimental protocols provided in this guide offer a robust framework for the quantitative validation and comparison of mechlorethamine's inhibitory effects on DNA replication. Further head-to-head comparative studies are warranted to establish a more precise quantitative ranking of the potency of these agents in various cell lines.
References
A Comparative Guide to the Quantitative Analysis of Mechlorethamine Hydrochloride-Induced DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Mechlorethamine (B1211372) hydrochloride, a potent nitrogen mustard alkylating agent, has long been a cornerstone in cancer chemotherapy. Its cytotoxic effects are primarily attributed to the formation of covalent adducts with DNA, leading to interference with DNA replication and transcription, and ultimately, cell death. The quantitative analysis of these DNA adducts is crucial for understanding the drug's mechanism of action, assessing therapeutic efficacy, and developing new anticancer strategies. This guide provides an objective comparison of the primary analytical methods used for the quantification of mechlorethamine-DNA adducts, supported by experimental data and detailed protocols.
Executive Summary
The three principal techniques for the quantitative analysis of DNA adducts formed by mechlorethamine hydrochloride are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ³²P-Postlabeling Assay, and Immunoassays. Each method offers a unique set of advantages and limitations in terms of sensitivity, specificity, structural elucidation, and sample throughput.
-
LC-MS/MS stands out for its ability to provide definitive structural information and high specificity, allowing for the precise identification and quantification of different types of adducts.
-
The ³²P-Postlabeling Assay is renowned for its exceptional sensitivity, making it ideal for detecting very low levels of DNA damage. However, it does not provide direct structural information about the adducts.
-
Immunoassays , such as ELISA, offer a high-throughput and often more cost-effective approach, but their specificity is dependent on the availability and quality of antibodies specific to the mechlorethamine-DNA adducts.
The choice of method ultimately depends on the specific research question, the required level of sensitivity and structural detail, and the available resources.
Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of the three major analytical techniques for the quantification of mechlorethamine-DNA adducts.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | ³²P-Postlabeling Assay | Immunoassays (e.g., ELISA) |
| Principle | Separation of digested DNA adducts by liquid chromatography followed by mass-based detection and fragmentation for structural confirmation. | Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P, and separation by chromatography. | Use of specific antibodies to recognize and quantify mechlorethamine-DNA adducts. |
| Sensitivity | High (typically 1 adduct in 10⁸ - 10⁹ nucleotides).[1] | Very High (as low as 1 adduct in 10¹⁰ nucleotides).[2] | Moderate to High (dependent on antibody affinity and specificity). |
| Specificity | Very High (provides structural confirmation).[3] | Moderate (separation based on chromatographic properties, no direct structural information).[1] | High (dependent on antibody specificity). |
| Quantitative Capability | Excellent (highly accurate and precise with the use of internal standards).[4] | Good (semi-quantitative to quantitative). | Good (quantitative within the dynamic range of the assay). |
| DNA Sample Requirement | Typically higher (µg quantities).[1] | Very low (µg quantities).[2] | Low to moderate (ng to µg quantities). |
| Structural Information | Yes (provides mass and fragmentation data).[3] | No (inferred from chromatographic behavior).[1] | No (detects the presence of the adduct). |
| Throughput | Moderate | Low to Moderate | High |
| Cost & Complexity | High (requires sophisticated instrumentation and expertise). | Moderate (involves handling of radioactive materials). | Lower (amenable to automation). |
Quantitative Data from Experimental Studies
The following table presents exemplary quantitative data on mechlorethamine-induced DNA adducts from a study utilizing LC-MS/MS for analysis in the MDA-MB-231 human mammary tumor cell line. This data highlights the dose-dependent formation of various adducts.
| Adduct Type | Adducts per 10⁷ Nucleotides (at 100 µM Mechlorethamine) |
| N7-Guanine Monoadduct (NM-G) | 970[5] |
| Guanine-Guanine Crosslink (G-NM-G) | 240[5] |
| Formamidopyrimidine Monoadduct (NM-FapyG) | 180[5] |
| Formamidopyrimidine-Guanine Crosslink (FapyG-NM-G) | 6.0[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
LC-MS/MS Protocol for N7-Guanine Mechlorethamine Adducts
This protocol outlines the general steps for the quantitative analysis of the major mechlorethamine-induced DNA adduct, the N7-guanine monoadduct.
a. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from cells or tissues treated with this compound using standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
Quantify the isolated DNA using UV spectrophotometry.
-
To release the N7-alkylguanine adducts, subject the DNA to neutral thermal hydrolysis (e.g., heating at 95°C for 4 hours in a phosphate (B84403) buffer, pH 7.0).[6]
-
Incorporate isotopically labeled internal standards, such as [²H₅]-NM-G, prior to hydrolysis for accurate quantification.[6]
b. Sample Purification:
-
Remove the DNA backbone and other macromolecules using a molecular weight cutoff filter (e.g., 10 kDa).[6]
-
Further purify the sample using solid-phase extraction (SPE) to enrich the adducts and remove interfering substances.
c. LC-MS/MS Analysis:
-
Chromatography: Separate the adducts using a reverse-phase C18 column with a gradient elution, typically using a mobile phase of acetonitrile (B52724) and water with a formic acid modifier.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Quantification: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the N7-guanine adduct and its internal standard.[4] For example, for N7-methylguanine, transitions of m/z 166 → 149 and 166 → 124 can be monitored.[4]
-
Generate a calibration curve using known concentrations of the adduct standard to quantify the amount of adduct in the samples.
³²P-Postlabeling Assay Protocol for Nitrogen Mustard Adducts
This protocol provides a general workflow for the highly sensitive detection of DNA adducts formed by nitrogen mustards.
a. DNA Digestion:
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[7]
b. Adduct Enrichment:
-
Enrich the adducted nucleotides by removing the normal, unmodified nucleotides. This can be achieved by methods such as nuclease P1 digestion, which dephosphorylates normal nucleotides but not bulky adducts, or by butanol extraction.[7]
c. Radiolabeling:
-
Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.[7]
d. Separation and Quantification:
-
Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[7][8]
-
Visualize the adduct spots by autoradiography.
-
Quantify the amount of adduct by scintillation counting of the excised adduct spots from the TLC plate or by online radiometric detection for HPLC. The level of adduction is expressed as Relative Adduct Labeling (RAL), calculated from the counts per minute of the adducts and normal nucleotides.
ELISA Protocol for Mechlorethamine-DNA Adducts
a. Plate Coating:
-
Coat a 96-well microtiter plate with a synthesized mechlorethamine-DNA adduct conjugate or a carrier protein conjugated to the adduct.
b. Sample and Antibody Incubation:
-
Prepare standards using known concentrations of the mechlorethamine-DNA adduct.
-
Add the standards and unknown DNA samples (hydrolyzed to single nucleosides/nucleotides) to the wells.
-
Add a specific primary antibody raised against the mechlorethamine-guanine adduct to each well. The free adducts in the sample will compete with the coated adducts for antibody binding.
c. Secondary Antibody and Detection:
-
Wash the plate to remove unbound antibodies and adducts.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Wash the plate again.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to allow color development. The intensity of the color is inversely proportional to the amount of adduct in the sample.
d. Quantification:
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of adducts in the unknown samples by interpolating their absorbance values on the standard curve.
Visualizations
Mechlorethamine DNA Adduct Formation Pathway
Caption: Mechlorethamine forms a reactive aziridinium ion, which alkylates the N7 position of guanine in DNA to form monoadducts and crosslinks.
General Workflow for LC-MS/MS Quantification of DNA Adducts
References
- 1. researchgate.net [researchgate.net]
- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Analysis of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Profiles of Mechlorethamine Hydrochloride-Resistant Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of cancer cell lines resistant to mechlorethamine (B1211372) hydrochloride. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows to facilitate a deeper understanding of resistance mechanisms.
Quantitative Comparison of Drug Sensitivity
The development of resistance to mechlorethamine can alter a cell's sensitivity to other chemotherapeutic agents. The following table summarizes the cross-resistance profile of a human Burkitt's lymphoma cell line (Raji) made resistant to mechlorethamine (Raji/HN2). The data is presented as fold resistance, which is the ratio of the IC50 (the concentration of drug required to inhibit the growth of 50% of cells) of the resistant cell line to that of the parental, sensitive cell line.
| Drug Class | Drug | Fold Resistance in Raji/HN2 Cells |
| Nitrogen Mustard | Mechlorethamine (HN2) | 7.0 |
| 4-Hydroxyperoxycyclophosphamide | ~3.0 | |
| Melphalan (L-PAM) | No resistance | |
| Busulfan | No resistance | |
| Thiotepa | No resistance | |
| Nitrosourea | Carmustine (BCNU) | No resistance |
| Platinum Analog | Cisplatin (CDDP) | No resistance |
Data adapted from studies on alkylating agent resistance.
Notably, the Raji/HN2 cell line exhibits significant resistance to mechlorethamine and some cross-resistance to another nitrogen mustard, 4-hydroxyperoxycyclophosphamide. However, it does not show cross-resistance to other alkylating agents such as melphalan, busulfan, thiotepa, BCNU, or the platinum-based drug cisplatin. This suggests that the mechanism of resistance developed against mechlorethamine in these cells is specific and does not confer broad resistance to all alkylating agents.
Experimental Protocols
Generation of Mechlorethamine-Resistant Cell Lines
This protocol outlines a general method for developing drug-resistant cancer cell lines through continuous exposure to escalating drug concentrations.
dot
Materials:
-
Parental cancer cell line (e.g., Raji)
-
Complete cell culture medium
-
Mechlorethamine hydrochloride
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Culture: Culture the parental cell line in complete medium.
-
Initial Drug Exposure: Expose the cells to mechlorethamine at a concentration close to the IC50 value of the parental line.
-
Recovery and Repopulation: After a defined exposure time (e.g., 24-48 hours), replace the drug-containing medium with fresh, drug-free medium and allow the surviving cells to repopulate.
-
Dose Escalation: Once the cell population has recovered, subculture the cells and expose them to a slightly higher concentration of mechlorethamine.
-
Repeat Cycles: Repeat the cycle of exposure, recovery, and dose escalation over a period of several months.
-
Isolation of Resistant Clones: Once a cell population can proliferate in a significantly higher concentration of mechlorethamine (e.g., 5-10 times the initial IC50), isolate single-cell clones.
-
Characterization: Characterize the resistance of the clonal populations by determining their IC50 for mechlorethamine and comparing it to the parental cell line.
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance concentration of mechlorethamine to ensure the stability of the resistant phenotype.
Drug Sensitivity (IC50) Assay
This protocol describes a common method for determining the concentration of a drug that inhibits 50% of cell growth.
Materials:
-
Sensitive (parental) and resistant cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
Mechlorethamine and other drugs to be tested
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution Series: Prepare a serial dilution of each drug in a complete cell culture medium.
-
Drug Treatment: Remove the overnight culture medium from the cells and add the medium containing the various drug concentrations. Include wells with drug-free medium as a control.
-
Incubation: Incubate the plates for a period that allows for several cell doublings in the control wells (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the untreated control wells and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression analysis to determine the IC50 value.
Potential Signaling Pathways Involved in Resistance
Resistance to mechlorethamine can arise from various molecular changes within the cell. One potential pathway that may be dysregulated in mechlorethamine-resistant cells is the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival. While the precise role of mTOR in mechlorethamine resistance is still under investigation, its dysregulation is a known factor in resistance to other chemotherapeutic agents.
dot
In a resistant cell, the mTOR pathway may be constitutively active, leading to increased protein synthesis and cell proliferation, which can help the cell overcome the DNA damage induced by mechlorethamine. This hyperactivity could be a target for combination therapies, where an mTOR inhibitor is used alongside mechlorethamine to resensitize resistant cells.
Comparative Proteomics of Cellular Responses to Mechlorethamine Hydrochloride and Melphalan: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cellular proteomic responses to two nitrogen mustard alkylating agents: mechlorethamine (B1211372) hydrochloride and melphalan (B128). The information is compiled from published experimental data to facilitate a deeper understanding of their distinct and overlapping mechanisms of action at the protein level.
Introduction
Mechlorethamine and melphalan are both potent DNA alkylating agents used in cancer chemotherapy. Their cytotoxic effects are primarily attributed to the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis.[1] While sharing a common class, their specific interactions with the cellular proteome can differ, leading to distinct efficacy profiles and resistance mechanisms. This guide summarizes key proteomic findings to illuminate these differences.
Quantitative Data Summary
The following tables summarize the proteins identified to be significantly altered or directly interacting with mechlorethamine and melphalan in cellular models. It is important to note that the proteomic methodologies and the scope of the studies from which this data is derived differ. The data for mechlorethamine focuses on DNA-protein cross-linking, while the data for melphalan is derived from studies on drug resistance and includes broader proteomic and metabolomic changes.
Table 1: Nuclear Proteins Cross-Linked to DNA by Mechlorethamine Hydrochloride in Human Fibrosarcoma (HT1080) Cells [2][3]
| Protein Category | Identified Proteins |
| Histones | Histone H1.2, Histone H1.4, Histone H1.5, Histone H2A type 1-B/E, Histone H2A.Z, Histone H2B type 1-C/E/F/G/I, Histone H3.3, Histone H4 |
| DNA Repair | DNA ligase 3, DNA-(apurinic or apyrimidinic site) lyase, Far upstream element-binding protein 1, Ku70, Ku80, Non-POU domain-containing octamer-binding protein, Poly [ADP-ribose] polymerase 1, X-ray repair cross-complementing protein 5, X-ray repair cross-complementing protein 6 |
| Transcription/Translation | Elongation factor 1-alpha 1, Eukaryotic translation initiation factor 3 subunit A, Heterogeneous nuclear ribonucleoprotein A1, Heterogeneous nuclear ribonucleoprotein K, Splicing factor proline- and glutamine-rich |
| Structural/Chromatin Remodeling | Actin (cytoplasmic 1), Alpha-enolase, Chromobox protein homolog 3, High mobility group protein B1, High mobility group protein B2, Lamin-B1, Vimentin |
| Other | ATP-dependent RNA helicase A, F-actin-capping protein subunit alpha-1, Glyceraldehyde-3-phosphate dehydrogenase, Heat shock protein 90-alpha, Heat shock protein cognate 71 kDa protein, Pyruvate kinase PKM, Tubulin alpha-1A chain, Tubulin beta chain |
Table 2: Proteins and Pathways Associated with Melphalan Resistance in Multiple Myeloma Cells
| Protein/Pathway Category | Key Findings | Reference |
| Glutathione (B108866) Metabolism | Upregulation of enzymes involved in glutathione synthesis and conjugation, leading to drug detoxification. | [4] |
| Pentose (B10789219) Phosphate (B84403) Pathway | Increased levels of metabolites in the pentose phosphate pathway, suggesting enhanced production of precursors for DNA synthesis and repair. | [4] |
| DNA Repair | Altered expression of proteins involved in DNA repair mechanisms. | [2] |
| Oxidative Stress Response | Elevated oxidative stress response mediated by VEGF/IL8-signaling. | [3] |
| Metabolic Reprogramming | A metabolic switch conforming to the Warburg effect (aerobic glycolysis). | [3] |
Experimental Protocols
Mechlorethamine: Identification of DNA-Protein Cross-Linked Proteins [2]
-
Cell Culture and Treatment: Human fibrosarcoma (HT1080) cells were cultured and treated with varying concentrations of mechlorethamine (0, 10, 25, 50, or 100 µM) for 3 hours at 37°C.
-
Isolation of DNA-Protein Cross-Links: Nuclei were isolated, and chromosomal DNA with covalently bound proteins was extracted using a modified phenol/chloroform method in the presence of proteasome inhibitors.
-
Protein Release and Separation: Proteins were released from the DNA by neutral thermal hydrolysis (1 hour at 70°C). The released proteins were then separated by 12% SDS-PAGE.
-
Protein Identification: Proteins were visualized by staining, and individual protein bands were excised, subjected to in-gel tryptic digestion, and analyzed by LC-ESI-MS/MS on a Q-TOF mass spectrometer. Peptide sequences were used to identify proteins through database searching.
-
Western Blot Analysis: The identity of several cross-linked proteins was confirmed by Western blotting using specific antibodies.
Melphalan: Proteometabolomics of Drug Resistance [4]
-
Cell Culture: Naïve and melphalan-resistant multiple myeloma cell lines were cultured.
-
Activity-Based Protein Profiling (ABPP): ABPP was performed on biological replicates of each cell line to assess changes in protein activity.
-
LC-MS/MS Analysis: Desthiobiotinylated (DTB) peptides were detected and quantified by ion signal intensity using LC-MS/MS.
-
Metabolomics: Untargeted metabolomics was performed to identify changes in cellular metabolites.
-
Data Analysis: Both metabolomics and proteomics datasets were log2 transformed and processed. Pathway analysis was conducted using tools like MetaboAnalyst to identify modulated biological pathways.
Signaling Pathways and Workflows
Mechlorethamine-Induced Dysregulation of the mTOR Signaling Pathway
Mechlorethamine has been shown to dysregulate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Specifically, it reduces the levels of downstream effectors such as phosphorylated S6 ribosomal protein and phosphorylated 4E-BP1 in the epidermis.[4][5] This suggests that mechlorethamine-mediated toxicity may involve the disruption of this key cellular pathway that regulates cell growth, proliferation, and survival.
Caption: Mechlorethamine inhibits mTORC1, reducing phosphorylation of S6 and 4E-BP1.
Experimental Workflow for Identifying Mechlorethamine-Induced DNA-Protein Cross-Links
The following diagram illustrates the key steps involved in identifying proteins that are covalently cross-linked to DNA by mechlorethamine.
Caption: Workflow for identifying DNA-protein cross-links induced by mechlorethamine.
Cellular Response Pathways to Melphalan Leading to Resistance
Studies on melphalan resistance have identified several key cellular pathways that are altered, allowing cancer cells to evade the drug's cytotoxic effects. These include enhanced drug detoxification and increased DNA repair capacity.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. Mechlorethamine-Induced DNA-Protein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Mechlorethamine-Induced DNAâProtein Cross-Linking in Human Fibrosarcoma (HT1080) Cells - figshare - Figshare [figshare.com]
- 4. Dysregulation of the mTOR pathway by mechlorethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dysregulation of the mTOR pathway by mechlorethamine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Mechlorethamine Hydrochloride
For Immediate Implementation by Laboratory Personnel
Mechlorethamine (B1211372) hydrochloride, a potent nitrogen mustard compound, requires stringent handling and disposal protocols due to its high toxicity, corrosivity, and carcinogenic properties.[1] Adherence to the following procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step plan for the neutralization and disposal of mechlorethamine hydrochloride and associated contaminated materials.
I. Guiding Principles for Safe Handling
All handling of this compound must be conducted by trained personnel within a designated containment area, such as a chemical fume hood or a biological safety cabinet.[2][3] Personal protective equipment (PPE) is mandatory and includes, at a minimum, double gloving, a disposable gown, and eye and face protection.[4][5]
II. Deactivation and Disposal Protocol
This compound is highly unstable in neutral or alkaline aqueous solutions, a property that is leveraged for its chemical deactivation.[1] The primary method for rendering the compound inert involves treatment with a sodium thiosulfate (B1220275) and sodium bicarbonate solution.
Experimental Protocol for Deactivation:
-
Prepare the Neutralization Solution: A freshly prepared solution of sodium thiosulfate and sodium bicarbonate is required for effective deactivation.
-
Treat Unused this compound Solution: Add the prepared neutralization solution to the unused this compound solution.
-
Allow for Reaction: Let the mixture stand for a minimum of 45 minutes to ensure complete deactivation.[1]
-
Dispose of the Deactivated Solution: Following the 45-minute reaction time, the resulting solution can be disposed of as hazardous waste in accordance with federal, state, and local regulations.[6][7]
Disposal of Contaminated Materials:
-
Vials: Empty vials that contained this compound must be treated with the same neutralization solution. Fill the vials with the solution, allow them to stand for 45 minutes, and then dispose of them as hazardous waste.[1]
-
Personal Protective Equipment and Other Contaminated Items: All disposable items, including gloves, gowns, syringes, and cleaning materials, that have come into contact with this compound are considered hazardous.[3] These materials should be collected in clearly labeled, sealed containers for disposal as hazardous waste.[3][7]
III. Quantitative Data for Disposal
For clarity and ease of reference, the quantitative parameters for the preparation of the neutralization solution are summarized in the table below.
| Component | Concentration/Amount | Purpose |
| Sodium Thiosulfate | 1/6 Molar Solution | The primary agent for the chemical deactivation of mechlorethamine. |
| Sodium Bicarbonate | Not specified | Creates an alkaline environment to facilitate rapid decomposition.[1] |
| Reaction Time | 45 minutes | The minimum duration required for complete deactivation of the drug.[1] |
To prepare a 1/6 molar solution of sodium thiosulfate, one can dissolve 4.14 g of sodium thiosulfate pentahydrate or 2.64 g of anhydrous sodium thiosulfate in 100 mL of sterile water.[1]
IV. Spill Management
In the event of accidental skin contact, immediately irrigate the affected area with copious amounts of water for at least 15 minutes, followed by the application of a 2% sodium thiosulfate solution.[1] Contaminated clothing must be removed and destroyed.[1] For spills in the laboratory, the area should be contained and cleaned with an inert absorbent material, which must then be disposed of as hazardous waste.[4]
Logical Workflow for this compound Disposal
Caption: Disposal workflow for Mechlorethamine HCl.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. aksci.com [aksci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. cdn.chemservice.com [cdn.chemservice.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Mechlorethamine Hydrochloride
Essential safety protocols and disposal plans for laboratory professionals working with the potent chemotherapeutic agent, mechlorethamine (B1211372) hydrochloride.
Mechlorethamine hydrochloride, a nitrogen mustard agent, is a powerful compound used in cancer research and drug development.[1][2] However, its high toxicity, including carcinogenicity, mutagenicity, and teratogenicity, necessitates stringent safety measures to protect laboratory personnel.[3][4][5][6] Adherence to proper handling, storage, and disposal protocols is critical to mitigate the risks of exposure. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound. This includes comprehensive protection for the skin, eyes, and respiratory system.
| PPE Component | Specifications | Rationale |
| Gloves | Double gloves are recommended.[4] Use gloves tested and approved for use with hazardous drugs.[7] Nitrile or other impervious gloves are suitable.[4][5] | Prevents skin contact with a substance that is fatal if absorbed through the skin.[3] Double gloving provides an additional barrier. |
| Gowns | Wear a disposable, impervious gown.[3] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Use tight-sealing safety goggles and a face shield.[3][5] | Guards against accidental splashes and aerosol exposure to the eyes and face. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of inhalation.[8] This is particularly important in case of inadequate ventilation or spills.[5] | Protects against inhalation of the hazardous substance. |
| Additional Protection | Wear rubber boots and disposable coveralls for extensive handling or spill cleanup.[8] | Provides full-body protection in high-risk situations. |
Handling Procedures
All handling of this compound should occur within a designated controlled environment to minimize exposure risk.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation : Before handling, it is crucial to obtain and review all special instructions and safety data sheets.[3][4][5][9]
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as specified in the table above. This includes double gloves, a gown, and eye/face protection.[4][5][7]
-
Engineering Controls : All manipulations of this compound should be conducted in a certified chemical fume hood, a Class II Biological Safety Cabinet (BSC), or a compounding aseptic containment isolator (CACI).[8] The work area should have negative air pressure relative to the surrounding areas and at least 12 air changes per hour.[7]
-
Handling : Use a closed system for all procedures whenever possible.[3] Avoid generating dust or aerosols.[9]
-
Decontamination : After handling, decontaminate all surfaces. Clean the work area with a suitable detergent or solvent.[4]
-
Hand Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][9]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][11] Seek immediate medical attention.[11] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[8][10] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air immediately.[3] If breathing is difficult, provide respiratory support.[10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[3][9] Rinse the mouth with water.[3][9] Seek immediate medical attention.[3] |
| Spill | Evacuate the area and keep unnecessary personnel away.[8] Wear appropriate PPE, including a respirator, during cleanup.[8] Absorb small spills with inert material like vermiculite (B1170534) or sand and place in a sealed container for disposal.[3][8] For large spills, dike the area to prevent spreading.[3] |
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and harm to others.
Disposal Workflow
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation : All materials that have come into contact with this compound, including gloves, gowns, vials, and cleaning materials, are considered hazardous waste.[6] These items must be segregated from other laboratory waste.
-
Containment : Place all contaminated waste into clearly labeled, sealed, and leak-proof containers.[3]
-
Disposal : Dispose of the hazardous waste through a licensed professional waste disposal service.[8] All disposal must be in accordance with local, regional, and national regulations.[3][4] Do not dispose of this compound down the drain.[3] Empty containers may still retain product residue and should be treated as hazardous waste.[3][4]
References
- 1. Mechlorethamine | C5H11Cl2N | CID 4033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. www3.paho.org [www3.paho.org]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. aksci.com [aksci.com]
- 10. MECHLORETHAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
